Deoxymethoxetamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2666932-45-0 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13/h6-8,11,16H,3-5,9-10H2,1-2H3 |
InChI Key |
WIMLPRYZJQNQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Deoxymethoxetamine (DMXE): A Technical Overview of its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxymethoxetamine (DMXE), a synthetic derivative of the arylcyclohexylamine class, has emerged as a compound of interest within the scientific community due to its psychoactive properties and structural similarity to dissociative anesthetics such as ketamine and methoxetamine (MXE). This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, and pharmacological profile of DMXE. It is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutic agents targeting the N-methyl-D-aspartate (NMDA) receptor.
Chemical Identity and Structure
This compound is systematically named 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one.[1] It is a structural analog of methoxetamine, distinguished by the substitution of a methyl group for the 3-methoxy group on the phenyl ring.[1]
The chemical structure of DMXE is characterized by a cyclohexanone (B45756) ring with an ethylamino group and a 3-methylphenyl (m-tolyl) group attached to the alpha carbon. This arrangement is characteristic of arylcyclohexylamines, a class of compounds known for their dissociative effects.
Table 1: Chemical Identifiers of this compound (DMXE)
| Identifier | Value |
| IUPAC Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one[1][2] |
| Molecular Formula | C₁₅H₂₁NO[1] |
| SMILES | CCNC1(CCCCC1=O)c1cccc(C)c1[1] |
| CAS Number | 2666932-45-0[1] |
Physicochemical Properties
The physical and chemical properties of DMXE are crucial for its handling, formulation, and analysis. While some properties have been reported, others, such as melting and boiling points, remain to be definitively determined through rigorous experimental validation.
Table 2: Physicochemical Properties of this compound (DMXE)
| Property | Value |
| Molecular Weight | 231.34 g/mol [1] |
| Appearance | Light yellow-tan crystalline solid |
| Melting Point | Undetermined |
| Boiling Point | Undetermined |
| pKa | Not reported |
| Solubility | Soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3][4] |
Pharmacology
Mechanism of Action
The primary pharmacological target of this compound is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785) in the central nervous system. DMXE acts as a non-competitive antagonist at the NMDA receptor.[5] This mechanism involves the blockade of the receptor's ion channel, thereby preventing the influx of calcium ions and subsequent neuronal excitation. This action is the basis for its characteristic dissociative effects.
Receptor Binding and Potency
Quantitative analysis of DMXE's interaction with the NMDA receptor has been performed. The half-maximal inhibitory concentration (IC₅₀) of DMXE for NMDA receptors has been determined to be 0.679 µM .[1] This value indicates a potent antagonistic activity at the receptor. For comparison, the IC₅₀ of the parent compound, methoxetamine, is 0.524 µM.[1]
Table 3: In Vitro Pharmacological Data for this compound (DMXE)
| Parameter | Value |
| Target | NMDA Receptor |
| Action | Non-competitive Antagonist[5] |
| IC₅₀ | 0.679 µM[1] |
Metabolism
The metabolic fate of this compound in biological systems has not been extensively elucidated. However, based on the metabolism of structurally related arylcyclohexylamines like ketamine and methoxetamine, it is hypothesized that DMXE undergoes metabolic transformations primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[6] Putative metabolic pathways may include N-dealkylation of the ethylamino group and hydroxylation of the cyclohexyl or phenyl ring, followed by glucuronide conjugation to facilitate excretion.[6]
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of this compound are not widely available in the public domain. However, methodologies employed for its structural analog, methoxetamine, can be adapted.
Synthesis (Analogous Protocol)
The synthesis of arylcyclohexylamines such as DMXE typically involves a multi-step process. A plausible synthetic route, analogous to that of methoxetamine, would start from commercially available precursors.
-
Step 1: Grignard Reaction: Reaction of 3-methylbenzonitrile (B1361078) with a suitable Grignard reagent (e.g., cyclopentylmagnesium bromide) to form an imine, which is then hydrolyzed to the corresponding ketone, 1-(3-methylphenyl)cyclopentyl ketone.
-
Step 2: α-Halogenation: Bromination or chlorination at the alpha position of the ketone.
-
Step 3: Amination: Nucleophilic substitution of the halogen with ethylamine (B1201723) to introduce the ethylamino group.
-
Step 4: Ring Expansion/Rearrangement: A rearrangement reaction, such as a Tiffeneau-Demjanov rearrangement, to expand the cyclopentyl ring to a cyclohexanone ring, yielding this compound.
-
Step 5: Purification: The final product would be purified using techniques such as column chromatography and/or recrystallization to achieve high purity.
Analytical Methodology (Analogous Protocol)
The identification and quantification of DMXE in biological and non-biological matrices can be achieved using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile and semi-volatile compounds. Derivatization may be required to improve the chromatographic properties of DMXE.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for the quantification of DMXE in complex matrices such as plasma, urine, and tissue homogenates. A validated LC-MS/MS method for methoxetamine has been reported and could be adapted for DMXE.[7][8] This would typically involve protein precipitation or solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by DMXE and a typical experimental workflow for its pharmacological characterization.
Conclusion
This compound is a potent, non-competitive NMDA receptor antagonist with a chemical structure and pharmacological profile that warrant further investigation. This technical guide provides a summary of the current knowledge on DMXE, highlighting the need for more extensive research into its physicochemical properties, metabolic pathways, and detailed signaling mechanisms. The information and protocols presented herein are intended to facilitate future research endeavors in the fields of pharmacology, toxicology, and medicinal chemistry. Researchers are advised to adhere to all applicable safety and legal regulations when handling this compound.
References
- 1. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalns.com [chemicalns.com]
- 3. rcchemicallabs.net [rcchemicallabs.net]
- 4. caymanchem.com [caymanchem.com]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. researchgate.net [researchgate.net]
- 7. An automated method for measurement of methoxetamine in human plasma by use of turbulent flow on-line extraction coupled with liquid chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of Deoxymethoxetamine (DMXE): A Technical Guide
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. Deoxymethoxetamine (DMXE) is a research chemical and is not approved for human consumption. The information contained herein is for scientific and informational purposes only.
Executive Summary
This compound (DMXE), also known as 3-Me-2'-oxo-PCE, is a psychoactive substance belonging to the arylcyclohexylamine class of chemicals.[1][2] It emerged in the early 2020s as a designer drug and analogue of methoxetamine (MXE).[2][3] The core pharmacological activity of DMXE is characterized by its potent, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3] This mechanism is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP).[4] Functional assay data confirms its significant inhibitory potency at the NMDA receptor, which is comparable to that of its parent compound, MXE.[1][5] While its primary target is well-established, a comprehensive receptor binding profile detailing affinities for other neurotransmitter systems, such as serotonergic or dopaminergic receptors, is not yet fully elucidated in publicly available literature. This guide synthesizes the current understanding of DMXE's pharmacology, presents available quantitative data, outlines relevant experimental methodologies, and visualizes its mechanism of action.
Primary Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action for this compound is its function as a non-competitive antagonist at the NMDA receptor, a key component of the glutamatergic system.[3][6] The NMDA receptor is an ionotropic receptor that, when activated by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), opens to allow the influx of calcium ions (Ca²⁺) into the neuron.[3] This process is fundamental for excitatory neurotransmission and synaptic plasticity.
DMXE exerts its effect by binding to the phencyclidine (PCP) site located within the NMDA receptor's ion channel.[1] This binding physically obstructs the channel, preventing the influx of Ca²⁺ even when glutamate and its co-agonist are bound to the receptor.[3] The resulting blockade of normal excitatory signaling leads to the characteristic dissociative, anesthetic, and hallucinatory effects associated with DMXE and other arylcyclohexylamines.[3][4]
Pharmacological Data
Quantitative data on DMXE is primarily focused on its functional inhibition of the NMDA receptor. While a complete radioligand binding profile is not available, in vitro electrophysiological studies have determined its half-maximal inhibitory concentration (IC₅₀).
Functional Activity at NMDA Receptor
The potency of DMXE and related methoxetamine derivatives as NMDA receptor blockers has been quantified. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the NMDA receptor's response. A lower IC₅₀ value indicates greater potency.
| Compound | IC₅₀ (µM) for NMDA Receptor | Reference |
| This compound (DMXE) | 0.679 | [1][5] |
| Methoxetamine (MXE) | 0.524 | [5] |
| Methoxisopropamine (MXiPr) | 0.661 | [5] |
| O-desmethyl methoxetamine | 0.227 | [5] |
| N-desethyl methoxetamine | 1.649 | [5] |
Comparative Binding Profile of Methoxetamine (MXE)
To provide context, the binding affinities (Kᵢ) of the parent compound, methoxetamine (MXE), are presented below. It is speculated that DMXE may share some of these secondary properties, particularly at the serotonin (B10506) transporter, but this has not been experimentally confirmed.[7] A lower Kᵢ value indicates a higher binding affinity.
| Target | Kᵢ (nM) for Methoxetamine (MXE) | Reference |
| NMDA Receptor (dizocilpine site) | 257 | [8] |
| Serotonin Transporter (SERT) | 479 | [8] |
| Dopamine Transporter (DAT) | > 10,000 | [8] |
| Norepinephrine Transporter (NET) | > 10,000 | [8] |
Experimental Methodologies
The characterization of a compound's pharmacological profile relies on a suite of established in vitro assays. The methodologies relevant to the data presented for DMXE and its analogues are detailed below.
Functional Inhibition Assay (Patch-Clamp Electrophysiology)
The IC₅₀ values for DMXE and its analogues were determined using patch-clamp recordings on NMDA receptor-expressing cartwheel interneurons from mice.[5]
Protocol Outline:
-
Tissue Preparation: Brain slices containing cartwheel interneurons known to express NMDA receptors are prepared from mice.
-
Cell Identification: Individual interneurons are identified for whole-cell patch-clamp recording.
-
NMDA Receptor Activation: NMDA-induced electrical currents are evoked in the neuron.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound (e.g., DMXE).
-
Data Measurement: The inhibitory effect of the compound on the NMDA-induced current is measured at each concentration.
-
IC₅₀ Calculation: The concentration of the compound that produces a 50% reduction in the NMDA-induced current is calculated to determine the IC₅₀ value.[5]
Receptor Binding Affinity Assay (Radioligand Binding)
To determine the binding affinity (Kᵢ) of a compound for various receptors, competitive radioligand binding assays are the standard method.[9][10] While specific data for DMXE using this method is not available, the generalized workflow is crucial for comprehensive pharmacological profiling.
Generalized Protocol:
-
Membrane Preparation: A source of the target receptor (e.g., cell cultures expressing the receptor or homogenized brain tissue) is prepared, and the cell membranes are isolated through centrifugation.[11]
-
Competitive Binding Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A radioligand : A molecule with known high affinity for the target receptor, tagged with a radioactive isotope (e.g., ³H or ¹²⁵I).[10]
-
The test compound (e.g., DMXE) across a range of concentrations.
-
-
Separation: The reaction is terminated by rapid filtration, separating the membranes (with bound radioligand) from the buffer containing the unbound (free) radioligand.[11]
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter. This quantity corresponds to the amount of radioligand bound to the receptors.[11]
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]
Conclusion
This compound (DMXE) is a potent arylcyclohexylamine whose pharmacological effects are driven primarily by its activity as a non-competitive NMDA receptor antagonist. Its functional potency in blocking this receptor is comparable to its well-characterized analogue, methoxetamine. The current body of scientific literature provides a clear picture of its primary mechanism but lacks a comprehensive screening of its activity across other CNS targets. Further research employing methodologies such as broad-panel radioligand binding assays is necessary to fully elucidate its selectivity profile, identify potential off-target interactions, and better understand its complete pharmacological signature.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 5. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desoxymethoxetamin – Wikipedia [de.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Methoxetamine - Wikipedia [en.wikipedia.org]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Deoxymethoxetamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Deoxymethoxetamine (DMXE), a novel dissociative substance of the arylcyclohexylamine class. This guide details its chemical identity, pharmacological properties, and available experimental data.
Chemical Identity
This compound is a structural analog of methoxetamine (MXE), characterized by the substitution of the 3-methoxy group with a methyl group.[1][2]
-
IUPAC Name: 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one[1][2][3][4]
-
Synonyms: DMXE, 3'-methyl-2-oxo-PCE, 3D-MXE, 3-Me-2'-oxo-PCE[1][2]
Pharmacological Data
The primary mechanism of action of this compound is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] This action is consistent with other arylcyclohexylamine dissociatives like ketamine and phencyclidine (PCP).[3]
| Compound | Receptor | Assay Method | Value (µM) | Reference |
| This compound | NMDAR | Patch-clamp recordings | IC₅₀: 0.679 | [4] |
| Methoxetamine | NMDAR | Patch-clamp recordings | IC₅₀: 0.524 | [4] |
| Methoxisopropamine | NMDAR | Patch-clamp recordings | IC₅₀: 0.661 | [4] |
Table 1: Comparative NMDA Receptor Antagonist Potency
While the primary target is the NMDA receptor, some anecdotal reports and its structural similarity to methoxetamine suggest potential interactions with serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. However, as of the latest available data, specific binding affinities (Ki values) for this compound at these transporters have not been formally published. For context, methoxetamine has been shown to act as a serotonin reuptake inhibitor.
Experimental Protocols
Determination of NMDA Receptor Antagonist Activity
The half-maximal inhibitory concentration (IC₅₀) of this compound for the NMDA receptor was determined using electrophysiological techniques.[4]
-
Methodology: Whole-cell patch-clamp recordings were performed on NMDAR-expressing cartwheel interneurons from mice.
-
Procedure:
-
Brain slices containing the cerebellum were prepared from mice.
-
Cartwheel interneurons were identified for recording.
-
NMDA-evoked currents were induced by the application of NMDA.
-
Deoxymethoxyetamine was bath-applied at various concentrations to determine the dose-dependent inhibition of the NMDA-evoked currents.
-
The concentration of this compound that produced a 50% reduction in the NMDA-evoked current was determined as the IC₅₀ value.
-
Synthesis of this compound
A specific, detailed synthesis protocol for this compound has not been widely published in peer-reviewed literature. However, a plausible synthetic route can be inferred from the established synthesis of its structural analog, methoxetamine.[5][6][7] The proposed pathway involves a multi-step process starting from commercially available precursors.
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed synthesis workflow for this compound.
NMDA Receptor Antagonism Signaling Pathway
Caption: Signaling pathway of NMDA receptor antagonism.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Silico Docking Studies of Deoxymethoxetamine and the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymethoxetamine (DMXE) is a dissociative substance of the arylcyclohexylamine class that has emerged as a novel psychoactive substance.[1] Like other drugs in its class, such as ketamine and phencyclidine (PCP), its primary mechanism of action is understood to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[3][5][6] Its overactivation can lead to excitotoxicity, implicating it in various neurodegenerative disorders.[5][6] Consequently, NMDA receptor antagonists are of significant interest for therapeutic applications.[6][7]
In silico molecular docking studies are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[7][8][9] Such studies are instrumental in the early stages of drug discovery and for understanding the pharmacology of novel compounds.[7][9] This technical guide provides an in-depth overview of the available data and a composite experimental protocol for conducting in silico docking studies of DMXE with the NMDA receptor.
Quantitative Data
The primary quantitative data available for the interaction of this compound with the NMDA receptor is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the drug required to inhibit 50% of the NMDA receptor activity.
| Compound | IC50 (μM) | Reference |
| This compound | 0.679 | [2] |
| Methoxetamine | 0.524 | [2] |
| Ketamine | - | - |
| O-desmethyl methoxetamine | 0.227 | [2] |
| N-desethyl methoxetamine | 1.649 | [2] |
Note: Specific binding energy (e.g., kcal/mol) and inhibition constant (Ki) values from dedicated in silico docking studies of DMXE are not widely published in the reviewed literature. The IC50 value was determined via patch-clamp recordings on NMDA receptor-expressing cartwheel interneurons.[2]
Experimental Protocols
The following is a detailed, composite methodology for performing an in silico docking study of this compound with the NMDA receptor, based on established protocols for other NMDA receptor antagonists.[7][8][10][11][12][13][14][15]
Logical Workflow for In Silico Docking
Caption: General workflow for an in silico molecular docking study.
Receptor Preparation
-
Selection of NMDA Receptor Structure: A suitable crystal structure of the human NMDA receptor is obtained from the Protein Data Bank (PDB). For studying channel blockers like DMXE, a structure with an open ion channel is preferable. A relevant example is PDB ID: 7EU7 , which is a structure of the human GluN1-GluN2A NMDA receptor in complex with S-ketamine.[16] This provides a known binding site for a similar arylcyclohexylamine. Other suitable structures could include 5UN1 or 4PE5.[17][18]
-
Protein Clean-up: The downloaded PDB file is processed to remove water molecules, ions, and any co-crystallized ligands or molecules not essential for the docking study. This can be performed using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.[9]
-
Addition of Hydrogens and Charge Assignment: Polar hydrogens are added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4) are assigned. Atomic charges are assigned using a force field such as AMBER or CHARMm.
-
Structural Refinement: The protein structure is energy minimized to relieve any steric clashes and to optimize the hydrogen-bonding network. This step should be performed cautiously to avoid significant deviation from the experimental structure.
Ligand Preparation
-
Obtaining Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID 157010705).[19] The structure is typically available in SDF or MOL2 format. The IUPAC name for DMXE is 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one.[1][19]
-
Ligand Optimization: The downloaded DMXE structure is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for accurate docking.
-
Charge and Torsion Assignment: Partial atomic charges are calculated for the ligand. The rotatable bonds within the DMXE molecule are defined to allow for conformational flexibility during the docking process.
Grid Generation
-
Defining the Binding Site: The binding site for docking is defined as a three-dimensional grid box encompassing the region of interest on the receptor. For DMXE, this would be the channel pore, guided by the binding site of ketamine in the selected PDB structure (e.g., 7EU7).[16][20] The center of the grid box is typically defined by the coordinates of the co-crystallized ligand or key residues in the binding pocket.
-
Grid Parameterization: The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A grid spacing of around 0.375 Å is commonly used.[21]
-
Grid Calculation: A program like AutoGrid (part of the AutoDock suite) is used to pre-calculate the interaction energies for various atom types (e.g., carbon, hydrogen, oxygen, nitrogen) at each grid point.[22] This creates grid maps that are used for rapid scoring during the docking simulation.[21][22]
Molecular Docking Simulation
-
Choice of Docking Software: Several well-validated software packages are available for molecular docking, including AutoDock Vina, Glide (Schrödinger), and DOCK.[9][23][24][25] AutoDock Vina is a widely used open-source option known for its speed and accuracy.[23]
-
Docking Algorithm: The docking program samples a large number of conformations of the ligand within the defined grid box. It uses a search algorithm, such as a Lamarckian genetic algorithm in AutoDock, to explore the conformational space of the ligand.[24]
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The goal is to identify the pose with the most favorable (lowest) binding energy.
Analysis of Results
-
Pose Clustering and Ranking: The docking results typically consist of multiple binding poses. These are clustered based on their root-mean-square deviation (RMSD) and ranked according to their predicted binding energies.
-
Interaction Analysis: The top-ranked poses are visually inspected to analyze the key molecular interactions between DMXE and the NMDA receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts with specific amino acid residues in the binding pocket. This analysis helps to rationalize the binding mode and affinity.
NMDA Receptor Signaling Pathways
The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca2+ ions, which act as a second messenger to trigger various intracellular signaling cascades.[5][6] The binding of an antagonist like this compound blocks the ion channel, thereby inhibiting these downstream pathways.[12]
NMDA Receptor Signaling Cascade
Caption: Simplified signaling pathway of the NMDA receptor and its inhibition.
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine).[5][6] This, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, opens the ion channel, leading to Ca2+ influx.[5] This calcium influx can activate several downstream signaling molecules, including Protein Kinase C (PKC) and Src kinase, which can in turn modulate NMDA receptor activity.[2] The calcium signal is also crucial for inducing synaptic plasticity, such as long-term potentiation (LTP), and for activating transcription factors like CREB, which alters gene expression.[3] Metabotropic glutamate receptors (mGluRs) can also modulate NMDA receptor function through these kinase pathways.[2] this compound, as an uncompetitive antagonist, is thought to bind within the ion channel pore, physically occluding the passage of ions and thereby preventing the initiation of these downstream signaling events.[12][20][26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico analysis of binding interaction of conantokins with NMDA receptors for potential therapeutic use in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00722F [pubs.rsc.org]
- 12. ijlpr.com [ijlpr.com]
- 13. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. youtube.com [youtube.com]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. This compound | C15H21NO | CID 157010705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 22. ks.uiuc.edu [ks.uiuc.edu]
- 23. researchgate.net [researchgate.net]
- 24. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 25. reddit.com [reddit.com]
- 26. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Deoxymethoxetamine (DMXE): A Technical Guide to In Vitro Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxymethoxetamine (DMXE), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, has emerged as a compound of interest within the scientific and forensic communities. Understanding its metabolic fate is crucial for predicting its pharmacological and toxicological profile, as well as for developing robust analytical methods for its detection. This technical guide provides a comprehensive overview of the current knowledge on DMXE metabolism, with a focus on in vitro methodologies and metabolite identification. Due to the limited availability of specific quantitative data for DMXE, this guide synthesizes findings from studies on DMXE and structurally related analogues, such as methoxetamine (MXE), to present a cohesive and scientifically grounded resource. The primary metabolic pathways for DMXE are believed to be N-dealkylation and hydroxylation, with potential for further oxidation, reduction, and dehydration reactions. This document outlines detailed experimental protocols for investigating these pathways using human liver microsomes (HLMs) and advanced analytical techniques like ultra-performance liquid chromatography-high-resolution tandem mass spectrometry (UPLC-HR-MS/MS). Furthermore, it includes visualizations of the proposed metabolic pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved.
Introduction to this compound (DMXE)
This compound, chemically known as 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one, is a structural analogue of methoxetamine (MXE) and ketamine.[1][2] As an arylcyclohexylamine, DMXE is presumed to exert its primary pharmacological effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Its emergence in the recreational drug market necessitates a thorough understanding of its metabolic pathways to aid in clinical and forensic toxicology. The metabolism of xenobiotics like DMXE typically occurs in two phases. Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes.[3] Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[4]
Quantitative Pharmacological Data
While specific enzyme kinetics and metabolite concentration data for DMXE are not yet widely published, a key study has quantified its activity at the NMDA receptor. This information is critical for understanding its potency and potential for psychoactive effects.
| Compound | IC50 (μM) for NMDARs | Reference |
| This compound (DMXE) | 0.679 | [5] |
| Methoxetamine (MXE) | 0.524 | [5] |
| N-desethyl methoxetamine | 1.649 | [5] |
| O-desmethyl methoxetamine | 0.227 | [5] |
Proposed Metabolic Pathways of this compound
Based on in vitro studies of DMXE and its analogues, the primary metabolic transformations are expected to involve Phase I reactions. The proposed metabolic pathways are illustrated below.
Caption: Proposed Phase I and Phase II metabolic pathways of this compound (DMXE).
The primary metabolic reactions identified for DMXE in human liver microsomes are N-dealkylation and hydroxylation.[3] Other observed reactions include oxidation, reduction, and dehydration.[3] These initial transformations are likely followed by Phase II conjugation, such as glucuronidation, to facilitate excretion.
Experimental Protocols for In Vitro Metabolism Studies
The following section details a representative experimental protocol for the investigation of DMXE metabolism using human liver microsomes (HLMs).
Materials and Reagents
-
This compound (DMXE) hydrochloride
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a deuterated analogue of DMXE or a structurally similar compound)
-
Ultrapure water
Incubation Procedure
The following workflow outlines the key steps in an in vitro metabolism experiment.
Caption: Experimental workflow for in vitro metabolism of DMXE in human liver microsomes.
-
Preparation: Prepare a stock solution of DMXE in a suitable solvent (e.g., methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzymatic activity. Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Incubation: In a microcentrifuge tube, combine the HLM suspension and the DMXE solution. Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course: Incubate the reaction mixture at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.
-
Reaction Termination: Terminate the reaction in the collected aliquots by adding a sufficient volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Sample Preparation for Analysis: Vortex the terminated reaction mixtures to ensure thorough mixing and precipitation of proteins. Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a clean vial for UPLC-HR-MS/MS analysis.
UPLC-HR-MS/MS Analysis for Metabolite Identification
Ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry is a powerful technique for the separation and identification of drug metabolites.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of arylcyclohexylamines and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is generally used for arylcyclohexylamines.
-
Data Acquisition: Data can be acquired in both full scan mode to detect all ions within a specified mass range and in data-dependent MS/MS mode (also known as information-dependent acquisition) to obtain fragmentation spectra of the most abundant ions.
-
Metabolite Identification: The identification of potential metabolites is based on the accurate mass measurement of the protonated molecule [M+H]+ and the comparison of their fragmentation patterns with that of the parent drug. Common metabolic transformations result in specific mass shifts (e.g., +15.9949 Da for hydroxylation, -28.0313 Da for N-deethylation).
-
Data Analysis and Interpretation
The data obtained from the UPLC-HR-MS/MS analysis is processed using specialized software to identify potential metabolites. The process involves extracting ion chromatograms corresponding to the expected masses of metabolites and comparing their retention times and fragmentation patterns to the parent compound. The identification of N-dealkylation and hydroxylation metabolites is a key indicator of the primary metabolic pathways.[3]
Conclusion
This technical guide provides a foundational understanding of the metabolism of this compound and the experimental approaches for its investigation. While specific quantitative data for DMXE remains an area for further research, the methodologies and proposed pathways outlined herein, based on current scientific literature and studies of analogous compounds, offer a robust framework for researchers, scientists, and drug development professionals. The continued investigation into the metabolism of DMXE and other NPS is essential for advancing our knowledge in toxicology, pharmacology, and forensic science.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Metabolism of four novel structural analogs of ketamine, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], 2-MDCK [2-(methylamino)-2-(o-tolyl) cyclohexan-1-one], 3-DMXE [2-(ethylamino)-2-(m-tolyl) cyclohexan-1-one], and 2-DMXE [2-(ethylamino)-2-(o-tolyl) cyclohexan-1-one], in human liver microsomes based on ultra-performance liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC–MS retention time prediction: a machine learning approach to metabolite identification in untargeted profiling [ouci.dntb.gov.ua]
- 5. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Long-Term Stability of Deoxymethoxetamine (DMXE) Analytical Reference Standards
Disclaimer: Specific, quantitative long-term stability data for Deoxymethoxetamine (DMXE) analytical reference standards is not extensively available in the public domain. This guide provides a comprehensive framework based on established principles for the stability testing of chemical reference standards, utilizing DMXE as a practical exemplar. The experimental protocols, data, and degradation pathways presented herein are illustrative and founded upon regulatory guidelines and scientific literature pertaining to analogous arylcyclohexylamine compounds.
Introduction
This compound (DMXE) is a designer drug of the arylcyclohexylamine class with dissociative effects, analogous to methoxetamine.[1] As with any analytical reference standard, ensuring its long-term stability is paramount for accurate quantitative and qualitative analysis in research, clinical, and forensic settings. The stability of a reference standard refers to its ability to retain its specified properties, including identity, purity, and potency, within defined limits throughout its period of storage and use. Degradation of the standard can lead to erroneous analytical results, impacting the validity of scientific studies and the accuracy of forensic determinations.
This technical guide outlines the critical aspects of assessing the long-term stability of DMXE analytical reference standards. It details recommended experimental protocols, data presentation, and potential degradation pathways, providing researchers, scientists, and drug development professionals with a robust framework for ensuring the integrity of their reference materials.
Factors Influencing the Stability of DMXE
The stability of a DMXE reference standard can be influenced by a variety of environmental factors. Understanding these is crucial for defining appropriate storage conditions and for designing comprehensive stability studies.
-
Temperature: Elevated temperatures typically accelerate chemical degradation reactions. Conversely, storage at very low temperatures may not always be optimal and can, in some cases, affect the physical properties of the standard, particularly if in solution.
-
Humidity: Moisture can promote hydrolytic degradation of susceptible functional groups within the DMXE molecule.
-
Light: Exposure to ultraviolet or visible light can induce photolytic degradation. It is therefore crucial to store reference standards in light-protected containers.
-
Oxygen: Oxidative degradation can occur, particularly if the molecule has sites susceptible to oxidation.
-
pH: For DMXE standards stored in solution, the pH of the solvent can significantly impact stability, potentially catalyzing hydrolysis or other degradation reactions.
Hypothetical Long-Term Stability Study Data for DMXE
The following table summarizes hypothetical quantitative data from a long-term stability study of a solid DMXE hydrochloride reference standard. This data is for illustrative purposes and is based on typical stability profiles for chemical reference materials. The study is projected over a 60-month period under controlled long-term storage conditions (25°C ± 2°C / 60% RH ± 5% RH).
| Time (Months) | Purity (%) by HPLC | Total Impurities (%) | Appearance |
| 0 | 99.9 | 0.1 | White crystalline solid |
| 3 | 99.9 | 0.1 | Conforms |
| 6 | 99.8 | 0.2 | Conforms |
| 9 | 99.8 | 0.2 | Conforms |
| 12 | 99.7 | 0.3 | Conforms |
| 18 | 99.7 | 0.3 | Conforms |
| 24 | 99.6 | 0.4 | Conforms |
| 36 | 99.5 | 0.5 | Conforms |
| 48 | 99.4 | 0.6 | Conforms |
| 60 | 99.3 | 0.7 | Conforms |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols
A comprehensive stability study for a DMXE reference standard should include long-term studies under intended storage conditions and accelerated studies under stress conditions to predict degradation pathways.
Long-Term Stability Testing Protocol
Objective: To evaluate the stability of the DMXE reference standard under recommended long-term storage conditions and to establish a re-test period.
Methodology:
-
Material: Use at least three different batches of the DMXE reference standard, packaged in the proposed container-closure system.
-
Storage Conditions: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH) and at 5°C ± 3°C (refrigerated).
-
Testing Intervals: Analyze the samples at 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.
-
Analytical Methods: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity Assay and Impurity Determination: Employ a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Water Content: Determine using Karl Fischer titration.
-
Identity: Confirm using Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).
-
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and establish the intrinsic stability of the DMXE molecule. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve DMXE in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve DMXE in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of DMXE with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid DMXE standard to 80°C for 48 hours.
-
Photostability: Expose the solid DMXE standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples using a suitable HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to separate and identify the degradation products.
Visualization of Pathways and Workflows
Potential Signaling Pathway for DMXE
DMXE, as an arylcyclohexylamine, is known to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The following diagram illustrates a simplified signaling pathway associated with NMDA receptor activation, which is inhibited by DMXE.
Caption: Simplified signaling pathway of NMDA receptor antagonism by DMXE.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of a comprehensive stability testing program for a DMXE analytical reference standard.
Caption: Experimental workflow for DMXE reference standard stability testing.
Decision Matrix for Re-test Period Assignment
This diagram illustrates a logical decision-making process for assigning a re-test period based on the outcomes of stability studies.
Caption: Decision matrix for assigning a re-test period for a reference standard.
Conclusion
References
An In-Depth Technical Guide to Deoxymethoxetamine (DMXE) Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxymethoxetamine (DMXE), a novel arylcyclohexylamine, has emerged as a compound of interest within the scientific community due to its structural analogy to methoxetamine (MXE) and ketamine. As a dissociative substance, its primary mechanism of action is understood to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the receptor binding affinity of DMXE, based on available scientific literature. It includes a detailed presentation of quantitative binding data, standardized experimental protocols for assessing receptor affinity, and visualizations of key biological and experimental pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound (3'-methyl-2-oxo-PCE) is a synthetic dissociative compound belonging to the arylcyclohexylamine class.[1] Structurally, it is an analogue of methoxetamine (MXE), where the 3-methoxy group on the phenyl ring is replaced by a methyl group.[2] Like other compounds in this class, such as ketamine and phencyclidine (PCP), DMXE's pharmacological effects are primarily attributed to its interaction with the glutamatergic system, specifically as a non-competitive antagonist at the NMDA receptor.[3] Understanding the precise binding affinity and selectivity of DMXE across a range of central nervous system receptors is critical for elucidating its complete pharmacological profile, predicting its therapeutic potential, and assessing its toxicological risks.
This document synthesizes the current knowledge on DMXE's receptor binding characteristics, with a focus on quantitative data and the methodologies used to obtain it.
Quantitative Receptor Binding Data
Quantitative data on the full receptor binding profile of DMXE is limited in publicly available literature. However, its primary target has been identified and quantified. For a broader context, the binding profile of its close structural analogue, methoxetamine (MXE), is also presented, as it can offer valuable insights into the likely selectivity profile of DMXE.
Table 1: this compound (DMXE) Receptor Binding Affinity
| Receptor/Transporter | Ligand/Method | Value Type | Value (nM) | Species | Source |
| NMDA | Patch-clamp recording | IC50 | 679 | Mouse | [4] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
Table 2: Methoxetamine (MXE) Comparative Receptor Binding Affinities
| Receptor/Transporter | Ligand/Method | Value Type | Value (nM) | Species | Source |
| NMDA (Dizocilpine site) | Radioligand Binding | Ki | 257 | N/A | [5] |
| Serotonin (B10506) Transporter (SERT) | Radioligand Binding | Ki | 479 | N/A | [5] |
| Dopamine (B1211576) Transporter (DAT) | Radioligand Binding | Ki | >10,000 | N/A | [5] |
| Norepinephrine (B1679862) Transporter (NET) | Radioligand Binding | Ki | >10,000 | N/A | [5] |
-
Ki (Inhibition constant): Indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.
The data indicates that DMXE is a potent NMDA receptor blocker.[4] The comparative data for MXE suggests that DMXE may also possess some affinity for the serotonin transporter while having negligible interaction with dopamine and norepinephrine transporters.[5] However, a full receptorome screening is necessary to confirm this profile for DMXE.
Experimental Protocols
The determination of receptor binding affinity is a critical step in pharmacological characterization. The following are detailed methodologies for two key experimental approaches: competitive radioligand binding assays and electrophysiological assessment of NMDA receptor antagonism.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard procedure to determine the binding affinity (Ki) of a test compound (e.g., DMXE) for a specific receptor by measuring its ability to displace a known radioligand.
Objective: To determine the Ki of DMXE at a target receptor (e.g., SERT).
Materials:
-
Test Compound: this compound (DMXE)
-
Receptor Source: Cell membranes from a stable cell line expressing the human serotonin transporter (hSERT) or rodent brain tissue homogenates (e.g., cortex).
-
Radioligand: A high-affinity radiolabeled ligand for the target, e.g., [³H]-Citalopram for SERT.
-
Non-specific Binding (NSB) Agent: A high concentration of a known, non-labeled ligand for the target to saturate all specific binding sites, e.g., 10 µM Fluoxetine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B filters), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add assay buffer, receptor membrane preparation, and the radioligand at a concentration near its Kd.
-
Non-specific Binding (NSB) wells: Add the NSB agent, receptor membrane preparation, and the radioligand.
-
Competition wells: Add varying concentrations of DMXE (typically a 10-point dilution series), receptor membrane preparation, and the radioligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate, which traps the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of DMXE.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to functionally assess the antagonist activity of DMXE at NMDA receptors by measuring its effect on NMDA-mediated ion currents in neurons.[4]
Objective: To determine the IC50 of DMXE for the inhibition of NMDA-evoked currents.
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., mouse cartwheel interneurons) or acute brain slices containing neurons known to express NMDA receptors.
-
Recording Pipettes: Borosilicate glass pipettes pulled to a resistance of 3-5 MΩ.
-
Internal Solution (in pipette): e.g., (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP; pH adjusted to 7.3.
-
External Solution (Artificial Cerebrospinal Fluid - ACSF): e.g., (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose; bubbled with 95% O₂/5% CO₂.
-
Agonists: NMDA (e.g., 100 µM) and Glycine (B1666218) (co-agonist, e.g., 10 µM).
-
Antagonists: Tetrodotoxin (TTX, to block voltage-gated sodium channels), Picrotoxin (to block GABAA receptors), and CNQX (to block AMPA/Kainate receptors).
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Preparation:
-
Place the brain slice or cultured neuron coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with ACSF containing TTX, Picrotoxin, and CNQX to isolate NMDA receptor currents.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of, for example, -70 mV.
-
-
Eliciting NMDA Currents:
-
Apply a solution containing NMDA and glycine to the neuron to evoke an inward current. This serves as the baseline response.
-
-
Application of DMXE:
-
After establishing a stable baseline, co-apply the NMDA/glycine solution with varying concentrations of DMXE.
-
Record the peak amplitude of the inward current at each DMXE concentration.
-
-
Data Analysis:
-
Normalize the current amplitude at each DMXE concentration to the baseline response (in the absence of DMXE).
-
Plot the normalized current response against the log concentration of DMXE.
-
Fit the data with a dose-response curve using non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Signaling and Experimental Pathways
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of DMXE.
Caption: Signaling pathway of NMDA receptor antagonism by DMXE, leading to mTORC1 activation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship of DMXE's primary and inferred secondary receptor targets.
Conclusion and Future Directions
The available evidence robustly characterizes this compound as a potent NMDA receptor antagonist. Its IC50 value of 679 nM places it firmly in the category of pharmacologically active arylcyclohexylamines.[4] The primary mechanism of action, similar to ketamine, likely involves the blockade of the NMDA receptor ion channel, which subsequently modulates downstream signaling cascades such as the mTOR pathway, influencing synaptic plasticity.
However, a significant gap remains in the comprehensive understanding of DMXE's pharmacology. The lack of a broad receptor screening profile means that potential off-target effects, which could contribute to its overall pharmacological and toxicological profile, are currently unknown. Based on its structural similarity to methoxetamine, interactions with the serotonin transporter are plausible, but this requires empirical validation.[5]
For drug development professionals and researchers, future studies should prioritize a comprehensive in vitro pharmacological profiling of DMXE across a wide panel of CNS receptors and transporters (e.g., via the NIMH Psychoactive Drug Screening Program). Such data is indispensable for a complete structure-activity relationship (SAR) analysis and for a thorough assessment of its potential as a therapeutic agent or its risk as a substance of abuse.
References
- 1. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxetamine - Wikipedia [en.wikipedia.org]
Understanding the Dissociative Effects of Deoxymethoxetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Deoxymethoxetamine (DMXE) is a novel psychoactive substance of the arylcyclohexylamine class that has emerged on the recreational drug market around October 2020.[1] Structurally analogous to methoxetamine (MXE) and ketamine, DMXE primarily exerts its effects through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the core pharmacology of DMXE, focusing on its mechanism of action, available quantitative data, and the experimental methodologies used to characterize its effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and drug development purposes. Due to its recent emergence, formal pharmacokinetic studies in humans are limited.
Core Pharmacology and Mechanism of Action
This compound, or 3'-methyl-2-oxo-PCE, is a derivative of methoxetamine where the 3-methoxy group is replaced by a methyl group.[1] Its primary pharmacological action, like other arylcyclohexylamines, is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[2] By binding to a site within the NMDA receptor's ion channel, DMXE blocks the influx of calcium ions (Ca²⁺) into the neuron. This disruption of glutamatergic neurotransmission is the fundamental mechanism underlying its dissociative, anesthetic, and hallucinogenic properties.[2]
The blockade of NMDA receptors by DMXE leads to a state of "dissociative anesthesia," characterized by a sense of detachment from one's body and the external environment.[3] This is a result of the interruption of normal synaptic plasticity processes that are crucial for sensory perception, memory, and consciousness.
Quantitative Pharmacological Data
The available quantitative data for this compound is currently limited. The most pertinent finding is its inhibitory concentration on NMDA receptors. Further research is required to determine its binding affinities at other receptor sites and to establish a comprehensive pharmacokinetic profile.
| Parameter | Value | Compound | Receptor/Enzyme | Source |
| IC₅₀ | 0.679 µM | This compound | NMDA Receptor | Irie T, et al. (2022) |
| Primary Metabolic Reactions | N/A | This compound | Human Liver Microsomes | Hu W, et al. (2024)[4] |
| N-dealkylation, Hydroxylation |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on established in vitro methodologies. The following sections detail the general protocols for determining NMDA receptor antagonism and metabolic stability.
In Vitro NMDA Receptor Antagonism via Patch-Clamp Electrophysiology
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of DMXE on NMDA receptors expressed in cultured cells.
Objective: To quantify the potency of DMXE in blocking NMDA receptor-mediated ion currents.
Materials:
-
Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2
-
Internal pipette solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2
-
NMDA receptor agonist (e.g., NMDA or glutamate)
-
This compound (DMXE) stock solution
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cultured cells on coverslips suitable for microscopy and allow for adherence and maturation.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Approach a target cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply the NMDA receptor agonist to the cell to evoke a stable inward baseline current.
-
Co-apply the agonist with increasing concentrations of DMXE.
-
Record the inhibition of the agonist-evoked current at each DMXE concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of each DMXE concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a concentration-response curve and fit the data using a logistic function to determine the IC₅₀ value.
-
In Vitro Metabolic Stability using Human Liver Microsomes
This protocol is a general method to assess the metabolic stability of DMXE when incubated with human liver microsomes (HLMs).
Objective: To determine the rate of metabolism of DMXE by phase I enzymes (primarily Cytochrome P450s) present in HLMs.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound (DMXE)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, MgCl₂, and HLMs.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add DMXE to the pre-incubated mixture to a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solvent, such as cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of DMXE using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of DMXE remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Visualizations
Signaling Pathway of this compound
Caption: NMDA Receptor Antagonism by this compound (DMXE).
Experimental Workflow for DMXE Characterization
Caption: General experimental workflow for characterizing DMXE.
Conclusion
This compound is a potent dissociative substance that primarily acts as a non-competitive NMDA receptor antagonist. While its fundamental mechanism of action is understood and aligns with other arylcyclohexylamines, a comprehensive pharmacological and toxicological profile is still lacking. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in drug development. Further studies are imperative to fully elucidate the pharmacokinetics, potential for off-target effects, and long-term consequences of DMXE exposure. This information is critical for informing public health initiatives, forensic analysis, and the development of potential therapeutic applications or interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of four novel structural analogs of ketamine, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], 2-MDCK [2-(methylamino)-2-(o-tolyl) cyclohexan-1-one], 3-DMXE [2-(ethylamino)-2-(m-tolyl) cyclohexan-1-one], and 2-DMXE [2-(ethylamino)-2-(o-tolyl) cyclohexan-1-one], in human liver microsomes based on ultra-performance liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deoxymethoxetamine synthesis protocol for research purposes
I am unable to provide a synthesis protocol for Deoxymethoxetamine (DMXE). The creation of such substances is subject to strict legal and regulatory frameworks worldwide due to their potential for harm. Providing instructions for the synthesis of potent psychoactive compounds would be irresponsible and is against my safety policies.
Instead, I can offer general information on the importance of chemical safety protocols and the general mechanism of action for the class of compounds to which DMXE belongs, from a public health and educational perspective.
The Arylcyclohexylamine Class: General Information
This compound is part of a class of chemical compounds known as arylcyclohexylamines. This structural class includes a number of substances that have been investigated for their anesthetic and psychoactive properties.
General Mechanism of Action: The primary pharmacological target for most arylcyclohexylamines is the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate (B1630785) receptor and a primary excitatory neurotransmitter receptor in the brain.
-
Action: These compounds typically act as non-competitive antagonists of the NMDA receptor.
-
Effect: By blocking the NMDA receptor, they interfere with the normal transmission of glutamate, leading to a range of effects including analgesia, dissociation from the environment, and anesthesia.
Below is a simplified diagram illustrating the general principle of NMDA receptor antagonism.
Caption: Simplified diagram of NMDA receptor antagonism by an arylcyclohexylamine compound.
Importance of Laboratory Safety and Regulations
The synthesis and handling of any chemical compound, particularly novel or psychoactive substances, must be conducted with the utmost regard for safety and legality.
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.
-
Ventilation: All work should be performed in a properly calibrated and certified fume hood to prevent inhalation of volatile chemicals or powders.
-
Controlled Access: Laboratories should be secure, with access restricted to authorized and trained personnel.
-
Regulatory Compliance: Researchers must be fully aware of and compliant with all local, national, and international regulations regarding the synthesis, possession, and handling of controlled substances and their precursors. This includes obtaining necessary licenses from agencies such as the U.S. Drug Enforcement Administration (DEA) or equivalent bodies in other countries.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and environmental regulations to prevent contamination and harm.
The following flowchart outlines the general workflow for responsible chemical research, emphasizing the necessary safety and regulatory checkpoints.
Caption: General workflow for conducting responsible and compliant chemical research.
For legitimate research in drug development and neuroscience, it is imperative to operate within the bounds of the law and to prioritize the safety of all personnel and the public.
Application Notes and Protocols for the Quantification of Deoxymethoxetamine (DMXE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the quantitative analysis of Deoxymethoxetamine (DMXE), a novel psychoactive substance (NPS). The information is compiled from established analytical techniques used for related arylcyclohexylamine compounds, providing a robust framework for researchers in forensic toxicology, clinical chemistry, and drug development.
Introduction
This compound (DMXE) is a dissociative anesthetic of the arylcyclohexylamine class. As an NPS, its emergence necessitates the development of reliable and validated analytical methods for its detection and quantification in various matrices, including seized materials and biological specimens. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed techniques for the analysis of such compounds.
Analytical Methods Overview
The primary methods for the quantification of DMXE and related compounds are GC-MS and LC-MS/MS. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices. GC-MS is a robust and widely available technique, particularly suitable for the analysis of seized drug samples.
Quantitative Data Summary
Quantitative validation data for DMXE is not widely available in peer-reviewed literature. However, the following table summarizes typical validation parameters for the closely related compound, methoxetamine (MXE), using an automated online extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in human plasma.[1][2] These values can serve as a benchmark for the development and validation of DMXE-specific methods.
| Parameter | Value | Matrix | Method |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | Human Plasma | LC-MS/MS |
| Upper Limit of Quantification (ULOQ) | 1000.0 ng/mL | Human Plasma | LC-MS/MS |
| Accuracy | 96.8 - 108.8% | Human Plasma | LC-MS/MS |
| Precision (Intra-day and Inter-day) | < 8.8% (CV) | Human Plasma | LC-MS/MS |
Experimental Protocols
Sample Preparation for Biological Matrices
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest.[3][4][5]
4.1.1. Protein Precipitation (for Blood/Plasma)
This is a simple and rapid method for removing proteins from plasma or whole blood samples.[6]
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ketamine-d4).[1][2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
4.1.2. Liquid-Liquid Extraction (LLE) (for Urine)
LLE is a common technique for extracting drugs from urine.
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to ~9-10 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Add 3 mL of an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.
4.1.3. Solid-Phase Extraction (SPE) (for Urine and Blood)
SPE provides cleaner extracts compared to LLE and can be automated.[7]
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma supernatant) onto the cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a small volume of a more polar organic solvent containing a basic modifier (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
GC-MS Protocol for DMXE Analysis
This protocol is based on a method used for the identification of DMXE in seized material and can be adapted for quantitative analysis.[8]
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Injector:
-
Injection Volume: 1 µL
-
Split Mode: 1:5
-
Injector Temperature: 280°C
-
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 1 min.
-
Ramp: 15°C/min to 160°C.
-
Ramp: 5°C/min to 250°C.
-
Ramp: 20°C/min to 300°C, hold for 1 min.[9]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 280°C
-
Quadrupole Temperature: 180°C
-
Scan Range: m/z 50-550 amu.
-
LC-MS/MS Protocol for DMXE Analysis
This protocol is adapted from a validated method for methoxetamine in human plasma.[1][2]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: Hypersil Gold analytical column (50 mm × 3 mm, 3 µm) or equivalent.[1][2]
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate (B1220265) in water.[8]
-
Mobile Phase B: 0.1% formic acid in methanol.[8]
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, then to 100% B in 5 min, hold for 1 min, and return to initial conditions.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for DMXE and the internal standard need to be determined. For methoxetamine, the transition was m/z 248.1 → 203.0.[1][2]
-
Source Parameters: Optimized for the specific instrument, including drying gas temperature (e.g., 325°C), drying gas flow (e.g., 6 L/min), and nebulizer pressure (e.g., 25 psig).[8]
-
Method Validation
Any developed method for DMXE quantification must be validated to ensure its suitability for the intended purpose.[10][11] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.[11]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among a series of measurements. These should be assessed at multiple concentration levels (low, medium, and high).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[10][11] The signal-to-noise ratio is often used to estimate these, with a ratio of 3:1 for LOD and 10:1 for LOQ being common.[10][12]
-
Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. An automated method for measurement of methoxetamine in human plasma by use of turbulent flow on-line extraction coupled with liquid chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. policija.si [policija.si]
- 9. researchgate.net [researchgate.net]
- 10. ijmca.com [ijmca.com]
- 11. scispace.com [scispace.com]
- 12. biopharminternational.com [biopharminternational.com]
Application Note: GC-MS Protocol for Deoxymethoxetamine (DMXE) Impurity Profiling
Abstract
Deoxymethoxetamine (DMXE), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, has emerged on the illicit drug market, necessitating robust analytical methods for its identification and impurity profiling.[1][2] This application note presents a detailed protocol for the qualitative and quantitative analysis of DMXE and its potential synthesis-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Impurity profiling of clandestinely produced substances can provide crucial information regarding the synthetic route employed, aiding law enforcement and forensic investigations.[3][4] The described methodology is intended for researchers, forensic scientists, and drug development professionals.
Introduction
This compound (2-(ethylamino)-2-(3-methylphenyl)-cyclohexanone) is a structural analog of methoxetamine (MXE) and ketamine.[1] Like other arylcyclohexylamines, it is expected to act as a dissociative hallucinogen. The analysis of NPS presents a continuous challenge due to the constant emergence of new derivatives.[5] GC-MS is a cornerstone technique in forensic laboratories for the identification of illicit substances due to its sensitivity, specificity, and extensive spectral libraries.[6][7]
The impurity profile of a seized drug sample can serve as a chemical signature, helping to link different seizures to a common manufacturing source or synthetic pathway.[4][8] Impurities can include unreacted starting materials, intermediates, by-products of side reactions, or degradation products. This protocol provides a comprehensive workflow for sample preparation, GC-MS analysis, and data interpretation for DMXE impurity profiling.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of DMXE and its impurities from solid samples (e.g., powders, tablets).
Reagents and Materials:
-
This compound (DMXE) reference standard
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium carbonate solution (1 M)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials (10 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS vials with inserts (2 mL)
Procedure:
-
Accurately weigh 10 mg of the homogenized solid sample into a 10 mL glass vial.
-
Add 2 mL of methanol to dissolve the sample. Vortex for 1 minute to ensure complete dissolution.
-
Add 2 mL of deionized water and vortex briefly.
-
Alkalinize the solution by adding 1 mL of 1 M sodium carbonate solution to reach a pH > 9. Vortex for 30 seconds.
-
Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analytes into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract into a 2 mL GC-MS vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Mass Spectrometer | Agilent 5975C Mass Selective Detector or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless for high sensitivity, or Split (e.g., 20:1) for higher concentration samples |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 1 min. Ramp at 15 °C/min to 290 °C, hold for 5 min. |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 550 amu |
| Solvent Delay | 3 minutes |
Data Presentation: Quantitative Performance
The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of DMXE and potential impurities. This data is representative and should be confirmed for each specific laboratory validation.[9][10]
| Analyte | Retention Time (min) | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound (DMXE) | ~12.5 | 10 - 1000 | >0.995 | 3 | 10 | 95 - 105 | < 5 |
| Potential Impurities | |||||||
| 1-(3-methylphenyl)cyclohexan-1-ol | ~10.2 | 10 - 500 | >0.99 | 5 | 15 | 90 - 110 | < 10 |
| N-ethyl-1-(3-methylphenyl)cyclohexylamine | ~11.8 | 10 - 500 | >0.99 | 4 | 12 | 92 - 108 | < 8 |
| 2-amino-2-(3-methylphenyl)cyclohexan-1-one | ~12.1 | 10 - 500 | >0.99 | 5 | 15 | 90 - 110 | < 10 |
Note: The listed potential impurities are hypothetical based on common synthetic routes for arylcyclohexylamines. Their presence and retention times would need to be confirmed with synthesized reference standards.
Visualizations
Experimental Workflow
Caption: Workflow for DMXE impurity profiling.
Hypothetical Metabolic Pathway of this compound
The metabolic pathway of DMXE has not been fully elucidated. However, based on the known metabolism of structurally similar compounds like methoxetamine and ketamine, a hypothetical pathway can be proposed.[9][11] The primary metabolic routes are likely to involve N-dealkylation, hydroxylation of the cyclohexyl ring, and hydroxylation of the aromatic ring, followed by potential phase II conjugation reactions (e.g., glucuronidation).
Caption: Hypothetical DMXE metabolic pathway.
Conclusion
This application note provides a detailed and practical GC-MS protocol for the impurity profiling of this compound. The method is sensitive, and with proper validation, can provide reliable qualitative and quantitative data. The identification of specific impurities can offer significant forensic intelligence regarding the synthesis and origin of DMXE samples. Researchers are encouraged to use this protocol as a starting point and to perform in-house validation to ensure compliance with their specific quality assurance standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembeyond.com [chembeyond.com]
- 3. The Identification of Unreacted Precursors, Impurities, and By-Products in Clandestinely Produced Phencyclidine Preparations | Journal of Forensic Sciences 1972-2005 | ASTM International [dl.astm.org]
- 4. Impurities in Illicit Drug Preparations: Amphetamine and Methamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. Impurities, adulterants and cutting agents in cocaine as potential candidates for retrospective mining of GC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Deoxymethoxetamine (DMXE) in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deoxymethoxetamine (DMXE) in human urine. This compound is a novel psychoactive substance (NPS) of the arylcyclohexylamine class, structurally related to methoxetamine (MXE) and ketamine.[1][2] As such, sensitive and specific analytical methods are required for its detection and quantification in biological matrices for forensic and clinical research toxicology.
The described method utilizes a simple "dilute-and-shoot" sample preparation procedure, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides a rapid, robust, and sensitive workflow for the quantification of DMXE. All presented data and protocols are representative and based on established methodologies for analogous compounds and require validation in a certified laboratory.
Introduction
This compound (DMXE), chemically known as 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one, is a designer drug that emerged in the recreational drug market around October 2020.[1][2] It is an analog of methoxetamine (MXE), where the 3-methoxy group is replaced by a methyl group.[2] Like other arylcyclohexylamines, DMXE is believed to act primarily as an NMDA receptor antagonist, producing dissociative effects.[1][3] The increasing prevalence of NPS, such as DMXE, necessitates the development of reliable analytical methods for their identification and quantification in biological samples to aid in clinical and forensic investigations. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and specificity.[4]
Experimental Protocol
Sample Preparation (Dilute-and-Shoot)
This protocol is designed for simplicity and high throughput.
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine:
-
900 µL of LC-MS grade water/methanol (90:10, v/v).
-
100 µL of the urine supernatant.
-
10 µL of an internal standard working solution (e.g., this compound-d5 at 1 µg/mL).
-
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 25 psi |
| Collision Gas | Nitrogen, Medium |
MRM Transitions
The molecular weight of DMXE is approximately 231.33 g/mol .[1] The protonated molecule [M+H]⁺ would have an m/z of approximately 232.2. Based on known fragmentation patterns of ketamine analogues, characteristic product ions are formed from the loss of water (H₂O) or the sequential loss of the amine group, carbon monoxide (CO), and other neutral fragments.[5] The following MRM transitions are proposed for DMXE and would require experimental optimization for collision energy (CE) and other parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 232.2 | 203.2 | Quantifier |
| This compound | 232.2 | 174.1 | Qualifier |
| DMXE-d5 (IS) | 237.2 | 208.2 | Quantifier |
Data Presentation
The following table summarizes representative quantitative performance data expected from a fully validated method.
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 ng/mL (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | < 20% |
| Recovery | > 80% |
Visualizations
Pharmacological Pathway of this compound
DMXE, as an arylcyclohexylamine, is presumed to share its primary mechanism of action with related compounds like ketamine and MXE.[3] This involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.
Experimental Workflow for DMXE Analysis
The overall process from sample receipt to final data reporting is outlined in the following workflow diagram.
Conclusion
This application note provides a framework for the quantitative analysis of this compound in human urine using LC-MS/MS. The described "dilute-and-shoot" sample preparation is fast and straightforward, making it suitable for high-throughput screening. The proposed LC-MS/MS conditions and MRM transitions offer a starting point for method development, which must be followed by rigorous validation to establish performance characteristics such as linearity, sensitivity, precision, and accuracy according to laboratory-specific standard operating procedures and regulatory guidelines.
References
- 1. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. researchgate.net [researchgate.net]
- 4. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. mdpi.com [mdpi.com]
Deoxymethoxetamine (DMXE) Administration for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Deoxymethoxetamine (DMXE) is a research chemical and should be handled by qualified professionals in a controlled laboratory setting. The following information is intended for research purposes only. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound (DMXE) is a designer drug and a derivative of methoxetamine (MXE), which itself is an analog of ketamine.[1][2] Like its parent compounds, DMXE is believed to act primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This mechanism of action suggests its potential to induce dissociative, anesthetic, and psychotomimetic effects, making it a compound of interest for preclinical research in neuroscience and pharmacology. Due to the limited availability of specific data on DMXE, this document provides protocols and data largely based on its close structural and functional analog, methoxetamine (MXE), to guide initial in vivo rodent studies.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(ethylamino)-2-(m-tolyl)cyclohexan-1-one |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.33 g/mol |
| Appearance | White powder[3] |
Mechanism of Action: NMDA Receptor Antagonism
DMXE, like MXE and ketamine, is a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site within the ion channel of the receptor, thereby blocking the influx of Ca²⁺ ions.[1] This disruption of glutamatergic neurotransmission is central to its physiological and behavioral effects.
Caption: DMXE blocks the NMDA receptor, preventing glutamate-mediated calcium influx.
Pharmacokinetics (Data from Methoxetamine - MXE)
| Parameter | Route | Dose | Cmax (ng/mL) | Tmax (min) | Brain:Serum Ratio |
| MXE | Subcutaneous (s.c.) | 10 mg/kg | ~150 (serum), ~400 (brain) | 30 | 2.06 - 2.93 |
Note: The duration of behavioral effects of MXE was observed to be at least 60-90 minutes.[4] Given that DMXE is a closely related analog, a similar duration of action may be anticipated, but this requires empirical verification.
Solution Preparation and Administration
Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of DMXE for in vivo administration. Due to its likely lipophilic nature, DMXE may not be readily soluble in aqueous solutions.
Recommended Vehicle: A common approach for compounds with limited water solubility is to first dissolve them in a small amount of an organic solvent and then dilute with a sterile isotonic solution.[5][6]
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Diluent: Sterile 0.9% saline
Procedure:
-
Dissolve the required amount of DMXE powder in a minimal volume of DMSO.
-
Vortex until the solution is clear.
-
Slowly add sterile 0.9% saline to the desired final concentration, vortexing intermittently to ensure the compound remains in solution.
-
The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%) to avoid solvent-induced toxicity.[7]
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Route of Administration: Intraperitoneal (IP) Injection
IP injection is a common and effective route for systemic drug administration in rodents.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) swabs
-
Prepared DMXE solution
Procedure (Rat):
-
Restrain the rat firmly but gently. The two-person technique is preferred for safety.
-
Position the rat on its back with its head slightly lower than its hindquarters.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 30-40° angle, bevel up.
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Experimental Protocols
The following are detailed protocols for key behavioral assays relevant to the expected effects of DMXE. Doses are based on studies with MXE and should be optimized for DMXE in pilot studies.[4][8][9]
Open Field Test (Locomotor Activity and Anxiety-Like Behavior)
This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.[10][11][12][13]
Apparatus: A square arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats) with a video camera mounted above.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer DMXE or vehicle via IP injection.
-
After a predetermined pre-treatment time (e.g., 30 minutes, based on MXE Tmax), gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Between trials, clean the arena thoroughly with 70% ethanol to remove olfactory cues.
-
Analyze the video recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Expected Outcomes with MXE (and potentially DMXE):
-
Low to moderate doses (e.g., 5-10 mg/kg s.c. for MXE): Hyperlocomotion and increased thigmotaxis (more time spent near the walls), suggesting anxiogenic effects.[4]
-
High doses (e.g., 40 mg/kg s.c. for MXE): Reduced locomotion, potentially indicative of sedation or stereotyped behaviors.[4]
Caption: Workflow for the open field test.
Elevated Plus Maze (Anxiety-Like Behavior)
This test is a widely used model for assessing anxiety-like behavior in rodents.[14][15][16][17]
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer DMXE or vehicle (IP).
-
After the pre-treatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes, recording its behavior with a video camera.
-
Clean the maze between animals.
-
Analyze the time spent and the number of entries into the open and closed arms.
Expected Outcomes with MXE (and potentially DMXE):
-
Anxiogenic effect: Decreased time spent and fewer entries into the open arms.[8]
-
Anxiolytic effect: Increased time spent and more entries into the open arms.
Prepulse Inhibition (PPI) of Acoustic Startle (Sensorimotor Gating)
PPI is a measure of sensorimotor gating, which is the ability to filter out irrelevant sensory information. Deficits in PPI are observed in some psychiatric disorders.[1][18]
Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
Protocol:
-
Habituate the animal to the testing room.
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Administer DMXE or vehicle (IP).
-
After the pre-treatment period, begin the test session.
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse) precedes the high-intensity pulse.
-
No-stimulus trials: Only background noise.
-
-
The startle response (whole-body flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Expected Outcomes with MXE (and potentially DMXE):
-
MXE at doses of 3 and 10 mg/kg (s.c.) has been shown to disrupt PPI in rats, indicating a deficit in sensorimotor gating.[9]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data Summary for Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Open Arm Time (s) | Open Arm Entries | Closed Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Example Data Summary for Prepulse Inhibition
| Treatment Group | Dose (mg/kg) | % PPI (prepulse 1) | % PPI (prepulse 2) | % PPI (prepulse 3) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Advanced Behavioral Models
Drug Discrimination
This paradigm assesses the subjective effects of a drug.[19][20][21] Animals are trained to press one of two levers to receive a reward, with the correct lever depending on whether they were administered the training drug or a vehicle. Once trained, other drugs can be tested to see if they substitute for the training drug, indicating similar subjective effects. MXE has been shown to substitute for ketamine in drug discrimination studies.[2]
Self-Administration
This model is used to assess the abuse potential of a drug.[22][23] Animals are trained to perform a response (e.g., lever press) to receive an infusion of the drug. The rate of responding indicates the reinforcing properties of the drug. MXE has been shown to be self-administered by rats.[22]
Conclusion
The protocols and information provided herein offer a comprehensive starting point for conducting in vivo rodent studies with this compound. Due to the limited DMXE-specific data, researchers should perform pilot studies to determine optimal dosing, timing, and vehicle parameters. The use of its close analog, methoxetamine, as a reference compound is highly recommended. Careful experimental design and adherence to ethical guidelines are paramount for obtaining reliable and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H21NO | CID 157010705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Elevated Plus Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 17. youtube.com [youtube.com]
- 18. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. med-associates.com [med-associates.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Methoxetamine, a ketamine derivative, produced conditioned place preference and was self-administered by rats: Evidence of its abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Deoxymethoxetamine (DMXE) Effects in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deoxymethoxetamine (DMXE) is a designer drug of the arylcyclohexylamine class, structurally related to methoxetamine (MXE) and ketamine.[1] It acts primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which disrupts normal excitatory neurotransmission and leads to dissociative effects.[2][3] Understanding the behavioral pharmacology of DMXE is crucial for both public health and for exploring its potential therapeutic or adverse effects. This document provides detailed protocols for key behavioral assays in mice to characterize the effects of DMXE on locomotion, sensorimotor gating, and cognitive function.
Locomotor Activity Assessment
The open field test is a common assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. NMDA receptor antagonists like ketamine and phencyclidine (PCP) are known to induce hyperlocomotion at lower doses, a characteristic behavioral profile that is also expected with DMXE.[4][5][6]
1.1. Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material for easy cleaning.[7] The arena is typically equipped with a grid of infrared beams to automatically track the animal's movement in the horizontal and vertical planes.[8] Alternatively, a video tracking system can be used.[9]
-
Animal Preparation:
-
Procedure:
-
Administer DMXE or vehicle via the desired route (e.g., intraperitoneal injection, IP). Dosing should be determined based on dose-response studies.
-
Immediately after injection, place the mouse in the center of the open field arena.[7]
-
Record locomotor activity for a predefined period, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect.[7][9]
-
Between trials, thoroughly clean the arena with 10-70% ethanol (B145695) or another suitable disinfectant to eliminate olfactory cues.[7][11]
-
-
Data Analysis:
-
Total Distance Traveled: The total distance the mouse moves during the session.
-
Horizontal Activity: The number of infrared beam breaks in the horizontal plane.[8]
-
Vertical Activity (Rearing): The number of infrared beam breaks in the vertical plane, indicating exploratory behavior.[8]
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).
-
1.2. Expected Effects of DMXE:
Based on the pharmacology of related compounds, DMXE is expected to induce a dose-dependent increase in locomotor activity.[4][5] High doses may lead to stereotyped behaviors or ataxia, which could result in a decrease in linear travel.
Table 1: Representative Locomotor Activity Data for NMDA Antagonists in Mice
| Compound | Dose (mg/kg, IP) | Mouse Strain | Key Finding | Reference |
| Ketamine | 25 | C57BL/6J | Significant increase in distance traveled and speed. | [9] |
| Ketamine | 50 | C57BL/6J | Delayed but significant hyperlocomotion compared to 25 mg/kg. | [9] |
| Methamphetamine | 0.01 - 0.03 | BALB/c | Hypolocomotion at very low doses. | [12] |
| Methamphetamine | 2.5 - 10 | BALB/c | Dose-dependent increase in locomotor activity. | [12] |
Sensorimotor Gating Assessment
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[10][13] Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by NMDA receptor antagonists.[4][10]
2.1. Experimental Protocol: Prepulse Inhibition (PPI) Test
-
Apparatus: A startle response system consisting of a sound-attenuated chamber, a mouse holder on a piezoelectric platform to detect motion, a loudspeaker for auditory stimuli, and a background noise generator.[10]
-
Animal Preparation:
-
Procedure:
-
Administer DMXE or vehicle (e.g., IP). A positive control like MK-801 (0.1-0.3 mg/kg) can be used to induce a PPI deficit.[10]
-
Place the mouse in the holder within the chamber for a 5-minute acclimation period with constant background white noise (e.g., 65-70 dB).[10][13]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).[15]
-
Prepulse + Pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 4, 8, or 16 dB above background, 20 ms duration) with a short delay (e.g., 100 ms).[15]
-
No-stimulus trials: Background noise only, to measure baseline movement.[15]
-
-
Record the startle response (maximal peak amplitude) for each trial.[14]
-
-
Data Analysis:
-
The startle response is the peak amplitude measured from the piezoelectric platform.
-
PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials:
-
% PPI = 100 * [(Startle on Pulse-alone) - (Startle on Prepulse + Pulse)] / (Startle on Pulse-alone)[14]
-
-
2.2. Expected Effects of DMXE:
DMXE, as an NMDA antagonist, is expected to disrupt PPI, leading to a dose-dependent decrease in the %PPI. This would be consistent with the effects of other dissociatives like PCP and ketamine.[4]
Table 2: Representative PPI Data for NMDA Antagonists in Rodents
| Compound | Dose (mg/kg, SC) | Animal Model | Key Finding | Reference |
| Methoxetamine (MXE) | 3 - 10 | Rat | Significant disruption of PPI. | [4] |
| Phencyclidine (PCP) | >1.0 | Rat | Potent disruption of PPI. | [4] |
| S-(+)-Ketamine | >3.0 | Rat | Disruption of PPI. | [4] |
Cognitive Function Assessment
The Novel Object Recognition (NOR) test is used to assess learning and memory, specifically recognition memory, in rodents.[16][17] This test leverages the innate tendency of mice to explore novel objects more than familiar ones.[16] Cognitive impairment is a known effect of NMDA receptor antagonists.[18]
3.1. Experimental Protocol: Novel Object Recognition (NOR) Test
-
Apparatus: The same open field arena used for locomotor activity testing. A set of objects that are distinct in shape and texture but similar in size and lacking innate motivational properties.[11]
-
Animal Preparation:
-
Handle mice for several days prior to the experiment to reduce stress.
-
Acclimate mice to the testing room for at least 30-60 minutes before each session.[11]
-
-
Procedure: This test is typically conducted over 2-3 days.[16]
-
Habituation (Day 1): Place each mouse in the empty arena and allow it to explore freely for 5-10 minutes.[16][19]
-
Training/Familiarization (Day 2, T1): Place two identical objects in opposite quadrants of the arena. Place the mouse in the arena and allow it to explore for 10 minutes.[16] Administer DMXE or vehicle at a predetermined time before this session to assess its effect on memory acquisition.
-
Testing (Day 2, T2): After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[19] Allow the mouse to explore for 5-10 minutes.[16][19]
-
Record the time spent exploring each object using a video tracking system or manual scoring. Exploration is defined as the nose being pointed toward the object within a close proximity (e.g., <2 cm).[11]
-
-
Data Analysis:
-
Exploration Time: Time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Discrimination Index (DI): A measure of recognition memory.
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates a preference for the novel object and intact memory. A DI near zero suggests a memory deficit.
-
-
3.2. Expected Effects of DMXE:
Administration of DMXE before the training session is expected to impair recognition memory, resulting in a lower Discrimination Index during the testing session compared to vehicle-treated controls.
Table 3: Representative Cognitive Data for NMDA Antagonists in Rodents
| Compound | Dose (mg/kg, IP) | Animal Model | Test | Key Finding | Reference |
| Methoxetamine (MXE) | 0.1 - 0.5 (repeated) | Rat | NOR | Impaired non-spatial memory. | [18] |
Visualizations
Diagram 1: Signaling Pathway of DMXE
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. va.gov [va.gov]
- 8. treat-nmd.org [treat-nmd.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Object Recognition [protocols.io]
- 12. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 15. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Deoxymethoxetamine-Induced Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymethoxetamine (DMXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class of dissociative drugs.[1] Structurally, it is an analog of methoxetamine (MXE).[1] Based on its chemical structure and the known mechanisms of similar compounds, DMXE is presumed to act primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] NMDA receptor antagonists, such as ketamine and phencyclidine (PCP), are known to induce hyperlocomotion in preclinical rodent models.[3][4][5] This protocol provides a detailed methodology for assessing the effects of DMXE on locomotor activity in rodents using the open field test. The open field test is a widely used behavioral assay to evaluate general locomotor activity, exploration, and anxiety-like behavior.[6][7][8]
Presumed Signaling Pathway of this compound
DMXE, as a putative NMDA receptor antagonist, is thought to increase locomotor activity by modulating glutamatergic and dopaminergic neurotransmission. By blocking NMDA receptors on GABAergic interneurons, DMXE may disinhibit downstream glutamatergic and dopaminergic neurons, leading to increased dopamine (B1211576) release in brain regions associated with motor control, such as the nucleus accumbens and striatum.[4] This proposed pathway is consistent with the known effects of other NMDA receptor antagonists like MK-801.[4][9]
Caption: Proposed signaling pathway of DMXE-induced locomotor activity.
Experimental Protocols
Animals
-
Species: Male C57BL/6J mice are recommended due to their common use in behavioral neuroscience and the availability of comparative data for other NMDA receptor antagonists.[10][11]
-
Age: Young adult mice (8-12 weeks old) should be used.
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days prior to testing to reduce stress-induced responses.
Drug Preparation
This compound hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on each testing day.
Open Field Test Apparatus
-
The apparatus should consist of a square arena (e.g., 40 x 40 x 40 cm) made of a non-porous, easy-to-clean material (e.g., PVC or Plexiglas) in a color that provides good contrast with the animal (e.g., white or grey).[6]
-
The arena should be placed in a sound-attenuating chamber with controlled, even illumination (e.g., 100 lux).
-
An automated video tracking system (e.g., EthoVision XT, ANY-maze) should be used to record and analyze the locomotor activity.
Experimental Design and Procedure
A between-subjects design is recommended to avoid carry-over effects of the drug. Animals should be randomly assigned to different treatment groups.
Objective: To determine the dose-dependent effects of DMXE on locomotor activity.
Treatment Groups:
-
Vehicle (0.9% Saline)
-
DMXE (e.g., 1, 3, 10, 30 mg/kg, intraperitoneal injection - i.p.)
Rationale for Dose Selection: The proposed dose range is extrapolated from studies on ketamine in mice, where doses of 4-16 mg/kg have been shown to increase locomotor activity.[3] A wider range is suggested here to capture the full dose-response curve.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the assigned treatment (vehicle or DMXE) via i.p. injection.
-
Immediately after injection, place the mouse in the center of the open field arena.
-
Record locomotor activity for a total of 60 minutes.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Objective: To characterize the temporal profile of DMXE's effect on locomotor activity.
Treatment Groups:
-
Vehicle (0.9% Saline)
-
DMXE (effective dose determined from the dose-response study, e.g., 10 mg/kg, i.p.)
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer the assigned treatment.
-
Place the mouse in the open field arena immediately after injection.
-
Record locomotor activity for at least 120 minutes. Data should be binned in 5- or 10-minute intervals for analysis.
Rationale for Time Course: Studies with MK-801 show that peak locomotor activity occurs around 30 minutes post-injection and can last for up to 3 hours.[9][12] A 120-minute observation period should be sufficient to capture the onset, peak, and decline of DMXE's effects.
Caption: Experimental workflow for assessing DMXE-induced locomotor activity.
Data Presentation and Analysis
Measured Parameters
The following parameters should be quantified from the video tracking data:
-
Total Distance Traveled (cm): The primary measure of horizontal locomotor activity.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
Time Spent in Center Zone (s): The open field is typically divided into a central and a peripheral zone. Time spent in the center can be an inverse measure of anxiety-like behavior.
-
Stereotypic Counts: Number of repetitive, non-locomotor movements (e.g., head weaving, circling). This is particularly relevant for higher doses of NMDA antagonists.[4]
-
Ambulatory Time (s): Total time the animal is in motion.
Data Tables
Table 1: Dose-Response of DMXE on Locomotor Parameters (0-60 min)
| Treatment Group (mg/kg) | n | Total Distance (cm) | Rearing Frequency | Time in Center (s) | Stereotypic Counts |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE (1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE (3) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE (10) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DMXE (30) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Time-Course of DMXE (10 mg/kg) on Total Distance Traveled (cm)
| Time Interval (min) | Vehicle (Mean ± SEM) | DMXE (10 mg/kg) (Mean ± SEM) |
| 0-10 | ||
| 10-20 | ||
| 20-30 | ||
| 30-40 | ||
| 40-50 | ||
| 50-60 | ||
| 60-70 | ||
| 70-80 | ||
| 80-90 | ||
| 90-100 | ||
| 100-110 | ||
| 110-120 |
Statistical Analysis
-
Dose-Response Data: A one-way Analysis of Variance (ANOVA) should be used to compare the means of the different treatment groups for each parameter. If the ANOVA is significant, post-hoc tests (e.g., Dunnett's or Tukey's test) should be performed to compare each DMXE dose group to the vehicle control group.
-
Time-Course Data: A two-way repeated measures ANOVA should be used, with treatment as the between-subjects factor and time as the within-subjects factor. Significant interactions should be followed up with post-hoc tests to identify specific time points where the DMXE group differs from the vehicle group.
-
Significance Level: A p-value of < 0.05 should be considered statistically significant. All data should be presented as mean ± Standard Error of the Mean (SEM).[13]
Conclusion
This protocol provides a comprehensive framework for the initial preclinical assessment of this compound's effects on locomotor activity. By systematically evaluating the dose-response relationship and time-course of action, researchers can obtain valuable data on the psychostimulant properties of this novel psychoactive substance. The findings from these studies will be crucial for understanding the behavioral pharmacology of DMXE and for informing future research into its mechanism of action and potential for abuse.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity induced by noncompetitive NMDA receptor antagonists versus dopamine transporter inhibitors: opposite strain differences in inbred long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course effects of MK-801: the relationship between brain neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurotoxicity Assessment of Deoxymethoxetamine (DMXE) in Animal Models
Disclaimer: As of the latest literature search, specific studies on the neurotoxicity of Deoxymethoxetamine (DMXE) in animal models are not available. The following application notes and protocols are based on research conducted on its close structural analog, Methoxetamine (MXE). These guidelines are provided as a framework for researchers and should be adapted and validated for DMXE.
Introduction
This compound (DMXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class, which also includes phencyclidine (PCP) and ketamine. Due to its structural similarity to methoxetamine (MXE), which has demonstrated neurotoxic potential in animal studies, there is a pressing need to assess the neurotoxicity profile of DMXE.[1][2] These application notes provide a comprehensive framework for conducting such an assessment in rodent models, focusing on behavioral, neurochemical, and histopathological endpoints. The protocols outlined below are adapted from established methods used to evaluate the neurotoxicity of MXE and other related compounds.[1][3]
Data Presentation: Quantitative Neurotoxicity Endpoints
The following tables provide a template for summarizing quantitative data from DMXE neurotoxicity studies. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Behavioral Effects of Repeated DMXE Administration in Rats
| Behavioral Test | Vehicle Control | DMXE (Low Dose) | DMXE (High Dose) | p-value |
| Elevated Plus Maze | ||||
| Time in Open Arms (s) | 120 ± 15 | 85 ± 12 | 60 ± 10 | <0.05 |
| Open Arm Entries (%) | 45 ± 5 | 30 ± 4 | 20 ± 3 | <0.05 |
| Novel Object Recognition | ||||
| Discrimination Index | 0.4 ± 0.05 | 0.1 ± 0.03 | -0.1 ± 0.04 | <0.01 |
| Marble Burying Test | ||||
| Marbles Buried (%) | 25 ± 5 | 55 ± 8 | 70 ± 6 | <0.01 |
Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Table 2: Neurochemical Alterations Following Repeated DMXE Administration in Rats
| Brain Region | Neurochemical Marker | Vehicle Control | DMXE (Low Dose) | DMXE (High Dose) | p-value |
| Medial Prefrontal Cortex | |||||
| Dopamine (B1211576) Transporter (DAT) Density | 100 ± 10% | 75 ± 8% | 50 ± 7% | <0.05 | |
| Serotonin (B10506) Transporter (SERT) Density | 100 ± 12% | 90 ± 10% | 85 ± 9% | >0.05 | |
| Nucleus Accumbens | |||||
| Dopamine Transporter (DAT) Density | 100 ± 8% | 65 ± 7% | 40 ± 5% | <0.01 | |
| Serotonin Transporter (SERT) Density | 100 ± 9% | 70 ± 6% | 55 ± 8% | <0.05 | |
| Caudate-Putamen | |||||
| Dopamine Transporter (DAT) Density | 100 ± 11% | 70 ± 9% | 45 ± 6% | <0.01 |
Data are presented as a percentage of the vehicle control group (mean ± SEM). Statistical significance is determined by an appropriate statistical test.
Experimental Protocols
Animal Models and Dosing Regimen
-
Species: Adult male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Based on studies with MXE, a repeated dosing regimen is recommended to assess cumulative neurotoxicity.[1][3][4] For example, animals could receive intraperitoneal (i.p.) injections of DMXE or vehicle every other day for a total of five injections. Dose ranges should be determined in preliminary dose-finding studies.
Behavioral Assessments
Behavioral testing should commence several days after the final DMXE or vehicle injection to assess persistent behavioral abnormalities.[1]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Analysis: A decrease in the time spent in and entries into the open arms is indicative of increased anxiety-like behavior.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are habituated to the empty arena.
-
Training: Two identical objects are placed in the arena, and the rat is allowed to explore for a set period.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object, and the rat is returned to the arena.
-
-
Data Collection: The time spent exploring the novel and familiar objects is recorded.
-
Analysis: A discrimination index is calculated. A lower discrimination index in the DMXE-treated group suggests impaired recognition memory.
-
Apparatus: A standard cage filled with bedding and containing a set number of marbles.
-
Procedure: Each rat is placed in the cage and allowed to explore for 30 minutes.
-
Data Collection: The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
Analysis: An increase in the number of buried marbles is indicative of increased compulsive-like or anxiety-related behavior.[5]
Neurochemical Analysis
Following the completion of behavioral testing, animals are euthanized, and brain tissue is collected for neurochemical analysis.[1]
-
Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat.
-
Incubation: Brain sections are incubated with radioligands specific for the dopamine transporter (e.g., [¹²⁵I]IPT) and the serotonin transporter (e.g., [¹²⁵I]RTI-55).
-
Imaging: The labeled sections are exposed to autoradiographic film.
-
Analysis: The optical density of the autoradiograms is quantified using image analysis software to determine the density of DAT and SERT in specific brain regions (e.g., medial prefrontal cortex, nucleus accumbens, caudate-putamen).
Histopathological Analysis
A subset of animals should be used for histopathological examination to identify neuronal damage.
-
Tissue Processing: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and sectioned.
-
Staining: Sections are stained with antibodies against neuronal markers (e.g., NeuN), markers of neuronal damage (e.g., Fluoro-Jade B), and glial markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Microscopy: Stained sections are examined under a microscope to assess neuronal loss, signs of degeneration, and glial activation.
-
Quantification: Cell counting or densitometric analysis can be performed in specific brain regions.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for DMXE-Induced Neurotoxicity
The neurotoxic effects of arylcyclohexylamines like MXE are thought to be mediated, in part, by their interaction with NMDA receptors and subsequent downstream effects on monoaminergic systems. A plausible pathway for DMXE-induced neurotoxicity is depicted below.
Caption: Proposed signaling pathway for DMXE-induced neurotoxicity.
Experimental Workflow for DMXE Neurotoxicity Assessment
The following diagram illustrates the logical flow of experiments for assessing the neurotoxicity of DMXE in animal models.
Caption: Experimental workflow for DMXE neurotoxicity assessment.
References
- 1. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats [iris.cnr.it]
- 4. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxymethoxetamine (DMXE) Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymethoxetamine (DMXE) is a synthetic dissociative compound of the arylcyclohexylamine class, structurally related to methoxetamine (MXE) and ketamine.[1] It primarily acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The rewarding and reinforcing effects of NMDA receptor antagonists are thought to be mediated by their interaction with the mesolimbic dopamine (B1211576) system. Blockade of NMDA receptors can lead to an increase in dopamine release in the nucleus accumbens (NAc), a key brain region involved in reward and motivation.[2][3][4]
The Conditioned Place Preference (CPP) paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of drugs.[5] This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[5][6] A preference for the drug-paired environment is indicative of the rewarding properties of the substance. This document provides a detailed experimental design for investigating the rewarding effects of DMXE using the CPP paradigm in rodents.
Postulated Signaling Pathway of DMXE-Induced Reward
DMXE, as an NMDA receptor antagonist, is hypothesized to induce rewarding effects by modulating the glutamate-dopamine interaction within the ventral tegmental area (VTA) and the nucleus accumbens (NAc). The binding of DMXE to the NMDA receptor on GABAergic interneurons in the VTA is thought to inhibit these interneurons. This disinhibits the dopaminergic neurons, leading to an increased release of dopamine in the NAc. The elevated dopamine levels in the NAc are associated with feelings of reward and reinforcement, which can drive the formation of a conditioned place preference.
Experimental Design and Protocols
This section outlines the detailed protocols for conducting a DMXE conditioned place preference study.
Subjects
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment.
Apparatus
A three-chambered conditioned place preference apparatus is recommended. The two conditioning chambers should be of equal size and distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures). The smaller, neutral center chamber should provide access to both conditioning chambers. The apparatus should be equipped with an automated activity monitoring system to record the time spent in each chamber.
Drug Preparation
This compound (DMXE) hydrochloride should be dissolved in sterile 0.9% saline. Based on studies with the structurally similar compound methoxetamine (MXE), which induced CPP at 2.5 and 5 mg/kg in rats, a similar dose range is proposed for DMXE. It is recommended to conduct a preliminary dose-response study to determine the optimal doses that induce a rewarding effect without causing significant motor impairment.
Experimental Workflow
The CPP experiment consists of three phases: habituation, conditioning, and testing.
Detailed Experimental Protocol
Phase 1: Habituation and Pre-Test (3 days)
-
On Day 1, place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two large conditioning chambers.
-
Repeat this procedure on Days 2 and 3.
-
The data from these three days will be averaged to establish the baseline preference for each chamber. An unbiased design is recommended, where the drug-paired chamber is assigned randomly. Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.
Phase 2: Conditioning (8 days, alternating injections)
-
This phase consists of eight consecutive days of conditioning sessions.
-
On Days 4, 6, 8, and 10, administer DMXE (e.g., 2.5 or 5.0 mg/kg, intraperitoneally) and immediately confine the animal to its assigned drug-paired chamber for 30 minutes.
-
On Days 5, 7, 9, and 11, administer an equivalent volume of saline and confine the animal to the other conditioning chamber for 30 minutes.
-
The order of DMXE and saline conditioning days should be counterbalanced across animals.
Phase 3: Post-Test (1 day)
-
On Day 12, place each animal (in a drug-free state) in the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two conditioning chambers.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables. The primary dependent variable is the time spent in the drug-paired chamber during the post-test compared to the pre-test.
Example Data Tables
Table 1: Time Spent in DMXE-Paired Chamber (Seconds)
| Treatment Group | Pre-Test (Mean ± SEM) | Post-Test (Mean ± SEM) |
| Saline | 445.8 ± 25.3 | 450.2 ± 28.1 |
| DMXE (2.5 mg/kg) | 452.1 ± 23.9 | 625.7 ± 35.4* |
| DMXE (5.0 mg/kg) | 448.9 ± 26.8 | 710.3 ± 40.1** |
*p < 0.05, **p < 0.01 compared to Pre-Test. Data are presented as mean ± standard error of the mean (SEM).
Table 2: Conditioned Place Preference Score
| Treatment Group | CPP Score (Post-Test - Pre-Test) (Mean ± SEM) |
| Saline | 4.4 ± 15.7 |
| DMXE (2.5 mg/kg) | 173.6 ± 29.8* |
| DMXE (5.0 mg/kg) | 261.4 ± 33.5** |
*p < 0.05, **p < 0.01 compared to Saline group.
Statistical Analysis
The data can be analyzed using a two-way analysis of variance (ANOVA) with treatment group and test phase (pre-test vs. post-test) as factors. Post-hoc tests (e.g., Tukey's or Sidak's) can be used to compare individual group means. The CPP score can be analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the saline control group. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive experimental design for investigating the rewarding properties of this compound using the conditioned place preference paradigm. The detailed protocols and data presentation guidelines are intended to assist researchers in conducting robust and reproducible studies. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and experimental procedures. Adherence to these guidelines will facilitate the generation of high-quality data to better understand the abuse potential of DMXE and inform drug development and regulatory decisions.
References
- 1. Methoxetamine - Wikipedia [en.wikipedia.org]
- 2. Ketamine Pharmacokinetics and Pharmacodynamics Are Altered by P-Glycoprotein and Breast Cancer Resistance Protein Efflux Transporters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro NMDAR Functional Assays of Deoxymethoxetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymethoxetamine (DXM), a derivative of methoxetamine, is a dissociative substance that primarily functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[4][5] These application notes provide detailed protocols for key in vitro functional assays to characterize the inhibitory activity of this compound on NMDA receptors. The assays described include whole-cell patch-clamp electrophysiology, calcium imaging, and radioligand binding assays.
Data Presentation
The functional activity of this compound and reference NMDA receptor antagonists can be quantified and compared across different in vitro assays. The following tables provide a summary of known quantitative data for this compound and a template for recording experimental results for other key assays.
Table 1: Quantitative Data for NMDA Receptor Antagonists
| Compound | Assay Type | Cell Type/Preparation | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| This compound | Whole-Cell Patch Clamp | Mouse Cartwheel Interneurons | 0.679 | - | [1] |
| Methoxetamine | Whole-Cell Patch Clamp | Mouse Cartwheel Interneurons | 0.524 | - | [1] |
| Methoxetamine | Radioligand Binding ([³H]MK-801) | - | - | 337 ± 76 | [6][7] |
| Ketamine | Radioligand Binding ([³H]MK-801) | Rat Brain Membranes | 0.3 (IC₅₀) | - | [8] |
| MK-801 (Dizocilpine) | Radioligand Binding ([³H]MK-801) | Rat Brain Membranes | 0.0071 (IC₅₀) | 5.7 ± 0.57 | [6][8] |
Table 2: Experimental Data Template for this compound
| Assay Type | Cell Line/Primary Cells | Key Parameters | This compound IC₅₀/Kᵢ |
| Calcium Flux Assay | e.g., HEK293 expressing human NMDA receptors | Agonist (NMDA/Glycine) concentration, Calcium indicator (e.g., Fluo-4 AM) | To be determined |
| Radioligand Binding | e.g., Rat cortical membranes | Radioligand ([³H]MK-801), Concentration of competing ligand | To be determined |
| Subunit Selectivity (Electrophysiology) | e.g., HEK293 expressing GluN1/GluN2A or GluN1/GluN2B | Agonist (NMDA/Glycine) concentration, Holding potential | To be determined for each subunit |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel function and is considered the gold standard for characterizing ion channel modulators.[9] It can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or a heterologous expression system (e.g., HEK293 cells) expressing NMDA receptors.
-
External (extracellular) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.[10]
-
Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.[10]
-
NMDA receptor agonists: NMDA and Glycine.
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells expressing NMDA receptors on coverslips. For primary neurons, allow 7-14 days for maturation.[9]
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[9]
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establishing a Whole-Cell Recording:
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[9]
-
Obtain a stable baseline current.
-
Apply the agonist solution (e.g., 100 µM NMDA + 10 µM Glycine) to evoke an inward NMDA receptor-mediated current.
-
Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of this compound.
-
Record the inhibition of the agonist-evoked current at each concentration.
-
Perform a washout with the agonist solution to check for reversibility.[9]
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a logistic function to determine the IC₅₀ value.[9]
-
Calcium Imaging Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation and its inhibition by a test compound.[12] Fluorescent calcium indicators such as Fura-2 or Fluo-4 are used for this purpose.[13][14]
Materials:
-
Cultured neurons or cell lines expressing NMDA receptors.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[14]
-
NMDA receptor agonists: NMDA and Glycine.
-
This compound stock solution.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[14]
-
Dye Loading:
-
Prepare a dye-loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for approximately 1 hour at 37°C.[14]
-
-
Compound Addition:
-
After incubation, add varying concentrations of this compound to the wells.
-
-
Agonist Stimulation and Signal Detection:
-
Measure the baseline fluorescence.
-
Add the NMDA receptor agonist solution (NMDA and Glycine) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence intensity over time (e.g., at an excitation/emission of 490/525 nm for Fluo-4).[14]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801, which binds to the ion channel pore.[8][15]
Materials:
-
Rat cortical membranes or membranes from cells expressing NMDA receptors.
-
[³H]MK-801 (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex (excluding cerebellum) in ice-cold buffer and prepare a membrane fraction by centrifugation.[8]
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, [³H]MK-801 (at a concentration near its Kₑ, e.g., 5 nM), and varying concentrations of this compound.[8]
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA receptor antagonist, e.g., 10 µM MK-801).[8]
-
-
Incubation: Incubate the plate for a defined period (e.g., 180 minutes at 25°C) to allow the binding to reach equilibrium.[8]
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[16]
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]
-
Mandatory Visualizations
Caption: NMDA receptor signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for screening and characterizing NMDA receptor antagonists.
Caption: Logical relationships between the described in vitro functional assays.
References
- 1. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Deoxymethoxetamine (DMXE) Applications in In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the solubility and handling of Deoxymethoxetamine (DMXE) in Dimethyl Sulfoxide (B87167) (DMSO) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMXE) and what is its primary mechanism of action?
This compound (DMXE) is a synthetic dissociative compound belonging to the arylcyclohexylamine class.[1][2] Its molecular formula is C₁₅H₂₁NO, with a molecular weight of approximately 231.33 g/mol .[1][3] DMXE's primary mechanism of action is as a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] By blocking these receptors, it inhibits the normal flow of ions, disrupting excitatory neurotransmission.[1] It is structurally similar to methoxetamine (MXE).[1][2]
Q2: I am having trouble dissolving DMXE for my in vitro assay. What is the recommended solvent?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of DMXE.[4][5][6][7] DMXE is significantly more soluble in DMSO and other organic solvents compared to aqueous solutions like PBS.[4][5]
Q3: My DMXE-DMSO stock solution precipitated when diluted into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is poor.[8][9] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.[9][10]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[10]
-
Use Pre-warmed Medium: Adding the DMXE stock to a cell culture medium that has been pre-warmed to 37°C can sometimes improve solubility.[11]
-
Brief Sonication: After dilution, briefly sonicating the working solution can help re-dissolve fine precipitates. However, be cautious as this may affect the stability of some compounds.[8]
-
Lower the Final Compound Concentration: The most direct approach is to work with a lower final concentration of DMXE in your assay, staying below its solubility limit in the final assay medium.[12]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The maximum tolerable concentration of DMSO is highly dependent on the cell line and the duration of the assay.[13][14]
-
General Recommendation: For most cell lines, the final DMSO concentration should not exceed 1%.[13][15]
-
Sensitive Cells & Long-Term Assays: For sensitive cell lines or experiments lasting longer than 24-48 hours, it is best to keep the final DMSO concentration at or below 0.1%.[14][16]
-
Toxicity Threshold: Concentrations above 1-2% are often cytotoxic to most mammalian cell lines.[13][17][18]
It is critical to perform a vehicle control experiment using different concentrations of DMSO alone to determine the no-effect concentration for your specific cell line and assay conditions.[19]
Q5: How should I prepare and store my DMXE stock solution to ensure stability?
Proper preparation and storage are crucial for experimental reproducibility.
-
Use High-Purity Solvent: Always use anhydrous, high-purity (≥99.9%) DMSO to prepare stock solutions, as DMSO is hygroscopic and absorbed water can reduce compound solubility.[20]
-
Storage Temperature: Store DMXE stock solutions at -20°C for short-to-medium-term storage and -80°C for long-term storage.[4][5][20]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into single-use volumes.[20][21]
-
Light Protection: Store aliquots protected from light.[20]
Vendor information indicates that DMXE is stable for at least two years when stored properly at -20°C.[4][5]
Q6: Do I need to use a vehicle control in my experiments?
Yes, absolutely. A vehicle control is essential. This control should consist of cells treated with the same final concentration of DMSO used in your experimental wells, but without DMXE.[16][19] DMSO is not biologically inert and can have off-target effects on cell proliferation, differentiation, and signaling pathways.[17][22][23] The vehicle control allows you to distinguish the effects of the compound from the effects of the solvent itself.
Data Presentation
Table 1: Chemical and Physical Properties of this compound (DMXE)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO | [1][4][5] |
| Molar Mass | 231.34 g/mol | [1][3][4][5] |
| Appearance | Crystalline Solid, Powder | [4][5] |
| Solubility in DMSO | 10 mg/mL | [4][5][6][7][24] |
| Solubility in DMF | 5 mg/mL | [4][5][6][7] |
| Solubility in Ethanol | 10 mg/mL | [4][5][6][7] |
| Solubility in PBS (pH 7.2) | 5 mg/mL | [4][5][6][7] |
| Storage Temperature | -20°C | [4][5] |
| Stability | ≥ 2 years at -20°C | [4][5] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Cell Assays
| Final DMSO Conc. | General Effect on Cells | Recommended Use Case | Reference(s) |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive primary cells and long-term exposure studies. | [14][16][19] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common and generally safe range for many standard in vitro assays. | [10][19] |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation in some cell lines. | Use with caution; requires thorough validation with vehicle controls. | [15][17][19] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally not recommended and should be avoided. | [13][18][19][25] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound (DMXE) Stock Solution in DMSO
-
Preparation: Perform all steps in a sterile environment (e.g., a biosafety cabinet) if the stock solution will be used in cell culture.
-
Weighing: Accurately weigh the desired amount of DMXE powder using a calibrated analytical balance. For example, weigh 10 mg of DMXE powder into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial containing the DMXE powder. To make a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.
-
Dissolution: Close the vial tightly and vortex for 30-60 seconds to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be used, but avoid excessive heat to prevent degradation.[11][12]
-
Aliquoting and Storage: Once the DMXE is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[20]
Protocol 2: Serial Dilution of DMXE-DMSO Stock for In Vitro Assays
This protocol describes the preparation of a final working solution of 10 µM DMXE with a final DMSO concentration of 0.1% from a 10 mg/mL stock.
Molar Mass of DMXE ≈ 231.34 g/mol 10 mg/mL = 10 g/L (10 g/L) / (231.34 g/mol ) = 0.0432 M = 43.2 mM
-
Intermediate Dilution: Thaw one aliquot of the 43.2 mM DMXE stock solution at room temperature and vortex gently. Prepare an intermediate dilution by adding 2.3 µL of the 43.2 mM stock to 997.7 µL of pre-warmed sterile cell culture medium. This results in a 100 µM DMXE solution in 0.23% DMSO. Vortex gently to mix.
-
Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your assay plate or tube. This yields a final working concentration of 10 µM DMXE.
-
Final DMSO Concentration: The final DMSO concentration in the well will be approximately 0.023%, which is well below the recommended toxicity limits for most cell lines.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with pure DMSO instead of the DMXE stock solution, ensuring the final concentration of DMSO in the control wells matches the experimental wells.
Mandatory Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H21NO | CID 157010705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalroute.com [chemicalroute.com]
- 5. teamchemists.com [teamchemists.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemicalns.com [chemicalns.com]
- 25. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Deoxymethoxetamine synthesis
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed information on the synthesis of a substance like Deoxymethoxetamine, which has psychoactive properties and potential for abuse, falls outside of my safety guidelines.
Facilitating the production of such substances is a restricted topic. My policies prohibit the generation of content that could aid in the creation of regulated or potentially harmful chemicals.
If you are a researcher or professional with a legitimate interest in the chemistry of arylcyclohexylamines or related compounds for valid scientific purposes, I can offer general information on topics such as:
-
Common named reactions in organic chemistry.
-
Principles of chemical purification techniques (e.g., chromatography, recrystallization).
-
Analytical methods for compound identification (e.g., NMR, GC-MS, HPLC).
-
General strategies for reaction optimization and byproduct minimization in a non-specific context.
Technical Support Center: Deoxymethoxetamine (DMXE) LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Deoxymethoxetamine (DMXE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my DMXE analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (DMXE).[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of DMXE in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1]
Q2: I'm observing low signal intensity and poor reproducibility for DMXE. Could matrix effects be the cause?
A2: Yes, low signal intensity and poor reproducibility are classic symptoms of matrix effects, specifically ion suppression.[1] Ion suppression happens when co-eluting matrix components compete with DMXE for ionization, reducing the number of DMXE ions that reach the detector.[1] The variability in the composition of the matrix between different samples can lead to inconsistent suppression, resulting in poor reproducibility.
Q3: How can I determine if matrix effects are impacting my DMXE results?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the response of DMXE spiked into a blank matrix extract (that has gone through the sample preparation process) with the response of DMXE in a neat solvent.[1] A significant difference in the signal indicates the presence and extent of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method used to identify the regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a DMXE standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused DMXE points to the retention times where matrix components are causing interference.[4]
Q4: What are the most effective strategies to mitigate matrix effects in DMXE analysis?
A4: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are commonly used.[1][5]
-
Improving Chromatographic Separation: Modifying your LC method to better separate DMXE from co-eluting matrix components can significantly reduce interference.[3]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DMXE (e.g., DMXE-d3) is the ideal internal standard. Since it has nearly identical chemical and physical properties to DMXE, it will be affected by the matrix in the same way, thus compensating for signal variations.[3][6][7]
-
Matrix-Matched Calibration: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.[1]
Q5: Is a "dilute and shoot" method suitable for DMXE analysis in urine?
A5: A "dilute and shoot" approach, where the sample is simply diluted before injection, can be a quick and easy sample preparation method, particularly for less complex matrices like urine.[8][9] However, it may not be sufficient to overcome significant matrix effects, especially at low DMXE concentrations.[3] If you encounter issues with sensitivity or reproducibility, a more extensive sample cleanup method is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor peak shape for DMXE | Matrix overload on the analytical column. | 1. Improve sample cleanup using SPE or LLE. 2. Dilute the sample further before injection. 3. Use a guard column to protect the analytical column. |
| Inconsistent retention time | Matrix components altering the column chemistry. | 1. Implement a more rigorous sample preparation method. 2. Increase the column equilibration time between injections. |
| High backpressure | Particulate matter from the matrix clogging the system. | 1. Centrifuge and filter all samples before injection. 2. Use a guard column. |
| Low DMXE recovery | Inefficient extraction during sample preparation. | 1. Optimize the pH of the extraction solvent. 2. Evaluate different SPE sorbents or LLE solvents. |
| Signal suppression or enhancement | Co-eluting matrix components interfering with ionization. | 1. Optimize chromatographic separation to resolve DMXE from interfering peaks. 2. Improve sample cleanup to remove interfering components. 3. Use a stable isotope-labeled internal standard for DMXE. |
Quantitative Data Summary
The following table presents hypothetical data from a post-extraction spike experiment to illustrate the impact of different sample preparation techniques on matrix effects in the analysis of DMXE in human plasma.
| Sample Preparation Method | Mean Peak Area (Analyte in Solvent) | Mean Peak Area (Analyte in Post-Extracted Matrix) | Matrix Effect (%) | Interpretation |
| Dilute and Shoot (1:10) | 1,500,000 | 750,000 | 50% | Significant Ion Suppression |
| Protein Precipitation (Acetonitrile) | 1,500,000 | 975,000 | 65% | Moderate Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,275,000 | 85% | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,425,000 | 95% | Minimal Ion Suppression |
Note: Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for DMXE in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, urine)
-
This compound (DMXE) analytical standard
-
DMXE-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade solvents (e.g., acetonitrile, methanol (B129727), water, formic acid)
-
Your established sample preparation materials (e.g., SPE cartridges, LLE solvents)
-
Calibrated pipettes and standard lab equipment
Procedure:
-
Prepare Sample Set A (Analyte in Solvent):
-
Prepare a solution of DMXE at a known concentration (e.g., 50 ng/mL) in the final reconstitution solvent.
-
Add the internal standard (e.g., DMXE-d3) at the working concentration.
-
-
Prepare Sample Set B (Analyte in Post-Extracted Matrix):
-
Take a blank matrix sample and perform your complete sample preparation procedure (e.g., SPE or LLE).
-
After the final evaporation step, reconstitute the dried extract with the DMXE solution prepared in Step 1.
-
-
Analysis:
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Effect (%) using the following formula:
-
A value close to 100% indicates a negligible matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of DMXE from Human Urine using Solid-Phase Extraction (SPE)
Objective: To extract DMXE from a urine matrix and remove interfering components prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human urine samples
-
DMXE-d3 internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid, Ammonium (B1175870) hydroxide (B78521)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard (DMXE-d3).
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a slow vacuum to draw the sample through the cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute DMXE and the internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: DMXE sample preparation workflow using SPE.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. algimed.com [algimed.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Improving Consistency in Deoxymethoxetamine (DMXE) Behavioral Studies
Welcome to the Technical Support Center for Deoxymethoxetamine (DMXE) Behavioral Studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve consistency in preclinical behavioral research with DMXE. As a novel psychoactive substance, DMXE presents unique experimental hurdles. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during DMXE behavioral experiments, presented in a question-and-answer format.
Q1: We are observing high variability in locomotor activity in response to the same dose of DMXE. What are the potential causes and solutions?
A1: High variability in locomotor response is a common challenge in studies with arylcyclohexylamines. Several factors can contribute to this:
-
Pharmacokinetic Variability: Individual differences in drug metabolism and brain distribution can lead to varied responses.
-
Troubleshooting:
-
Control for Age and Weight: Ensure all animals are within a narrow age and weight range.
-
Standardize Administration Route and Time: Use a consistent route of administration (e.g., intraperitoneal, subcutaneous) and perform injections at the same time of day to minimize circadian influences on metabolism.
-
Acclimatization: A proper acclimatization period to the testing environment is crucial. Allow animals to habituate to the test chambers for at least 30-60 minutes before drug administration and data collection.[1][2]
-
-
-
Habituation to the Test Environment: Insufficient habituation can lead to novelty-induced hyperactivity, confounding the drug's effects.
-
Troubleshooting:
-
Multi-Day Habituation: Implement a multi-day habituation protocol where animals are handled and placed in the test chambers without any injection for several days before the experiment begins.
-
-
-
Stress: Stress from handling and injection can significantly impact locomotor activity.
-
Troubleshooting:
-
Handling: Handle animals for several days prior to the experiment to reduce stress associated with handling and injection procedures.
-
Injection Volume: Use the smallest effective injection volume to minimize discomfort.
-
-
Q2: How do we choose the appropriate dose range for DMXE in our behavioral studies?
A2: Establishing an appropriate dose range is critical and should be done systematically. As specific dose-response data for DMXE is limited, a pilot study is highly recommended.
-
Dose-Finding Study:
-
Start with a low dose (e.g., 0.1 mg/kg) and incrementally increase the dose across different groups of animals (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).
-
Observe for a range of effects, from subtle behavioral changes to pronounced locomotor effects and stereotypy.
-
Based on the pilot study, select a minimum of three doses (low, medium, and high) that produce distinct and quantifiable behavioral effects for your main study.
-
-
Reference to Analogues: The closely related compound, Methoxetamine (MXE), has been shown to induce hypermotility at lower doses (e.g., 0.5 and 1 mg/kg, i.p. in rats) and hypomotility at higher doses (e.g., 5 mg/kg, i.p. in rats)[3]. This can provide a starting point for your DMXE dose-finding study, but direct extrapolation should be avoided.
Q3: We are having difficulty scoring stereotyped behaviors consistently. Are there standardized scales for dissociative anesthetics?
A3: Yes, several rating scales have been developed to quantify stereotyped behaviors induced by psychoactive substances. For arylcyclohexylamines like DMXE, which can induce a range of stereotypies from repetitive sniffing to head-weaving and ataxia, a multi-item rating scale is recommended.
-
Recommended Approach:
-
Observational Time-Sampling: This method involves observing each animal for a short period (e.g., 1 minute) at regular intervals (e.g., every 5-10 minutes) and scoring the presence and intensity of specific behaviors.[3][4]
-
Behavioral Checklist: Develop a checklist of potential stereotyped behaviors relevant to dissociative anesthetics. This can include:
-
Head weaving
-
Circling
-
Repetitive sniffing
-
Gnawing or chewing
-
Ataxia (motor incoordination)
-
-
Rating Scale: A simple 0-3 or 0-4 point scale for each behavior can be effective (e.g., 0 = absent, 1 = intermittent, 2 = continuous).
-
Blinded Scoring: To ensure objectivity, the observer scoring the behaviors should be blind to the experimental treatment of the animals.
-
Q4: Our results from the Novel Object Recognition (NOR) test are inconsistent. What factors could be affecting memory assessment?
A4: The NOR test is sensitive to various experimental parameters. Inconsistency can arise from issues with the objects, the environment, or the protocol itself.
-
Troubleshooting the NOR Test:
-
Object Selection: Ensure the objects are of similar size, texture, and complexity, and that they do not have any inherent rewarding or aversive properties for the animals.[5][6][7] A pilot test to confirm no baseline preference for any object is recommended.
-
Habituation: Thoroughly habituate the animals to the testing arena before the familiarization phase to reduce anxiety and ensure that exploration is directed towards the objects.[5][7]
-
Inter-Trial Interval (ITI): The time between the familiarization and the test phase is critical. A shorter ITI (e.g., 1 hour) typically assesses short-term memory, while a longer ITI (e.g., 24 hours) assesses long-term memory. Choose an ITI that is appropriate for your research question and keep it consistent.
-
Olfactory Cues: Clean the objects and the arena thoroughly between each animal to eliminate olfactory cues that could influence exploration.[6]
-
Quantitative Data Presentation
Due to the limited availability of published, peer-reviewed quantitative behavioral data specifically for this compound (DMXE), this section provides template tables. These tables are designed for researchers to input their own data in a structured format that facilitates clear comparison and analysis. To illustrate how these tables can be used, example data for the closely related arylcyclohexylamine, Methoxetamine (MXE), is provided where available in the accompanying text.
Table 1: Dose-Response Effects of DMXE on Locomotor Activity in Mice
| Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Time Spent in Center (s) (Mean ± SEM) |
| Vehicle | 10 | Enter Data | Enter Data | Enter Data |
| DMXE (Low) | 10 | Enter Data | Enter Data | Enter Data |
| DMXE (Mid) | 10 | Enter Data | Enter Data | Enter Data |
| DMXE (High) | 10 | Enter Data | Enter Data | Enter Data |
For illustrative purposes, a study on MXE in rats showed that lower doses (0.5 and 1 mg/kg) induced hypermotility, while a higher dose (5 mg/kg) led to hypomotility.[3]
Table 2: Stereotypy Scores Following DMXE Administration in Rats
| Dose (mg/kg) | N | Head Weaving Score (Mean ± SEM) | Circling Score (Mean ± SEM) | Ataxia Score (Mean ± SEM) | Total Stereotypy Score (Mean ± SEM) |
| Vehicle | 8 | Enter Data | Enter Data | Enter Data | Enter Data |
| DMXE (Low) | 8 | Enter Data | Enter Data | Enter Data | Enter Data |
| DMXE (Mid) | 8 | Enter Data | Enter Data | Enter Data | Enter Data |
| DMXE (High) | 8 | Enter Data | Enter Data | Enter Data | Enter Data |
Table 3: Effects of DMXE on Cognitive Performance in the Novel Object Recognition (NOR) Test in Mice
| Treatment Group | N | Discrimination Index (Mean ± SEM) | Total Exploration Time (s) (Mean ± SEM) |
| Vehicle | 12 | Enter Data | Enter Data |
| DMXE (Low Dose) | 12 | Enter Data | Enter Data |
| DMXE (Mid Dose) | 12 | Enter Data | Enter Data |
| DMXE (High Dose) | 12 | Enter Data | Enter Data |
Table 4: Effects of DMXE on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test in Rats
| Treatment Group | N | % PPI at 75 dB Prepulse (Mean ± SEM) | % PPI at 85 dB Prepulse (Mean ± SEM) | % PPI at 90 dB Prepulse (Mean ± SEM) |
| Vehicle | 10 | Enter Data | Enter Data | Enter Data |
| DMXE (Low Dose) | 10 | Enter Data | Enter Data | Enter Data |
| DMXE (Mid Dose) | 10 | Enter Data | Enter Data | Enter Data |
| DMXE (High Dose) | 10 | Enter Data | Enter Data | Enter Data |
For illustrative purposes, a study on MXE in rats demonstrated a dose-dependent disruption of PPI.
Experimental Protocols
The following are detailed methodologies for key behavioral experiments relevant to DMXE research.
1. Locomotor Activity Assessment
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm for mice) equipped with automated photobeam detection systems or a video tracking system.[1]
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the test. On three consecutive days prior to the experiment, place each mouse in the open-field arena for 30 minutes.
-
Drug Administration: On the test day, administer DMXE or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the mouse in the center of the open-field arena and record its activity for 60 minutes.
-
Data Analysis: Analyze the data in 5-minute time bins. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
2. Stereotypy Scoring
-
Apparatus: A clear observation chamber of a size that allows for free movement and video recording.
-
Procedure:
-
Habituation: Acclimate the animals to the observation chambers for at least 30 minutes prior to drug administration.
-
Drug Administration: Administer DMXE or vehicle.
-
Observation: Video record the animals for a period of 60-90 minutes post-injection.
-
Scoring: A trained observer, blind to the treatment conditions, scores the videos using a time-sampling method (e.g., scoring for 1 minute every 10 minutes). Behaviors to be scored on a rating scale (e.g., 0-3) include head-weaving, circling, repetitive sniffing, and ataxia.[3][4]
-
3. Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena and a set of three-dimensional objects of similar size but different shapes and textures.
-
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 10 minutes.[5][7]
-
Familiarization (Training): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test: After a defined inter-trial interval (e.g., 1 or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Data Analysis: The primary measure is the discrimination index, calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
4. Conditioned Place Preference (CPP)
-
Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15 minutes to assess initial preference.
-
Conditioning: Over the next 4-8 days, administer DMXE and confine the animal to one of the main compartments for 30 minutes. On alternate days, administer vehicle and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the animal in the central compartment (in a drug-free state) and allow free access to all compartments for 15 minutes.
-
Data Analysis: The primary measure is the time spent in the drug-paired compartment versus the vehicle-paired compartment during the test session, compared to the baseline preference.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound (DMXE)
DMXE is an arylcyclohexylamine and a close analog of methoxetamine (MXE). Like MXE and other drugs in this class such as ketamine and PCP, DMXE is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. Additionally, based on the pharmacology of MXE, it is hypothesized that DMXE also interacts with the serotonergic system, potentially as a serotonin (B10506) reuptake inhibitor or through interactions with serotonin receptors like 5-HT2.[8][9] The diagram below illustrates this proposed dual mechanism of action.
Caption: Hypothesized signaling pathway of DMXE.
Experimental Workflow for Locomotor Activity Assessment
The following diagram outlines the key steps in conducting a locomotor activity study.
References
- 1. va.gov [va.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxymethoxetamine (DMXE) Aqueous Stability: Technical Support Center
Disclaimer: Deoxymethoxetamine (DMXE) is a research chemical. There is a limited amount of publicly available data on its long-term stability in aqueous solutions. This guide is based on general principles of chemical stability, forced degradation studies for related arylcyclohexylamine compounds, and available manufacturer information. The data and protocols provided are for illustrative purposes to guide researchers in setting up their own stability studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store aqueous solutions of DMXE?
A1: For short-term use (up to 24-48 hours), DMXE hydrochloride can be dissolved in sterile, buffered aqueous solutions like PBS (pH 7.2). For long-term storage, it is recommended to store DMXE as a solid at -20°C, where it can be stable for five years or more.[1][2] If a stock solution is required, dissolving in an organic solvent like ethanol (B145695) or DMSO and storing at -20°C is preferable to storing in an aqueous medium.[2][3] Aqueous solutions should be protected from light and kept refrigerated (2-8°C) when not in use.
Q2: What are the primary factors that can cause DMXE to degrade in an aqueous solution?
A2: Like many pharmaceuticals, DMXE in solution is susceptible to degradation from several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4][5]
-
Light: Exposure to UV or even ambient light can cause photolytic degradation.[4][5]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[4][6]
Q3: What are the visible signs of DMXE degradation in a solution?
A3: While chemical degradation is often not visible, you may observe:
-
Color Change: A change from a colorless or light-yellow solution to a darker yellow or brown hue can indicate the formation of degradation products.
-
Precipitation: The formation of insoluble material may suggest that the parent compound or its degradants are precipitating out of the solution.
-
Change in pH: Degradation reactions can sometimes alter the pH of the solution.
A lack of visible change does not guarantee stability. The most reliable way to assess stability is through analytical techniques like HPLC or LC-MS.[4]
Q4: Can I expect DMXE to be stable in a neutral pH buffer at room temperature for my week-long experiment?
A4: Based on general stability principles, it is plausible that some degradation (potentially >5-10%) could occur over a week at room temperature, even in a neutral buffer. For multi-day experiments, it is highly recommended to prepare fresh solutions from a frozen stock or solid material daily. If this is not feasible, a pilot stability test should be conducted to quantify the degradation rate under your specific experimental conditions.
Troubleshooting Guide
Problem 1: I am observing a loss of biological/pharmacological activity in my DMXE solution over time.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | The most likely cause. The concentration of the active parent compound has decreased. |
| 1. Confirm with Analysis: Use a validated analytical method (e.g., HPLC-UV) to quantify the DMXE concentration in your aged solution compared to a freshly prepared standard. | |
| 2. Review Storage: Ensure solutions are stored protected from light, at 2-8°C, and for the shortest time possible. | |
| 3. Prepare Fresh: For critical experiments, always use a solution prepared fresh from a solid standard or a frozen organic stock. | |
| Adsorption | DMXE may be adsorbing to the surface of your storage container (e.g., certain plastics). |
| 1. Use Appropriate Containers: Store solutions in low-adsorption polypropylene (B1209903) tubes or glass vials. | |
| 2. Test for Recovery: Prepare a standard and store it under identical conditions. Measure the concentration immediately and after the storage period to check for loss. |
Problem 2: My HPLC/LC-MS analysis shows new, unidentified peaks appearing in my DMXE solution.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradants of DMXE. |
| 1. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in tentatively identifying the peaks seen in your experimental samples.[6][7] | |
| 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the main DMXE peak from all potential degradation products. This is crucial for accurate quantification.[8] | |
| Contamination | The peaks could be from a contaminated solvent, buffer, or container. |
| 1. Analyze Blanks: Run a blank sample (containing all components except DMXE) through your analytical system to rule out contamination. | |
| 2. Use High-Purity Reagents: Always use HPLC-grade solvents and freshly prepared, filtered buffers. |
Troubleshooting Workflow for Unexpected Analytical Results
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
Technical Data: Illustrative Stability of DMXE
The following tables present hypothetical data from a forced degradation study to illustrate how DMXE stability might be affected by pH and temperature. The goal in such a study is typically to achieve 5-20% degradation.[5]
Table 1: Effect of pH on DMXE Stability in Aqueous Solution at 40°C
| Time (hours) | % DMXE Remaining (pH 4.0) | % DMXE Remaining (pH 7.0) | % DMXE Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 12 | 98.2 | 99.5 | 96.5 |
| 24 | 96.5 | 99.1 | 92.8 |
| 48 | 93.1 | 98.0 | 85.4 |
| 72 | 90.2 | 97.1 | 78.9 |
Table 2: Effect of Temperature on DMXE Stability in PBS (pH 7.2)
| Time (days) | % DMXE Remaining (4°C) | % DMXE Remaining (25°C) | % DMXE Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 99.6 | 98.0 |
| 3 | 99.8 | 98.9 | 94.2 |
| 7 | 99.5 | 97.5 | 89.1 |
| 14 | 99.1 | 95.2 | 80.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of DMXE
This protocol outlines a general procedure for subjecting DMXE to stress conditions to understand its degradation pathways, as recommended by ICH guidelines.[4][6]
1. Materials and Reagents:
-
This compound (DMXE) hydrochloride
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of DMXE in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.[4] Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 48 hours.[4] Neutralize with 1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.[4] Dilute with mobile phase.
-
Photolytic Degradation: Expose a 10 µg/mL solution of DMXE in water/methanol to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil in the dark. Analyze both samples after 48 hours.
-
Thermal Degradation: Heat the solid DMXE powder at 80°C for 48 hours. Dissolve the stressed solid to a known concentration for analysis.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control (1 mL stock diluted to the final concentration), using a validated stability-indicating HPLC-UV or LC-MS method.
General Workflow for a DMXE Stability Study
Caption: High-level workflow for conducting a DMXE stability assessment.
Protocol 2: Example Stability-Indicating HPLC-UV Method
Note: This is a starting point and must be validated for your specific system.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Hypothetical Degradation Pathway
Based on the known metabolism and degradation of other arylcyclohexylamines like ketamine and methoxetamine, DMXE could undergo several degradation reactions in aqueous solution.[9] Key potential pathways include N-dealkylation and hydroxylation of the cyclohexyl or aryl rings.
Plausible Hydrolytic/Oxidative Degradation Pathways for DMXE
Caption: Potential degradation pathways for DMXE based on related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. chemicalroute.com [chemicalroute.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Preventing precipitation of Deoxymethoxetamine in cell culture media
Technical Support Center: Deoxymethoxetamine (DMXE) in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (DMXE) in cell culture experiments. The focus is on preventing and resolving issues related to compound precipitation in aqueous media.
Troubleshooting Guide: Resolving DMXE Precipitation
If you observe precipitation after adding this compound (DMXE) to your cell culture medium, follow these steps to identify and resolve the issue.
Step 1: Initial Assessment & Stock Solution Check
-
Visual Confirmation: First, confirm that the precipitate appeared only after the addition of DMXE. Turbidity present before adding your compound may indicate issues with the medium itself, such as contamination or the precipitation of salts due to improper storage.[1]
-
Stock Solution Integrity: Carefully inspect your DMXE stock solution. Ensure it is completely clear and free of any visible crystals or haze. If the stock solution is not fully dissolved, subsequent dilutions will be inaccurate and prone to precipitation. Gentle warming or brief vortexing of the stock solution can help ensure complete dissolution.
Step 2: Review Dilution Protocol & Final Concentration
-
Avoid Solvent Shock: Rapidly diluting a concentrated stock solution from an organic solvent (like DMSO) into a large volume of aqueous cell culture medium is a primary cause of precipitation, an effect known as "solvent shock".[1][2] The recommended method is to perform serial dilutions or to add the stock solution to a small volume of medium first, mixing gently, before adding it to the final culture volume.
-
Check Final Concentration: Your intended experimental concentration of DMXE may exceed its solubility limit in the complex environment of the cell culture medium. Consult the solubility data and consider performing a solubility test in your specific medium.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity and reduce the risk of precipitation.[3]
Step 3: Evaluate Media Components & Incubation Conditions
-
Media Composition: Cell culture media like DMEM and RPMI-1640 are complex mixtures containing high concentrations of salts, amino acids, and vitamins.[4][5][6] Components like phosphates and carbonates can interact with small molecules, especially at physiological pH.
-
Serum Interaction: If using serum-supplemented media, proteins within the serum can bind to the compound or otherwise reduce its solubility.[1] Try reducing the serum concentration if your experiment allows, or pre-incubating the DMXE in a small amount of serum before the final dilution.
-
Temperature and pH: Ensure the medium is properly buffered (typically pH 7.2-7.4) and equilibrated to 37°C before adding the compound. Temperature shifts from cold storage to a warm incubator can affect compound solubility.[1][7]
Data Presentation
Table 1: Solubility of this compound (hydrochloride salt)
This table summarizes the known solubility of DMXE hydrochloride in various solvents. This data is critical for preparing appropriate stock solutions.
| Solvent | Solubility | Source |
| DMSO | 10 mg/mL | [8][9] |
| Ethanol | 10 mg/mL | [8][9] |
| PBS (pH 7.2) | 5 mg/mL | [8][9] |
| DMF | 5 mg/mL | [8][9] |
Experimental Protocols
Protocol 1: Recommended Method for Preparing DMXE Working Solution
This protocol is designed to minimize the risk of precipitation by avoiding solvent shock and ensuring gradual dilution.
Materials:
-
This compound (DMXE) hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required)
Procedure:
-
Prepare a High-Concentration Primary Stock Solution:
-
Prepare a 10 mg/mL (approx. 37.3 mM) stock solution of DMXE by dissolving the powder in 100% DMSO.
-
Ensure the powder is completely dissolved. Vortex gently if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
-
Create an Intermediate Dilution:
-
Thaw an aliquot of the primary stock solution.
-
Prepare an intermediate dilution by adding a small volume of the primary stock to pre-warmed cell culture medium. For example, dilute the 10 mg/mL stock 1:10 in medium to get a 1 mg/mL intermediate solution.
-
Crucially, add the DMSO stock to the medium dropwise while gently swirling the tube. This prevents localized high concentrations of DMSO.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the well-mixed intermediate solution to your final volume of cell culture medium to achieve the desired experimental concentration.
-
Mix gently by inverting the culture flask or plate.
-
Visually inspect the final medium for any signs of precipitation before adding it to your cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for DMXE to precipitate in cell culture media? A1: The most frequent causes are: 1) Solvent Shock , where a concentrated DMSO stock is diluted too quickly in the aqueous medium[1][2]; 2) High Final Concentration , exceeding the compound's solubility limit in the complex media environment; and 3) Interaction with Media Components , such as salts and serum proteins, which can reduce solubility.[1]
Q2: What is the best solvent to use for making a DMXE stock solution? A2: Based on available data, DMSO is an excellent choice as it dissolves DMXE hydrochloride at a high concentration (10 mg/mL).[8][9] This allows for the preparation of a concentrated stock, minimizing the final volume of solvent added to the cell culture.
Q3: My medium turned cloudy after adding DMXE. What should I do? A3: Do not proceed with the experiment using the cloudy medium. The precipitation means the actual concentration of soluble DMXE is unknown and lower than intended. The precipitate itself could also have unintended effects on your cells. You should discard the medium and troubleshoot the issue using the guide above, focusing on your dilution technique and final concentration.
Q4: Can I just filter out the precipitate and use the remaining solution? A4: This is not recommended. Filtering will remove the precipitated compound, but you will not know the final concentration of the DMXE remaining in solution. This will make your experimental results unreliable and difficult to reproduce.
Q5: Could the pH of my medium be the problem? A5: It is possible. The solubility of compounds, particularly salts like DMXE hydrochloride, can be pH-dependent. Cell culture media are buffered to maintain a physiological pH (typically 7.2-7.4), but this can shift due to factors like high cell density and metabolism.[2] Ensure your medium is properly buffered and within its optimal pH range before adding the compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for DMXE precipitation in cell culture.
Caption: Simplified signaling pathway of DMXE as an NMDA receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. A Comprehensive Guide to RPMI 1640 Medium Modified | Basicmedical Key [basicmedicalkey.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Deoxymethoxetamine (DMXE) Dosage Optimization for Rodent Behavioral Tests
Disclaimer: Deoxymethoxetamine (DMXE) is a research chemical. The information provided here is intended for use by qualified researchers and drug development professionals in a controlled laboratory setting. All experiments involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The dosages and protocols described are based on findings for related compounds and should be considered as starting points for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for DMXE in rodent behavioral tests?
A1: As of late 2025, there is a lack of published, peer-reviewed studies that have established a definitive dose-response curve for this compound (DMXE) in common rodent behavioral assays. However, data from the related compound Methoxetamine (MXE) can provide a starting point for dose-ranging studies. For MXE in Wistar rats, subcutaneous (s.c.) doses of 5 and 10 mg/kg were found to induce locomotor stimulation, while a 40 mg/kg dose resulted in reduced locomotion.[1] In another study, intraperitoneal (i.p.) administration of MXE in rats showed that low to intermediate doses (0.5 and 1 mg/kg) induced anxious traits, while a high dose (5 mg/kg) had antidepressant-like effects.[2]
Given that DMXE is an analogue of MXE, a conservative approach would be to start with a pilot study using a wide range of doses, for example, 0.5, 1, 5, and 10 mg/kg, to determine the optimal dose for the desired behavioral effect in your specific rodent strain and testing paradigm.
Q2: What are the expected behavioral effects of DMXE in rodents?
A2: Based on its presumed mechanism of action as a dissociative anesthetic and NMDA receptor antagonist, DMXE is expected to produce a range of behavioral effects similar to other compounds in this class, such as ketamine and MXE.[3][4] These may include:
-
Hyperlocomotion at lower doses: An increase in spontaneous movement in an open field test.
-
Hypolocomotion and stereotypy at higher doses: A decrease in movement and an increase in repetitive, purposeless behaviors.[5]
-
Anxiogenic or anxiolytic effects: Depending on the dose and the specific behavioral test (e.g., elevated plus maze, light-dark box). Lower doses of MXE have been reported to be anxiogenic.[1][4]
-
Antidepressant-like effects: As seen with ketamine and higher doses of MXE in tests like the forced swim test.[2]
-
Cognitive deficits: Potential impairment in learning and memory tasks, such as the novel object recognition test.
Q3: How long after DMXE administration should I conduct behavioral testing?
A3: The timing of behavioral testing should coincide with the peak plasma and brain concentrations of the drug. For MXE (10 mg/kg, s.c.) in Wistar rats, maximal brain levels were observed 30 minutes after administration and remained high at 60 minutes.[1] A typical pharmacokinetic study in mice involves time points such as 5, 15, 30, 60, 120, and 240 minutes post-administration.[6][7] Without specific pharmacokinetic data for DMXE, it is recommended to conduct pilot studies to determine the time course of its behavioral effects. A common starting point for many psychoactive compounds is to begin testing 15-30 minutes after intraperitoneal or subcutaneous injection.
Q4: Are there known sex or strain differences in response to DMXE?
A4: While there is no specific data for DMXE, it is well-established that sex and strain differences can significantly impact the outcomes of behavioral tests in rodents.[8][9][10] For example, C57BL/6J and BALB/c mice show different locomotor responses to ketamine.[8] It is crucial to use both male and female animals in your studies and to be consistent with the rodent strain used. All experimental details, including the strain and sex of the animals, should be thoroughly documented.[9][11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in behavioral data between animals in the same dose group. | 1. Inconsistent drug administration (e.g., i.p. injection into the gut).2. Individual differences in metabolism and drug response.3. Environmental stressors (e.g., noise, light, handling).[11][12]4. Lack of proper habituation to the testing apparatus. | 1. Ensure proper and consistent injection technique.2. Increase the number of animals per group to improve statistical power.3. Control the testing environment meticulously. Acclimate animals to the testing room for at least 60 minutes before testing.[10][13]4. Follow a consistent habituation protocol for all animals. |
| No significant behavioral effect observed even at higher doses. | 1. The selected doses are too low.2. Poor bioavailability of the compound via the chosen route of administration.3. The chosen behavioral test is not sensitive to the effects of the drug.4. "Ceiling" or "flooring" effects in the behavioral assay.[14] | 1. Conduct a wider dose-response study with higher doses.2. Consider a different route of administration (e.g., subcutaneous instead of oral).3. Select a behavioral test that is known to be sensitive to NMDA receptor antagonists (e.g., locomotor activity, prepulse inhibition).4. Ensure the difficulty of the task is appropriate for detecting both impairments and enhancements.[14] |
| Animals appear sedated or exhibit excessive stereotypy, confounding test results. | 1. The administered dose is too high.2. The behavioral test was conducted too soon after administration, at peak sedative effects. | 1. Reduce the dose. High doses of psychostimulants and dissociatives can lead to stereotyped behaviors that interfere with other activities.[5]2. Adjust the timing of the behavioral test. Conduct a time-course study to identify the optimal window for the desired behavioral effect. |
| Unexpected or opposite behavioral effects (e.g., hypoactivity instead of hyperactivity). | 1. Biphasic dose-response effects are common with psychoactive compounds. Low doses may have one effect, while high doses have the opposite.[5]2. Autoreceptor activation at very low doses can sometimes lead to effects opposite to those seen at higher doses. | 1. This is a valid finding. Analyze and report the biphasic nature of the dose-response curve. This is seen with compounds like methamphetamine where low doses can cause hypolocomotion.[5]2. Conduct a more detailed dose-response analysis with smaller dose increments. |
Data Presentation: Dose-Response Effects of Related Compounds
Table 1: Effects of Methoxetamine (MXE) on Locomotor Activity in Wistar Rats
| Dose (s.c.) | Effect on Locomotion | Other Behavioral Observations | Reference |
| 5 mg/kg | Significant stimulation | Increased thigmotaxis, decreased time in the center (anxiogenic) | [1] |
| 10 mg/kg | Significant stimulation | Increased thigmotaxis, decreased time in the center (anxiogenic) | [1] |
| 40 mg/kg | Reduced locomotion | Increased time in the center (suggestive of sedation/anesthesia) | [1] |
Table 2: Dose-Dependent Behavioral Effects of Methoxetamine (MXE) in Rats
| Dose (i.p.) | Behavioral Test | Observed Effect | Reference |
| 0.5 mg/kg | Marble Burying | Anxious/obsessive-compulsive traits | [2] |
| 1 mg/kg | Marble Burying | Anxious/obsessive-compulsive traits | [2] |
| 5 mg/kg | Forced Swim Test | Reduced immobility, increased swimming (antidepressant-like) | [2] |
| 5 mg/kg | Social Interaction | Decreased social interaction time | [2] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in an Open Field Test
-
Acclimation: Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.[10][13]
-
Drug Administration: Administer DMXE or vehicle control via the chosen route (e.g., i.p. or s.c.).
-
Habituation: Place the animal in the open field apparatus (e.g., a 45 x 45 cm arena) for a 30-minute habituation period.[8] This step may occur before or after drug administration depending on the experimental design. For acute drug effects, habituation is often done before the injection.
-
Testing: After the designated pretreatment time (e.g., 30 minutes), place the animal in the center of the open field and record its activity for 60 minutes using an automated tracking system.[8]
-
Data Analysis: The primary dependent variables are total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing).
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) between each animal to minimize olfactory cues.[8][12]
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test is typically conducted over three days.[15][16][17]
-
Day 1: Habituation:
-
Day 2: Training (Familiarization) Phase:
-
Place two identical objects in opposite quadrants of the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes.[15][18]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Day 3: Testing Phase:
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Visualizations
Caption: General workflow for a rodent behavioral study with DMXE.
Caption: Hypothesized mechanism of DMXE as an NMDA receptor antagonist.
References
- 1. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. fda.gov [fda.gov]
- 8. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Resolution in Chiral Separation of Deoxymethoxetamine (DMXE) Enantiomers
Welcome to the technical support center for the chiral separation of Deoxymethoxetamine (DMXE) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing chiral separation of DMXE enantiomers?
A1: The most common challenges include achieving baseline resolution, dealing with peak tailing, ensuring method reproducibility, and preventing loss of separation over time. These issues often stem from suboptimal selection of the chiral stationary phase (CSP), mobile phase composition, or other chromatographic parameters.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating DMXE enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated high effectiveness in resolving enantiomers of DMXE and related arylcyclohexylamines like ketamine and its derivatives.[1][2] Immobilized polysaccharide phases are often preferred due to their robustness and compatibility with a wider range of solvents.
Q3: What is the role of a basic additive, such as diethylamine (B46881) (DEA), in the mobile phase?
A3: For basic compounds like DMXE, a basic additive like DEA is often incorporated into the mobile phase to improve peak shape and enhance resolution.[3] DEA can help to minimize undesirable interactions between the basic analyte and any residual acidic sites on the silica (B1680970) support of the CSP, thereby reducing peak tailing.[4][5] However, it's important to note that excessive amounts of DEA can potentially shorten the column's lifespan.[3]
Q4: Can temperature adjustments improve the resolution of DMXE enantiomers?
A4: Yes, temperature is a critical parameter in chiral separations. Both increasing and decreasing the temperature can affect the chiral recognition mechanism and, consequently, the resolution between enantiomers.[4] It is a valuable parameter to screen during method development to optimize selectivity.
Q5: I'm observing a gradual loss of resolution after several injections. What could be the cause?
A5: Loss of resolution over time can be due to several factors, including column contamination, degradation of the stationary phase, or changes in the mobile phase composition.[6] It is crucial to ensure proper sample filtration, use high-purity solvents, and thoroughly equilibrate the column between runs.[4][7] Regular column flushing and, if using an immobilized phase, regeneration with stronger solvents may be necessary to restore performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of DMXE enantiomers in a question-and-answer format.
Issue 1: Poor or No Resolution Between Enantiomer Peaks
-
Question: I am injecting a racemic standard of DMXE, but I am seeing only a single peak or two very poorly resolved peaks. What steps can I take to improve the separation?
-
Answer: Poor resolution is a common initial challenge. Here is a systematic approach to troubleshoot this issue:
-
Verify CSP Selection: Confirm that you are using a suitable CSP. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are generally recommended for arylcyclohexylamines.[1][2]
-
Optimize Mobile Phase Composition:
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your non-polar mobile phase (e.g., n-hexane) are critical. Systematically vary the alcohol percentage. A lower concentration often increases retention and may improve resolution.[4]
-
Basic Additive: Ensure the presence of a basic additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) to improve peak shape for the basic DMXE molecule.[3]
-
-
Adjust Flow Rate: Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better interaction between the enantiomers and the CSP, which can enhance resolution.[4]
-
Evaluate Temperature: Test the separation at different column temperatures (e.g., 15°C, 25°C, and 40°C). The effect of temperature on chiral recognition can be unpredictable, and an optimal temperature may exist for your specific separation.[4]
Caption: Troubleshooting workflow for poor resolution.
-
Issue 2: Peak Tailing or Asymmetric Peaks
-
Question: My DMXE enantiomer peaks are showing significant tailing, which is affecting integration and quantification. How can I resolve this?
-
Answer: Peak tailing for basic compounds like DMXE is often due to secondary interactions with the stationary phase.
-
Check Mobile Phase Additive: The most common cause is the absence or insufficient concentration of a basic modifier. Ensure that your mobile phase contains a small amount of an amine, such as diethylamine (DEA), typically around 0.1%.[3] This will help to mask active sites on the silica surface and improve peak symmetry.
-
Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Column Condition: If the column is old or has been used with acidic modifiers previously, it may have active sites that contribute to tailing. Flushing the column with a suitable solvent may help. Be aware of the "memory effect" of additives, where traces can remain on the column and affect subsequent separations.[5][8]
Caption: Troubleshooting workflow for peak tailing.
-
Data Presentation
The following tables summarize quantitative data for the chiral separation of this compound (DMXE) and related ketamine derivatives on various polysaccharide-based chiral stationary phases.
Table 1: Chiral Separation Data for DMXE and Analogs on Polysaccharide CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | tR1 (min) | tR2 (min) | α (Separation Factor) | Rs (Resolution) |
| This compound (DMXE) | Lux® i-Amylose-1 | n-Hexane/Isopropanol/DEA (95:5:0.1) | 8.2 | 9.5 | 1.18 | 2.1 |
| This compound (DMXE) | Lux® i-Cellulose-5 | n-Hexane/Ethanol/DEA (95:5:0.1) | 10.1 | 11.8 | 1.19 | 2.3 |
| Ketamine | Lux® i-Amylose-3 | n-Hexane/Isopropanol/DEA (95:5:0.1) | 6.5 | 7.8 | 1.20 | 2.5 |
| N-Ethylketamine | Lux® i-Amylose-1 | n-Hexane/Isopropanol/DEA (95:5:0.1) | 7.1 | 8.5 | 1.21 | 2.4 |
| 2-Fluoro-deschloroketamine | Lux® i-Cellulose-5 | n-Hexane/Ethanol/DEA (95:5:0.1) | 9.3 | 10.9 | 1.18 | 2.2 |
Data adapted from studies on ketamine derivatives and related new psychoactive substances.[1][2]
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound (DMXE) Enantiomers
This protocol is based on established methods for the chiral separation of DMXE and its analogs on a polysaccharide-based CSP.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Lux® i-Amylose-1 (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (DEA) (95:5:0.1, v/v/v). All solvents should be HPLC grade.
-
Sample: Racemic DMXE standard, approximately 1 mg/mL dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 225 nm
3. Procedure:
-
System Preparation:
-
Prepare the mobile phase by accurately mixing the components. Degas the mobile phase thoroughly before use.
-
Install the chiral column and equilibrate the system with the mobile phase at the set flow rate until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the DMXE standard in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Evaluation:
-
Identify the two enantiomer peaks and determine their retention times (tR).
-
Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.
-
4. System Suitability:
-
For a successful separation, the resolution (Rs) between the two enantiomer peaks should be greater than 1.5, indicating baseline separation.
Caption: Experimental workflow for DMXE chiral separation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deoxymethoxetamine (DMXE) Research: A Technical Support Guide for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating variability in rodent models used in Deoxymethoxetamine (DMXE) research. Given that DMXE is a novel arylcyclohexylamine and a structural analog of methoxetamine (MXE), much of the guidance is predicated on established principles for NMDA receptor antagonists and data from closely related compounds. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DMXE and how might this influence experimental design?
A1: this compound (DMXE) is a dissociative drug of the arylcyclohexylamine class.[1] Its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] This is similar to other dissociative anesthetics like ketamine and its analogue, methoxetamine (MXE). The blockade of NMDA receptors disrupts normal excitatory glutamatergic neurotransmission, which can lead to a range of behavioral effects including changes in locomotion, cognition, and affective states.[3][4] When designing experiments, it is crucial to consider the dose-dependent effects of NMDA receptor antagonists, which can be biphasic (e.g., stimulant at low doses, sedative at high doses).[3][5]
Q2: What are the most significant sources of variability in rodent studies involving DMXE?
A2: Variability in rodent studies can stem from several factors that are critical to control in DMXE research:
-
Biological Factors:
-
Genetics: Different rodent strains can exhibit varied responses to psychoactive compounds.
-
Sex: Hormonal fluctuations in female rodents can influence behavioral outcomes.[6]
-
Gut Microbiome: The gut microbiota can influence drug metabolism, potentially altering the pharmacokinetic and pharmacodynamic profile of DMXE.
-
-
Environmental Factors:
-
Circadian Rhythm: As nocturnal animals, the timing of behavioral testing is critical for rodents and can significantly impact results.[6]
-
Housing Conditions: Cage density and environmental enrichment can affect stress levels and behavior.
-
Handling: The method and frequency of handling can induce stress and anxiety, impacting behavioral assays.[7]
-
-
Procedural Factors:
-
Lack of Randomization and Blinding: These are essential to prevent experimenter bias.
-
Inconsistent Drug Administration: Variations in route, volume, and timing of DMXE administration can lead to inconsistent exposure.
-
Assay Sensitivity: The choice of behavioral assay and its sensitivity to dissociative effects is crucial.
-
Q3: How can I establish an appropriate dose range for DMXE in my rodent model?
A3: Due to the limited published data on DMXE, establishing a dose range requires a careful, systematic approach. It is advisable to start with a pilot study using a wide range of doses based on data from its analog, methoxetamine (MXE). For MXE in rats, doses between 0.5 mg/kg and 10 mg/kg have been shown to produce a range of behavioral effects, from hypermotility to sedation.[3][5] A pilot study should include a vehicle control and at least three doses of DMXE (low, medium, and high) to assess its effects on basic behavioral measures like locomotor activity before proceeding to more complex assays.
Q4: What are the expected metabolic pathways for DMXE in rodents and how might this impact my study?
A4: Specific metabolic pathways for DMXE in rodents have not been extensively characterized. However, based on its structural similarity to methoxetamine (MXE), the primary metabolic routes are likely to involve N-deethylation, O-demethylation (though DMXE lacks a methoxy (B1213986) group, a similar dealkylation of the methyl group may occur), and hydroxylation, followed by glucuronidation or sulfation.[5][8] In rats, the most abundant urinary metabolites of MXE were O-desmethylmethoxetamine and normethoxetamine.[5] Variability in the expression and activity of drug-metabolizing enzymes (e.g., Cytochrome P450s) between individual animals can lead to differences in drug clearance and exposure, contributing to variability in behavioral responses.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Assays
-
Potential Cause: Inconsistent handling, environmental stressors, or inappropriate timing of the assay.
-
Troubleshooting Steps:
-
Standardize Handling: Implement a consistent handling protocol for at least one week prior to testing to habituate the animals to the experimenter.
-
Control Environmental Variables: Ensure consistent lighting, temperature, and humidity in the testing room. Minimize noise and other potential stressors.
-
Optimize Assay Timing: Conduct locomotor activity tests during the animals' active phase (i.e., the dark cycle) under red light conditions.[6]
-
Acclimatize to the Arena: Allow animals a brief period (e.g., 5-10 minutes) to acclimate to the testing arena before data collection begins.
-
Issue 2: Inconsistent Results in Cognitive or Anxiety-Related Behavioral Tests
-
Potential Cause: The chosen assay may not be sensitive to the specific effects of DMXE, or the dose range may be inappropriate.
-
Troubleshooting Steps:
-
Review Assay Selection: Assays like the elevated plus-maze, open field test, and novel object recognition are commonly used to assess anxiety and cognition.[9][10] However, the dissociative effects of DMXE might interfere with the performance of these tasks in a way that is not directly related to anxiety or memory.
-
Dose-Response Pilot Study: Conduct a pilot study with a wider range of DMXE doses to identify a dose that produces a measurable effect without causing significant motor impairment or sedation that could confound the results. For example, high doses of MXE have been shown to reduce locomotion, which would impact performance in many behavioral tests.[5]
-
Consider Alternative Assays: For assessing dissociative effects, consider assays like the prepulse inhibition (PPI) of the acoustic startle response, which is sensitive to the effects of NMDA receptor antagonists.[4]
-
Issue 3: Unexpected Adverse Events or Mortality
-
Potential Cause: Incorrect dose calculations, inappropriate route of administration, or potential neurotoxicity at higher doses.
-
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for drug concentration and injection volume.
-
Refine Administration Technique: Ensure proper and consistent administration technique (e.g., intraperitoneal, subcutaneous) to minimize stress and ensure accurate dosing.
-
Review Literature for Neurotoxicity: While specific neurotoxicity data for DMXE is limited, repeated administration of high doses of MXE has been shown to induce dopaminergic and serotonergic damage in rats.[9] Start with lower doses and carefully monitor animals for any signs of distress.
-
Consult with a Veterinarian: If unexpected adverse events occur, consult with a veterinarian to investigate potential causes and ensure animal welfare.
-
Data Presentation
Table 1: Summary of Reported Behavioral Effects of Methoxetamine (MXE) in Rodents (as a proxy for DMXE)
| Behavioral Assay | Species | Dose Range (mg/kg) | Route | Observed Effects | Reference(s) |
| Locomotor Activity | Rat | 5, 10 | s.c. | Increased locomotor activity | [5] |
| Locomotor Activity | Rat | 40 | s.c. | Reduced locomotor activity | [5] |
| Anxiety-like Behavior (Open Field) | Rat | 5, 10 | s.c. | Increased thigmotaxis (anxiogenic-like) | [5] |
| Anxiety-like Behavior (Elevated Plus Maze) | Rat | 0.5, 1 | i.p. | No significant effect on spatial anxiety | [3] |
| Obsessive-Compulsive-like Behavior (Marble Burying) | Rat | 0.5, 1 | i.p. | Increased marble burying | [3] |
| Social Interaction | Rat | 5 | i.p. | Decreased social interaction time | [3] |
| Antidepressant-like Effect (Forced Swim Test) | Rat | 5 | i.p. | Reduced immobility time | [3] |
| Prepulse Inhibition (PPI) | Rat | 3, 10 | s.c. | Disruption of PPI | [4] |
| Conditioned Place Preference (CPP) | Rat | 2.5, 5 | i.p. | Induced significant CPP | [11] |
Table 2: Pharmacokinetic Parameters of Methoxetamine (MXE) in Wistar Rats (10 mg/kg, s.c.)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) in Brain | 30 minutes | [5] |
| Brain to Serum Ratio | 2.06 - 2.93 | [5] |
| Primary Urinary Metabolites | O-desmethylmethoxetamine, Normethoxetamine | [5] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed (3-4 per cage) with a 12:12 hour light/dark cycle (lights off at 7:00 PM) with ad libitum access to food and water.
-
Habituation: Handle mice for 5 minutes daily for 7 days prior to the experiment.
-
Drug Preparation: Dissolve DMXE in sterile saline. Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle (Saline)
-
Group 2: Low-dose DMXE (e.g., 1 mg/kg)
-
Group 3: Mid-dose DMXE (e.g., 3 mg/kg)
-
Group 4: High-dose DMXE (e.g., 10 mg/kg)
-
-
Procedure:
-
Administer DMXE or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of an open-field arena (40 x 40 x 30 cm).
-
Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for 60 minutes using an automated tracking system.
-
-
Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare DMXE-treated groups to the vehicle control.
Protocol 2: Conditioned Place Preference (CPP) in Rats
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Apparatus: A three-compartment CPP box with distinct visual and tactile cues in the two outer compartments.
-
Procedure:
-
Pre-conditioning (Day 1): Place each rat in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9):
-
On drug-pairing days, administer DMXE (e.g., 2.5 mg/kg, i.p.) and confine the rat to one of the outer compartments for 30 minutes.
-
On vehicle-pairing days, administer saline and confine the rat to the opposite outer compartment for 30 minutes.
-
Alternate drug and vehicle pairing days. The drug-paired compartment should be counterbalanced across animals.
-
-
Post-conditioning (Day 10): Place each rat in the central compartment with free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the pre-conditioning baseline using a paired t-test. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.[11][12][13]
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 8. ecddrepository.org [ecddrepository.org]
- 9. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral assays - Ekam Imaging [ekamimaging.com]
- 11. Methoxetamine, a ketamine derivative, produced conditioned place preference and was self-administered by rats: Evidence of its abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Deoxymethoxetamine vs. Methoxetamine: A Comparative Analysis of Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of Deoxymethoxetamine (DMXE) and Methoxetamine (MXE), two structurally related arylcyclohexylamines. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes available quantitative data, outlines experimental methodologies for key binding assays, and visualizes the primary signaling pathways associated with these compounds.
Introduction
Methoxetamine (MXE) is a well-characterized dissociative anesthetic that has been a subject of significant research due to its potent N-methyl-D-aspartate (NMDA) receptor antagonism and its additional interaction with the serotonin (B10506) transporter (SERT). This compound (DMXE), a close structural analog of MXE, has emerged more recently. While it is also known to be a potent NMDA receptor antagonist, a comprehensive understanding of its broader receptor binding profile remains less complete. This guide aims to consolidate the current scientific knowledge on the receptor binding affinities of both compounds to facilitate further research and development.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the receptor binding affinities of this compound and Methoxetamine. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, with lower values indicating higher affinity.
| Receptor/Transporter | Ligand | This compound (DMXE) | Methoxetamine (MXE) |
| Glutamate (B1630785) | |||
| NMDA Receptor (PCP Site) | IC₅₀: 0.679 µM[1][2] | Kᵢ: 257 nM[3]; IC₅₀: 0.524 µM[1][2] | |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | Data Not Available | Kᵢ: 479 nM[3] | |
| Dopamine Transporter (DAT) | Data Not Available | Kᵢ: >10,000 nM[3] | |
| Norepinephrine Transporter (NET) | Data Not Available | Kᵢ: >10,000 nM[3] | |
| Sigma Receptors | |||
| Sigma σ₁ Receptor | Data Not Available | Appreciable Affinity (Qualitative)[4][5] | |
| Sigma σ₂ Receptor | Data Not Available | Appreciable Affinity (Qualitative)[4][5] | |
| Opioid Receptors | |||
| µ-Opioid Receptor | Data Not Available | Data Not Available | |
| δ-Opioid Receptor | Data Not Available | Data Not Available | |
| κ-Opioid Receptor | Data Not Available | Data Not Available |
Note: The available quantitative data for this compound is limited primarily to its interaction with the NMDA receptor. Further research is required to establish a comprehensive receptor binding profile comparable to that of Methoxetamine.
Experimental Protocols
The following are representative experimental protocols for conducting radioligand binding assays to determine the affinity of compounds for the NMDA receptor and the serotonin transporter.
NMDA Receptor (PCP Site) Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the phencyclidine (PCP) site on the NMDA receptor complex.
Materials:
-
Biological Material: Rat cortical membranes.
-
Radioligand: [³H]-(+)-MK-801 (dizocilpine) or other suitable radioligand for the PCP site.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled PCP site ligand (e.g., unlabeled MK-801 or PCP).
-
Assay Buffer: Typically 5 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the serotonin transporter.
Materials:
-
Biological Material: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), or platelet membranes.
-
Radioligand: [³H]Citalopram, [³H]Paroxetine, or another high-affinity SERT radioligand.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled SERT inhibitor (e.g., fluoxetine (B1211875) or citalopram).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize hSERT-expressing cells or platelets in ice-cold assay buffer. Centrifuge and wash the membrane pellet. Resuspend the final pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up the assay in triplicate as described for the NMDA receptor binding assay, using the appropriate buffers, radioligand, and non-specific control for SERT.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the assay mixture through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values as described for the NMDA receptor binding assay.
Signaling Pathways and Experimental Workflows
The primary mechanisms of action for both this compound and Methoxetamine involve the antagonism of the NMDA receptor. Methoxetamine is also known to inhibit the reuptake of serotonin. The following diagrams illustrate these key signaling pathways and a general experimental workflow for determining receptor binding affinity.
Caption: NMDA Receptor Antagonism by DMXE and MXE.
Caption: Serotonin Reuptake Inhibition by Methoxetamine (MXE).
Caption: General Workflow for Radioligand Binding Assay.
Conclusion
Both this compound and Methoxetamine are potent antagonists of the NMDA receptor. Methoxetamine's pharmacological profile is further characterized by its significant affinity for the serotonin transporter, an interaction for which data on this compound is currently lacking. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the receptor binding profile of this compound and other related compounds. A comprehensive understanding of the similarities and differences in the receptor interactions of these molecules is crucial for advancing our knowledge of their neuropharmacological effects and potential therapeutic applications or risks. Further research is strongly encouraged to fill the existing gaps in the pharmacological data for this compound.
References
- 1. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxetamine - Wikipedia [en.wikipedia.org]
- 4. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
Deoxymethoxetamine and Ketamine: A Comparative Analysis of Behavioral Effects
A deep dive into the preclinical behavioral profiles of the novel psychoactive substance Deoxymethoxetamine, with ketamine as a primary comparator. This guide synthesizes available experimental data to offer researchers a comprehensive overview of their comparative effects on locomotion, depression, and anxiety-related behaviors.
This compound (DMXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class, which also includes the well-studied dissociative anesthetic, ketamine. Both compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] While ketamine has garnered significant attention for its rapid-acting antidepressant effects and is used clinically, the behavioral profile of DMXE is less characterized.[3] Due to the limited availability of direct comparative preclinical studies on DMXE, this analysis incorporates data from its close structural analog, methoxetamine (MXE), to infer the potential behavioral effects of DMXE in relation to ketamine.
Comparative Behavioral Effects
The behavioral effects of ketamine and its analogs are complex and dose-dependent. Preclinical studies typically assess a range of behaviors to characterize the profile of these compounds, including locomotor activity, antidepressant-like effects, and anxiety-related behaviors.
Locomotor Activity
Ketamine is known to induce a dose-dependent increase in locomotor activity in rodents.[3][4][5] This hyperlocomotion is a characteristic effect of NMDA receptor antagonists. Studies on MXE have shown similar effects, with low to moderate doses inducing hypermotility.[6][7] However, at higher doses, both ketamine and MXE can lead to a decrease in locomotor activity, potentially due to the emergence of sedative or anesthetic effects.[6][7]
Table 1: Comparative Effects on Locomotor Activity in Rodents
| Compound | Species | Dose Range | Effect on Locomotion | Citation(s) |
| Ketamine | Mouse | 30 mg/kg, ip | Increased | [3] |
| Rat | 4-16 mg/kg | Dose-dependent increase | [4] | |
| Rat | 20-40 mg/kg | Increased | [5] | |
| Methoxetamine (MXE) | Rat | 0.5-5 mg/kg, ip | Low doses: hypermotility; High doses: hypomotility | [6] |
| Rat | 5-10 mg/kg, sc | Increased | [7] | |
| Rat | 40 mg/kg, sc | Reduced | [7] |
Antidepressant-Like Effects
A key area of interest for both ketamine and its analogs is their potential as rapid-acting antidepressants. The forced swim test (FST) is a widely used preclinical model to assess antidepressant-like activity, where a reduction in immobility time is indicative of an antidepressant effect.[8] Ketamine consistently reduces immobility time in the FST.[3][9] Similarly, MXE has demonstrated antidepressant-like effects in the FST, which were sustained for 24 hours after administration.[6][10]
Table 2: Comparative Antidepressant-Like Effects in the Forced Swim Test (FST)
| Compound | Species | Dose | Effect on Immobility Time | Citation(s) |
| Ketamine | Mouse | 30 mg/kg, ip | Decreased | [3] |
| Mouse | 10 & 30 mg/kg | Decreased (in stressed animals) | [9] | |
| Methoxetamine (MXE) | Mouse | 2.5, 5, 10 mg/kg | Decreased (effects persisted for 24h) | [10] |
| Rat | 5 mg/kg, ip | Decreased | [6] |
Anxiolytic and Anxiogenic Effects
The effects of ketamine on anxiety-related behaviors are more complex and can be dose- and context-dependent. The elevated plus maze (EPM) is a standard preclinical test for anxiety, where an increase in the time spent in the open arms is interpreted as an anxiolytic (anxiety-reducing) effect. Some studies have reported anxiolytic-like effects of NMDA receptor antagonists.[1] However, other studies have found that ketamine can produce anxiogenic-like (anxiety-increasing) effects, characterized by a decrease in open arm exploration in the EPM.[11] Similarly, low to intermediate doses of MXE did not induce spatial anxiety in the elevated plus maze test, while at higher doses, it is suggested to have anxiogenic properties.[6][7]
Table 3: Comparative Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Compound | Species | Dose | Effect on Open Arm Time/Entries | Citation(s) |
| Ketamine | Rat | 7 mg/kg | Decreased | [11] |
| Methoxetamine (MXE) | Rat | 0.5 & 1 mg/kg, ip | No significant effect | [6] |
| Rat | 5 & 10 mg/kg, sc | Decreased time in center (indicative of anxiogenesis) | [7] |
Signaling Pathways and Experimental Workflows
The behavioral effects of ketamine and its analogs are mediated by complex intracellular signaling cascades initiated by the blockade of NMDA receptors.
Caption: Proposed signaling pathway for ketamine's rapid antidepressant effects.
The investigation of these behavioral effects relies on standardized experimental protocols. A generalized workflow for these preclinical studies is outlined below.
Caption: Generalized experimental workflow for behavioral testing.
Experimental Protocols
Forced Swim Test (FST)
The FST is used to assess antidepressant-like activity.[8]
-
Apparatus: A transparent cylindrical tank (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are placed individually into the water-filled cylinder. The test duration is typically 6 minutes.
-
Data Acquisition: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-related behavior.
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It consists of two open arms and two enclosed arms of equal size.
-
Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (usually 5 minutes).
-
Data Acquisition: The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured using automated tracking software.
-
Interpretation: An increase in the proportion of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic effect.
Locomotor Activity Test
This test measures spontaneous motor activity.
-
Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system.
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a specified duration (e.g., 30-60 minutes).
-
Data Acquisition: An automated system records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Interpretation: An increase in distance traveled is indicative of hyperlocomotion, while a decrease suggests hypoactivity or sedation. Time spent in the center can also be an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
Conclusion
The available preclinical data, primarily using MXE as a proxy for DMXE, suggests that this compound likely shares a similar, though potentially more potent, behavioral profile with ketamine. Both compounds are expected to induce dose-dependent hyperlocomotion and exhibit rapid and sustained antidepressant-like effects. Their impact on anxiety-related behaviors appears more complex, with the potential for both anxiolytic and anxiogenic effects depending on the dose and experimental conditions. Further direct comparative studies are necessary to fully elucidate the specific behavioral pharmacology of DMXE and to determine its therapeutic potential and abuse liability relative to ketamine. Researchers in drug development should consider these comparative profiles when designing future studies to explore the clinical utility of novel NMDA receptor antagonists.
References
- 1. Effects of centrally administered anxiolytic compounds in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of monoamine depletion on the ketamine-induced locomotor activity of preweanling, adolescent, and adult rats: sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 10. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute effects of ketamine in the holeboard, the elevated-plus maze, and the social interaction test in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxymethoxetamine and its Metabolites: A Comparative Analysis of NMDAR Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Deoxymethoxetamine (DMXE) and related metabolites at the N-methyl-D-aspartate receptor (NMDAR). The information is compiled from peer-reviewed pharmacological studies and is intended to support research and drug development in the field of neuroscience and pharmacology.
Introduction
This compound (DMXE), a designer drug of the arylcyclohexylamine class, has emerged as a substance of interest due to its dissociative properties, which are primarily mediated through antagonism of the NMDA receptor.[1] Understanding the NMDAR potency of DMXE and its metabolites is crucial for predicting its psychoactive effects, toxicity, and potential therapeutic applications. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the experimental workflow and potency comparisons.
While research on the specific metabolites of DMXE is ongoing, studies on the metabolites of its parent compound, methoxetamine (MXE), provide valuable insights into the structure-activity relationships of this chemical class at the NMDAR. The primary metabolic pathways for arylcyclohexylamines like DMXE include N-dealkylation and hydroxylation.[2] This guide focuses on the comparative potency of DMXE alongside key metabolites of the closely related compound, methoxetamine.
Quantitative Comparison of NMDAR Antagonism
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and related compounds at the NMDA receptor, providing a clear comparison of their potencies. Lower IC50 values indicate higher potency.
| Compound | IC50 (μM) at NMDAR | Reference |
| This compound (DMXE) | 0.679 | [3][4][5] |
| Methoxetamine (MXE) | 0.524 | [3][4][5] |
| N-desethyl-methoxetamine | 1.649 | [3][4][5] |
| O-desmethyl-methoxetamine | 0.227 | [3][4][5] |
Experimental Methodology
The data presented in this guide were primarily obtained using whole-cell patch-clamp recordings on NMDAR-expressing cartwheel interneurons from mice.[3][4][5] This technique allows for the direct measurement of the inhibitory effects of a compound on NMDA receptor currents.
Key Steps in the Experimental Protocol:
-
Cell Preparation: Cartwheel interneurons, which express NMDA receptors, are isolated from the dorsal cochlear nucleus of mice.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the cell's membrane potential and the recording of ion channel currents.
-
NMDA Receptor Activation: NMDA is applied to the cell to evoke an inward current through the NMDA receptors.
-
Compound Application: this compound or its metabolites are then co-applied with NMDA at various concentrations.
-
Data Analysis: The reduction in the NMDA-evoked current in the presence of the test compound is measured. The concentration of the compound that causes a 50% reduction in the current is determined as the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the patch-clamp electrophysiology experiment used to determine the NMDAR potency of the tested compounds.
Experimental workflow for determining NMDAR potency.
Potency Relationship at the NMDA Receptor
The following diagram illustrates the comparative potency of this compound and related methoxetamine metabolites at the NMDA receptor, based on their IC50 values.
Comparative potency of DMXE and related metabolites at NMDAR.
Conclusion
The available data indicates that this compound is a potent NMDA receptor antagonist, with a potency slightly lower than its parent analog, methoxetamine.[3][4][5] The metabolites of methoxetamine exhibit a wide range of potencies. Notably, O-desmethylation results in a metabolite with significantly higher potency than the parent compound, while N-desethylation leads to a metabolite with considerably lower potency.[3][4][5]
These findings highlight the critical role that metabolic pathways play in modulating the pharmacological activity of arylcyclohexylamine-type dissociatives. Further research is warranted to isolate and characterize the direct metabolites of DMXE and to determine their specific potencies at the NMDA receptor and other potential targets. Such studies will be invaluable for a comprehensive understanding of the pharmacology and toxicology of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism of four novel structural analogs of ketamine, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], 2-MDCK [2-(methylamino)-2-(o-tolyl) cyclohexan-1-one], 3-DMXE [2-(ethylamino)-2-(m-tolyl) cyclohexan-1-one], and 2-DMXE [2-(ethylamino)-2-(o-tolyl) cyclohexan-1-one], in human liver microsomes based on ultra-performance liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of Deoxymethoxetamine (DMXE)
For Researchers, Scientists, and Drug Development Professionals
Deoxymethoxetamine (DMXE), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, presents a growing challenge for forensic and clinical laboratories. The rapid identification and accurate quantification of DMXE in various matrices are crucial for law enforcement, toxicological assessment, and understanding its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the primary analytical techniques employed for DMXE detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS/MS for DMXE analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][2] Both are powerful analytical techniques that couple a separation technique with mass spectrometry for identification and quantification.[3] GC-MS is a robust and widely used technique, particularly for volatile and thermally stable compounds.[3] In contrast, LC-MS/MS is highly versatile and can analyze a broader range of compounds, including those that are non-volatile or thermally labile, often with greater sensitivity and specificity.[1][3]
Quantitative Performance Data
The following tables summarize the validation data for analytical methods capable of detecting arylcyclohexylamines, including compounds structurally similar to DMXE. This data provides a benchmark for the expected performance of these methods for DMXE quantification.
Table 1: Performance Data for LC-MS/MS Method for NPS in Hair
| Parameter | Performance |
| Limit of Quantification (LOQ) | 4 pg/mg for most arylcyclohexylamines[4] |
| Linearity | Not explicitly stated for DMXE, but validated for 122 NPS[4] |
| Accuracy | Met European Medicines Agency (EMA) guidelines[4] |
| Precision | Met European Medicines Agency (EMA) guidelines[4] |
| Matrix Effect | Assessed and accounted for[4] |
| Recovery | Assessed and accounted for[4] |
Data synthesized from a study on the quantification of 137 drugs of abuse and new psychoactive substances in hair.[4]
Table 2: Performance Data for LC-MS Method for Methoxetamine (MXE) in Plasma
| Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[5][6] |
| Upper Limit of Quantification (ULOQ) | 1000.0 ng/mL[5][6] |
| Accuracy | 96.8-108.8%[5][6] |
| Precision (Intra and Inter-day CV) | <8.8%[5][6] |
| Matrix Effect | No significant matrix effect observed[5][6] |
Data from a study on the automated measurement of methoxetamine in human plasma.[5][6] Methoxetamine is a close structural analog of DMXE.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.[8][9] The following sections outline typical experimental protocols for GC-MS and LC-MS/MS analysis of DMXE.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the analysis of NPS.[10] A typical GC-MS method for DMXE would involve the following steps:
-
Sample Preparation:
-
Extraction of DMXE from the biological matrix (e.g., blood, urine) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization may be necessary to improve the volatility and thermal stability of DMXE, although this is not always required for arylcyclohexylamines.
-
Reconstitution of the dried extract in a suitable organic solvent.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of 1-2 µL of the sample extract.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 100°C, ramp up to 300°C, and hold for a few minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has become the technique of choice for the analysis of a wide range of NPS due to its high sensitivity and specificity.[1][10]
-
Sample Preparation:
-
Protein Precipitation: For plasma or blood samples, a simple protein precipitation step with a solvent like acetonitrile (B52724) is often sufficient.[11]
-
Dilution: For urine samples, a "dilute-and-shoot" approach may be used, where the sample is simply diluted with the mobile phase before injection.
-
The use of an isotopically labeled internal standard is recommended to correct for matrix effects and variations in instrument response.[12]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of arylcyclohexylamines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Multiple reaction monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for DMXE and its internal standard.
-
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of DMXE.
References
- 1. sciex.com [sciex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An automated method for measurement of methoxetamine in human plasma by use of turbulent flow on-line extraction coupled with liquid chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ijpra.com [ijpra.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
Deoxymethoxetamine and Ketamine Immunoassays: A Comparative Guide to Cross-Reactivity and Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Deoxymethoxetamine (DMXE), a designer arylcyclohexylamine structurally related to ketamine and methoxetamine (MXE), is one such compound whose detection in standard immunoassays is not well-documented. This guide provides a comparative analysis of the potential cross-reactivity of DMXE in ketamine immunoassays and evaluates the performance of screening versus confirmatory analytical methods.
Principle of Immunoassay and Cross-Reactivity
Immunoassays are a common tool for preliminary drug screening due to their speed and cost-effectiveness.[1][2] These tests utilize antibodies that bind to a specific drug or its metabolites.[3][4] A positive result is generated when a substance in the sample competes with a labeled drug for a limited number of antibody binding sites.[3] However, the specificity of these antibodies is not absolute.[5][6] Substances with a chemical structure similar to the target drug can also bind to the antibody, leading to a "false-positive" result.[7][8] This phenomenon is known as cross-reactivity.[5][6]
Given the structural similarities between DMXE, ketamine, and other analogues, there is a potential for DMXE to cross-react with antibodies in a ketamine immunoassay. While direct studies on DMXE's cross-reactivity in ketamine-specific immunoassays are limited, research on similar compounds provides valuable insights. For instance, several ketamine analogues, including methoxetamine (MXE), have been shown to produce false-positive results in phencyclidine (PCP) immunoassays.[9][10][11]
Structural Comparison of Arylcyclohexylamines
The potential for cross-reactivity is rooted in the molecular similarity between the target analyte and the interfering substance. DMXE, ketamine, and MXE share a core arylcyclohexylamine structure, which is the likely epitope for antibody binding in immunoassays designed to detect this class of compounds.
Performance Comparison: Immunoassay vs. Confirmatory Methods
While immunoassays are effective for initial screening, their limited specificity necessitates confirmatory testing for any presumptive positive results.[3][12] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard confirmatory methods.[5][13] These techniques separate individual compounds from a complex mixture and identify them based on their unique mass-to-charge ratio, providing a much higher degree of certainty.[14][15][16]
| Feature | Immunoassay | LC-MS/MS |
| Principle | Antibody-antigen binding | Chromatographic separation and mass-to-charge ratio analysis |
| Specificity | Moderate to low; prone to cross-reactivity | High to very high; can distinguish between structurally similar compounds |
| Sensitivity | Varies by assay; typically in the ng/mL range | High; often in the pg/mL to ng/mL range |
| Speed | Rapid (minutes) | Slower (hours) |
| Cost per Sample | Low | High |
| Application | Preliminary screening | Confirmation of positive screens, quantitative analysis |
Experimental Protocols
Homogeneous Enzyme Immunoassay (Example: ARK™ Ketamine Assay)
This type of immunoassay is commonly used in clinical chemistry analyzers for urine drug screening.[3][17]
-
Principle: The assay is based on competition between the drug in the urine sample and a drug-enzyme conjugate (glucose-6-phosphate dehydrogenase, G6PDH) for binding sites on a specific antibody.[3] Antibody binding inactivates the enzyme. When the drug is present in the sample, it binds to the antibody, leaving the enzyme active. The resulting enzyme activity is proportional to the drug concentration in the sample.[3]
-
Procedure:
-
A urine sample is mixed with the antibody reagent.
-
The drug-enzyme conjugate reagent is added.
-
The mixture is incubated, and the enzyme activity is measured spectrophotometrically by monitoring the rate of NADH production at 340 nm.
-
The result is compared to a predetermined cutoff concentration (e.g., 50 ng/mL) to determine if the sample is positive or negative.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Methoxetamine and Analogues
This protocol is based on methods developed for the specific detection and quantification of methoxetamine and can be adapted for DMXE.[14][15]
-
Sample Preparation:
-
A plasma or urine sample (e.g., 100 µL) is aliquoted.[14][15]
-
The sample is vortex-mixed with a protein precipitation solvent (e.g., acetonitrile).[14][15]
-
The mixture is centrifuged to pellet the precipitated proteins.[14][15]
-
The supernatant is transferred for injection into the LC-MS/MS system.[14][15]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph, which separates the analytes based on their physicochemical properties as they pass through a column (e.g., a C18 column).[14][15]
-
The separated compounds elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (e.g., by electrospray ionization), and a precursor ion (the parent molecule) is selected.[14][15]
-
The precursor ion is fragmented, and the resulting product ions are detected.[14][15]
-
The specific combination of the precursor ion and product ions is unique to the compound, allowing for highly specific identification and quantification.
-
Conclusion and Recommendations
The potential for this compound to cross-react with ketamine immunoassays remains an important consideration for clinical and forensic toxicology laboratories. Due to the structural similarity between DMXE and ketamine, a false-positive result on a screening immunoassay is plausible. However, the lack of specific studies on DMXE necessitates caution in interpreting such results.
It is imperative that any preliminary positive result from a ketamine immunoassay, particularly in cases where the use of novel psychoactive substances is suspected, be confirmed by a more specific and sensitive method such as LC-MS/MS or GC-MS. These confirmatory techniques are essential for the definitive identification of DMXE and for distinguishing it from ketamine and other related compounds. Adopting a two-tiered testing approach, with immunoassay as the initial screen followed by mass spectrometry for confirmation, remains the most reliable strategy for accurately identifying the use of novel arylcyclohexylamines like this compound.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ark-tdm.com [ark-tdm.com]
- 4. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 5. 7+ Ways Ketamine Shows on a Drug Test [Explained] [jitsi.cmu.edu.jm]
- 6. ohsu.edu [ohsu.edu]
- 7. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Can Cause A False Positive For Ketamine? [isha.health]
- 9. Novel ketamine analogues cause a false positive phencyclidine immunoassay | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dhm.com.au [dhm.com.au]
- 13. The Best Analytical Techniques for Testing Drugs of Abuse | Lab Manager [labmanager.com]
- 14. An automated method for measurement of methoxetamine in human plasma by use of turbulent flow on-line extraction coupled with liquid chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of an enzyme-linked immunosorbent assay screening method and a liquid chromatography-tandem mass spectrometry confirmation method for the identification and quantification of ketamine and norketamine in urine samples from Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ark-tdm.com [ark-tdm.com]
A Comparative Analysis of Deoxymethoxetamine and PCP-like Dissociatives
This guide provides a detailed comparative analysis of Deoxymethoxetamine (DMXE) and related phencyclidine (PCP)-like dissociative agents. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their pharmacological profiles based on available experimental data. The content covers receptor binding affinities, signaling pathways, and in vivo effects to facilitate a comprehensive understanding of this class of compounds.
Primary Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action for DMXE, PCP, and 3-MeO-PCP is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission, is an ionotropic receptor that, when activated by glutamate (B1630785) and a co-agonist like glycine, allows the influx of positive ions, leading to nerve cell depolarization.[3][4]
These arylcyclohexylamine compounds do not compete with glutamate for its binding site. Instead, they are uncompetitive antagonists, meaning they bind to a specific site located within the ion channel of the NMDA receptor, often referred to as the "PCP binding site" or dizocilpine (B47880) (MK-801) site.[1][2][5] This binding physically obstructs the ion channel, preventing the flow of ions and thereby inhibiting neuronal depolarization.[1][6] For this to occur, the channel must first be opened by the binding of both glutamate and a co-agonist.[1][7]
Comparative Receptor Binding Profiles
While all three compounds share the NMDA receptor as their primary target, their affinities for this and other receptors vary significantly, contributing to their distinct pharmacological profiles. 3-MeO-PCP demonstrates a higher affinity for the NMDA receptor than PCP.[8][9][10] Data on the broader binding profile of DMXE is limited, but it is confirmed to be a potent NMDA receptor blocker.[11][12]
PCP and its analogue 3-MeO-PCP also interact with other neurotransmitter systems, notably the serotonin (B10506) transporter (SERT) and sigma (σ) receptors, which may modulate their effects.[3][8][10] In contrast to early speculation, 3-MeO-PCP shows no significant affinity for opioid receptors.[10]
| Receptor/Transporter | This compound (DMXE) | Phencyclidine (PCP) | 3-MeO-PCP |
| NMDA (PCP Site) | IC₅₀: 679 nM[11] | Kᵢ: 59 nM[3] | Kᵢ: 20 nM[9][10][13] |
| Sigma-1 (σ₁) | Data not available | Kᵢ: >10,000 nM[3] | Kᵢ: 42 nM[9][10] |
| Sigma-2 (σ₂) | Data not available | Kᵢ: 136 nM[3] | Kᵢ: >10,000 nM[10] |
| Serotonin Transporter (SERT) | Data not available | Kᵢ: 2,234 nM[3] | Kᵢ: 216 nM[9][10][13] |
| Dopamine (B1211576) Transporter (DAT) | Data not available | Kᵢ: >10,000 nM[3] | Kᵢ: >10,000 nM[10] |
| Norepinephrine Transporter (NET) | Data not available | Kᵢ: >10,000 nM[3] | Kᵢ: >10,000 nM[10] |
| Dopamine D₂ Receptor | Data not available | Kᵢ: >10,000 nM[3] | Data not available |
| Opioid Receptors (μ, δ, κ) | Data not available | Kᵢ: >10,000 nM[3] | Kᵢ: >10,000 nM[10] |
| Table 1: Comparative Receptor Binding Affinities (Kᵢ/IC₅₀ in nM). Lower values indicate higher affinity. |
Key Signaling Pathways
The interaction of these compounds with their target receptors initiates complex intracellular signaling cascades. The primary pathway involves the downstream effects of reduced glutamatergic transmission, which in turn modulates other systems, including dopaminergic and serotonergic pathways.
NMDA Receptor Antagonism Signaling
Blockade of the NMDA receptor prevents calcium (Ca²⁺) influx, a critical step for initiating various intracellular signaling pathways involved in synaptic plasticity, learning, and memory.[4] This disruption is believed to be the core mechanism behind the dissociative and anesthetic effects.[4][5] Persistent blockade can influence downstream pathways like the extracellular signal-regulated kinase (ERK) pathway and the mammalian target of rapamycin (B549165) (mTOR) pathway.[14][15]
Dopamine D₂ Receptor Signaling
PCP has been reported to act as a partial agonist at the dopamine D₂ receptor and to inhibit dopamine reuptake, leading to increased dopaminergic neurotransmission.[3] This is distinct from its primary NMDA activity and may contribute to its psychotomimetic effects. D₂ receptors are G protein-coupled receptors (GPCRs) that typically signal through Gαi/o proteins to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[16][17]
Serotonin 5-HT₂A Receptor Signaling
The affinity of PCP and particularly 3-MeO-PCP for the serotonin transporter (SERT) suggests an indirect influence on the serotonergic system.[3][8] By blocking serotonin reuptake, these compounds can increase synaptic serotonin levels, leading to greater activation of serotonin receptors like 5-HT₂A. This receptor is a Gq/11-coupled GPCR that activates the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium.[18][19][20] This pathway is heavily implicated in the mechanism of classic psychedelic drugs and may contribute to the hallucinogenic properties of dissociatives.[18][21]
Comparative In Vivo & Pharmacological Effects
Direct comparative in vivo studies are scarce, particularly for the newer compound DMXE. Much of the available data for 3-MeO-PCP comes from forensic toxicology and case reports of human intoxication.[22][23][24] PCP has been studied more extensively in animal models, revealing complex effects on neurotransmitter systems. For instance, PCP has been shown to decrease dopamine release in the rat striatum while increasing it in the prefrontal cortex.[25][26]
| Parameter | This compound (DMXE) | Phencyclidine (PCP) | 3-MeO-PCP |
| Class | Arylcyclohexylamine[27] | Arylcyclohexylamine[3] | Arylcyclohexylamine[10] |
| Primary Target | NMDA Receptor Antagonist[2] | NMDA Receptor Antagonist[3] | NMDA Receptor Antagonist[8] |
| Onset of Action (Oral) | Data not available | 30-60 minutes[28] | 30-90 minutes[8][10] |
| Duration of Action | Data not available | 6-48 hours[3] | 4-8 hours (primary effects)[8][10] |
| Elimination Half-life | Data not available | 7-46 hours[3] | ~10-11 hours[8][10] |
| Reported In Vivo Effects | Dissociative effects[27] | Analgesia, anesthesia, hallucinations, psychosis, agitation, potential for trauma[3][28] | Euphoria, dissociation, hallucinations, confusion, psychomotor agitation, delirium[8][24] |
| Noted Neurochemical Effects | Potent NMDA blocker[12] | Alters dopamine transmission[25][26]; D₂ partial agonism[3] | Higher NMDA affinity than PCP[8]; SERT and σ₁ affinity[10] |
| Table 2: Comparative Pharmacological and In Vivo Effects. |
Key Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand binding assays and in vivo microdialysis studies.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor. The protocol involves incubating a preparation of cell membranes expressing the target receptor with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope). The test compound is added in varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of radioligand binding (IC₅₀) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters (e.g., dopamine) in the extracellular fluid of specific brain regions in living, often freely moving, animals. A microdialysis probe with a semi-permeable membrane is surgically implanted into the target brain area. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate, which is then collected in small fractions. The concentration of the neurotransmitter in these samples is quantified using highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC). The animal is administered the test drug, and subsequent changes in neurotransmitter levels are monitored over time.[26]
Conclusion
This compound, Phencyclidine, and 3-MeO-PCP are potent non-competitive NMDA receptor antagonists of the arylcyclohexylamine class. While they share this primary mechanism, their pharmacological profiles are distinguished by differing affinities for the NMDA receptor and their interactions with other targets, such as the serotonin transporter and sigma receptors. 3-MeO-PCP displays a higher affinity for the NMDA receptor and SERT compared to PCP.[8][13] The profile of PCP is further complicated by its interactions with the dopamine system, including potential D₂ receptor partial agonism.[3]
A significant gap in the scientific literature exists for this compound, for which a comprehensive receptor binding profile and detailed in vivo studies are not yet available. Further research is essential to fully characterize its pharmacology and compare its performance and safety profile against more established PCP-like dissociatives. The data presented here underscore the nuanced differences between these compounds, providing a foundation for future investigation and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Inhibition of NMDA receptors through a membrane-to-channel path - Medicinal Chemistry & Pharmacology [ub.edu]
- 7. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. 3-MeO-PCP [medbox.iiab.me]
- 10. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 11. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desoxymethoxetamin – Wikipedia [de.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. 3-MeO-PCP intoxication in two young men: First in vivo detection in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. A comparison of CNS stimulants with phencyclidine on dopamine release using in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound - Wikipedia [en.wikipedia.org]
- 28. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Locomotor Effects of Deoxymethoxetamine (DMXE) and Methoxetamine (MXE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of Deoxymethoxetamine (DMXE) and Methoxetamine (MXE) on locomotor activity. Due to the novelty of DMXE, direct comparative experimental data is not yet available in published literature.[1][2] This guide, therefore, summarizes the existing data for MXE to establish a baseline for future comparative studies and outlines the standard experimental protocols that would be essential for such research.
Overview of Locomotor Effects
Methoxetamine (MXE):
Studies in rodents have demonstrated that MXE has a dose-dependent and biphasic effect on locomotor activity.[3] At lower doses, MXE tends to induce hyperlocomotion, while higher doses can lead to a reduction in movement, potentially due to sedative effects or the emergence of stereotyped behaviors.[3] For instance, one study in rats showed that a low dose of MXE (0.5 mg/kg) increased horizontal motor activity, whereas a higher dose (5 mg/kg) reduced it.[3] Another study reported that MXE at doses of 5 and 10 mg/kg induced significant locomotor stimulation in rats. However, some studies have reported no significant alterations in locomotor activity at certain doses.[4]
This compound (DMXE):
As of late 2025, there is a notable absence of published in vivo studies detailing the effects of DMXE on locomotor activity. DMXE is a structural analog of MXE, where the 3-methoxy group is replaced by a methyl group.[2] It is classified as a dissociative substance of the arylcyclohexylamine class and is known to be a potent NMDA receptor antagonist.[5][6][7] Anecdotal reports suggest it may have a smoother onset and longer duration of action compared to other ketamine analogs, but these claims are not substantiated by controlled scientific studies.[5] Based on its shared mechanism of action with MXE as an NMDA receptor antagonist, it is hypothesized that DMXE would also modulate locomotor activity, likely in a dose-dependent manner. However, empirical data is required to confirm this and to determine its potency and behavioral profile relative to MXE.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of Methoxetamine (MXE) on locomotor activity in rodents. No such data is currently available for this compound (DMXE).
| Compound | Species | Dose(s) | Route of Administration | Observation Period | Key Findings on Locomotor Activity | Reference(s) |
| Methoxetamine (MXE) | Rat | 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | Increased horizontal motor activity. | [3] |
| Rat | 1 mg/kg, 2.5 mg/kg | Intraperitoneal (i.p.) | Not specified | No significant differences in motor activity. | [3] | |
| Rat | 5 mg/kg | Intraperitoneal (i.p.) | First 20 minutes | Reduced horizontal activity. | [3] | |
| Rat | 5 mg/kg, 10 mg/kg | Subcutaneous (s.c.) | Not specified | Significant locomotor stimulation. | ||
| Rat | 40 mg/kg | Subcutaneous (s.c.) | Not specified | Reduced locomotion. | ||
| Rat | 0.1-0.5 mg/kg (repeated) | Intraperitoneal (i.p.) | Not specified | Did not affect locomotor activity. | [8] | |
| Rat | 2.5 mg/kg, 5 mg/kg | Not specified | Not specified | Did not produce any locomotor alterations. | [4] |
Experimental Protocols
A standard and widely accepted method for assessing locomotor activity in rodents is the Open Field Test.[9][10][11] A typical protocol for a comparative study of DMXE and MXE would be as follows:
Objective: To compare the dose-dependent effects of DMXE and MXE on spontaneous locomotor activity in rodents.
Apparatus: An open field arena, typically a square box (e.g., 42 x 42 x 42 cm), equipped with an automated video tracking system to monitor the animal's movement.[10][11]
Animals: Adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Habituation: Prior to the test day, animals should be handled and habituated to the experimental room to minimize stress-induced behavioral alterations.
-
Drug Administration: On the test day, animals are randomly assigned to different treatment groups: vehicle control, varying doses of DMXE, and varying doses of MXE. The drugs are administered via a specified route (e.g., intraperitoneal or subcutaneous injection).
-
Open Field Test: Immediately or after a predetermined time following injection, each animal is placed in the center of the open field arena.[9]
-
Data Collection: The animal's activity is recorded for a set duration (e.g., 30-60 minutes). The video tracking software measures several parameters, including:
-
Total distance traveled: A primary measure of overall locomotor activity.
-
Horizontal activity: Movement across the floor of the arena.
-
Vertical activity (rearing): The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Stereotypy counts: Repetitive, invariant behaviors.
-
-
Data Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of DMXE and MXE with the vehicle control group.
Signaling Pathways and Experimental Workflow
Signaling Pathway
Both MXE and DMXE are arylcyclohexylamines that function as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][12] This is their primary mechanism of action, which they share with other dissociative anesthetics like ketamine and phencyclidine (PCP).[12] By blocking the NMDA receptor, these compounds inhibit the excitatory neurotransmitter glutamate, leading to their characteristic dissociative and behavioral effects. Some research also suggests that MXE may interact with the serotonergic system, which could contribute to its overall pharmacological profile.[13] The signaling pathway for DMXE is presumed to be similar to MXE due to their structural analogy, though this requires experimental confirmation.
References
- 1. getmetabolite.com [getmetabolite.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methoxetamine affects brain processing involved in emotional response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxetamine, a ketamine derivative, produced conditioned place preference and was self-administered by rats: Evidence of its abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DMXE and Ketamine: Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the onset and duration of action of Deoxymethoxetamine (DMXE) and the well-characterized dissociative anesthetic, ketamine. While extensive experimental data for ketamine is available, it is crucial to note that DMXE is a newer research chemical with a significantly limited body of formal scientific investigation into its pharmacokinetics and pharmacodynamics.[1][2][3] Consequently, much of the information regarding DMXE's pharmacological profile is qualitative and drawn from non-peer-reviewed sources. This document aims to present the available data objectively, highlighting the existing knowledge gaps and providing a framework for future research.
Mechanism of Action: A Shared Pathway
Both DMXE and ketamine are classified as arylcyclohexylamines and their primary mechanism of action is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4][5][6] This receptor is a crucial component of the glutamatergic system in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, these compounds disrupt the normal flow of excitatory neurotransmission, leading to their characteristic dissociative, analgesic, and anesthetic effects.[4][7][8]
The binding of these antagonists occurs at the phencyclidine (PCP) site within the NMDA receptor's ion channel, preventing the influx of calcium ions.[3][8] This action effectively dampens glutamatergic signaling. While this is the principal mechanism, ketamine is also known to interact with other receptors, including opioid, dopamine, and serotonin (B10506) receptors, which may contribute to its complex pharmacological profile.[7][8] The full receptor binding profile of DMXE has not been extensively characterized in peer-reviewed literature.
Onset and Duration of Action: A Comparative Overview
The onset and duration of action of a compound are critical parameters in pharmacology, influencing its therapeutic applications and potential for misuse. For ketamine, these properties have been well-documented across various routes of administration. In contrast, data for DMXE is sparse and primarily qualitative.
Ketamine: Quantitative Pharmacokinetic Data
The onset and duration of ketamine's effects are highly dependent on the method of administration, which dictates the speed and extent of its absorption and distribution to the central nervous system. Intravenous administration provides the most rapid onset, while oral administration has the slowest onset due to first-pass metabolism.[7]
| Route of Administration | Onset of Action | Duration of Action (Anesthetic/Dissociative Effects) |
| Intravenous (IV) | 15-30 seconds[4][9] | 5-15 minutes[9][10] |
| Intramuscular (IM) | 1-5 minutes[7][9] | 12-30 minutes[9][11] |
| Intranasal (IN) | 5-10 minutes[7][12][13] | 45-60 minutes[7][12] |
| Oral | 15-30 minutes[7] | 1-6+ hours[7] |
| Sublingual | N/A | N/A |
| Rectal | N/A | N/A |
Note: The duration of subjective psychoactive effects may be longer than the primary anesthetic or dissociative window. The elimination half-life of ketamine is approximately 2.5-3 hours.[7]
DMXE: Qualitative and Anecdotal Data
Formal, peer-reviewed studies detailing the onset and duration of action for DMXE are currently lacking. The information available is largely derived from user reports and vendor information, which should be interpreted with caution. These sources often draw comparisons to methoxetamine (MXE), a related analogue of ketamine.
Anecdotal reports suggest that DMXE may have a slower onset and a longer duration of action compared to ketamine, particularly when administered intranasally or orally.[14] This profile is more akin to that reported for MXE.[14][15] The lack of controlled studies means that precise timings and the influence of different routes of administration have not been scientifically established.
Experimental Protocols: A Framework for Future Research
To address the current data gap for DMXE, rigorous scientific investigation is required. The following outlines a general experimental protocol for a human pharmacokinetic study to determine the onset and duration of action of a novel psychoactive substance, based on established methodologies used in ketamine research.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: A cohort of healthy adult volunteers who have undergone thorough medical and psychological screening.
Intervention: Administration of a single, controlled dose of the investigational substance (e.g., DMXE) and a placebo on separate occasions, with a sufficient washout period between sessions. The route of administration (e.g., intravenous, intranasal, oral) would be standardized.
Data Collection:
-
Pharmacokinetic Sampling: Serial blood samples would be collected at predefined time points before and after drug administration. Plasma concentrations of the parent drug and its major metabolites would be quantified using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Assessments:
-
Subjective Effects: Standardized psychometric scales, such as the Clinician-Administered Dissociative States Scale (CADSS) and the Mystical Experience Questionnaire (MEQ), would be used to assess the time course of subjective experiences.
-
Physiological Effects: Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate) and other physiological parameters.
-
Cognitive and Psychomotor Performance: A battery of validated tests to assess cognitive function, memory, and psychomotor coordination at various time points.
-
Data Analysis:
-
Pharmacokinetic Parameters: Non-compartmental or compartmental analysis would be used to determine key parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
-
Pharmacodynamic Parameters: The onset of action would be defined as the time to the first significant change from baseline in subjective or physiological measures. The duration of action would be determined by the time it takes for these measures to return to baseline.
-
PK/PD Modeling: The relationship between plasma concentrations and the intensity of pharmacodynamic effects would be modeled to provide a comprehensive understanding of the drug's activity over time.
Conclusion and Future Directions
References
- 1. chemicalns.com [chemicalns.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Ketamine - Wikipedia [en.wikipedia.org]
- 8. ketamineacademy.com [ketamineacademy.com]
- 9. health.ny.gov [health.ny.gov]
- 10. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ketalar (ketamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Ketamine [handbook.bcehs.ca]
- 13. aliem.com [aliem.com]
- 14. From “Special K” to “Special M”: The Evolution of the Recreational Use of Ketamine and Methoxetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Neurotoxicity: A Comparative Analysis of Deoxymethoxetamine and Established Neurotoxins
A detailed guide for researchers and drug development professionals validating the neurotoxic effects of Deoxymethoxetamine (DMXE) against the well-characterized neurotoxins Methamphetamine, MDMA, and Ketamine. This document provides a comparative overview of their mechanisms, supported by experimental data and detailed protocols.
Introduction
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to public health and drug development. Among these emerging compounds is this compound (DMXE), a dissociative substance structurally related to methoxetamine (MXE) and ketamine. While the neurotoxic profiles of established psychostimulants and dissociatives like Methamphetamine, MDMA, and Ketamine are well-documented, the potential for DMXE to induce neuronal damage remains largely uncharted. This guide aims to bridge this knowledge gap by providing a comprehensive comparison of the neurotoxic effects of DMXE against these established neurotoxins. By presenting available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document serves as a critical resource for researchers investigating the neurotoxic potential of DMXE.
Comparative Neurotoxicity: A Data-Driven Overview
The following tables summarize the available quantitative data on the neurotoxic effects of this compound, Methamphetamine, MDMA, and Ketamine. It is important to note the significant disparity in the volume of research, with data for DMXE being sparse.
Table 1: Comparative in vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound (DMXE) | - | - | - | Data Not Available |
| Methamphetamine | SH-SY5Y | MTT Assay | Cell Viability | Significant decrease in a dose-dependent manner[1] |
| PC12 | MTT Assay | Cell Viability | Significant decrease with 2.5 mM METH[2] | |
| MDMA | SH-SY5Y | MTT Assay | Cell Viability | IC50 = 243.6 µg/mL in BV2 microglial cells[3][4] |
| SH-SY5Y (differentiated) | LDH Assay | Cell Death | Increased cell death at 100-200 µM[5] | |
| Ketamine | Human Neurons (hESC-derived) | MTT Assay | Cell Viability | Significant decrease at >2000 µM[6] |
| Human Lymphocytes (Jurkat) | Annexin V/7-AAD | Apoptosis | Concentration-dependent increase in apoptosis[7] | |
| Rat Primary Forebrain Culture | DNA Fragmentation ELISA | Cell Death | Significant increase with 10µM ketamine[8] |
Table 2: Effects on Monoamine Transporters and Receptors
| Compound | Transporter/Receptor | Assay | Result (Ki or IC50 in nM) |
| This compound (DMXE) | NMDA Receptor | Radioligand Binding | IC50 = 679[9] |
| Methoxetamine (MXE) (analogue) | Serotonin (B10506) Transporter (SERT) | Radioligand Binding | Ki = 481; IC50 = 2,400[10] |
| Dopamine (B1211576) Transporter (DAT) | Radioligand Binding | Ki > 10,000; IC50 = 33,000[10] | |
| Methamphetamine | Dopamine Transporter (DAT) | Radioligand Binding | High affinity, acts as a substrate[11][12] |
| Serotonin Transporter (SERT) | Radioligand Binding | Lower affinity than for DAT[13] | |
| MDMA | Serotonin Transporter (SERT) | Radioligand Binding | High affinity (Ki = 2.41 µM for human SERT)[13] |
| Dopamine Transporter (DAT) | Radioligand Binding | Lower affinity than for SERT (Ki = 8.29 µM for human DAT)[13] | |
| Ketamine | NMDA Receptor | Radioligand Binding | Acts as a non-competitive antagonist[8] |
Key Neurotoxic Signaling Pathways
The neurotoxicity of Methamphetamine, MDMA, and Ketamine is mediated by a complex interplay of signaling pathways, primarily involving oxidative stress, excitotoxicity, and neuroinflammation.
Methamphetamine-Induced Neurotoxicity
Methamphetamine's neurotoxic effects are predominantly linked to the dopamine system. It induces a massive release of dopamine, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This, coupled with glutamate (B1630785) excitotoxicity and neuroinflammation, results in damage to dopaminergic neurons.
MDMA-Induced Neurotoxicity
MDMA's primary neurotoxic effects target serotonergic neurons. It acts as a potent serotonin releasing agent and reuptake inhibitor, leading to excessive synaptic serotonin levels. This can result in oxidative stress, mitochondrial dysfunction, and ultimately, damage to serotonin axon terminals.
Ketamine-Induced Neurotoxicity
Ketamine, a non-competitive NMDA receptor antagonist, can induce neurotoxicity, particularly in the developing brain. Its mechanism involves the blockade of NMDA receptors, which can lead to a compensatory upregulation and subsequent excitotoxicity upon drug withdrawal. This process can trigger apoptosis and neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of neurotoxic effects. Below are summarized protocols for key in vitro neurotoxicity assays.
Cell Viability Assays (MTT/MTS)
Objective: To assess the cytotoxic effects of the compounds by measuring the metabolic activity of cultured cells.
Principle: In viable cells, mitochondrial dehydrogenases convert tetrazolium salts (MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (DMXE, Methamphetamine, MDMA, Ketamine) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control group.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT Assay only): Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm for the MTT assay and 490 nm for the MTS assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Reactive Oxygen Species (ROS) Production Assay
Objective: To quantify the intracellular generation of ROS induced by the test compounds.
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Culture cells (e.g., SH-SY5Y or primary neurons) in a suitable format (e.g., 96-well plate or on coverslips).
-
Compound Treatment: Expose cells to the test compounds at various concentrations for the desired duration.
-
Dye Loading: Wash the cells with a balanced salt solution and then incubate them with a working solution of DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells to remove the extracellular dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.
-
Data Analysis: Express the ROS production as a fold change relative to the vehicle control.
Neuroinflammation Marker Analysis
Objective: To assess the inflammatory response in glial cells (microglia and astrocytes) following exposure to the test compounds.
Principle: Activated glial cells release pro-inflammatory cytokines and chemokines. The levels of these markers can be quantified using techniques like ELISA or qPCR.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Culture primary microglia, astrocytes, or a microglial cell line like BV2.
-
Compound Treatment: Treat the cells with the test compounds for a specified period (e.g., 24 hours).
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant and store it at -80°C.
-
For qPCR: Wash the cells, lyse them, and extract total RNA using a suitable kit.
-
-
Quantification:
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.
-
qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target cytokine genes and a housekeeping gene for normalization.
-
-
Data Analysis: Analyze the data to determine the change in cytokine protein levels or gene expression relative to the control group.
Discussion and Future Directions
The available data clearly indicate that Methamphetamine, MDMA, and Ketamine exert significant neurotoxic effects through various mechanisms, including oxidative stress, excitotoxicity, and neuroinflammation. In contrast, the neurotoxic profile of this compound remains largely uncharacterized. The limited available information suggests that DMXE is a potent NMDA receptor antagonist, similar to Ketamine. Its structural analogue, MXE, has been shown to interact with the serotonin transporter and cause dopaminergic and serotonergic damage in rats after repeated administration.[16]
This guide highlights a critical need for further research into the neurotoxic potential of DMXE. Future studies should focus on:
-
In vitro cytotoxicity screening: Utilizing neuronal and glial cell lines to determine the dose-dependent effects of DMXE on cell viability and to calculate key toxicological parameters like the IC50.
-
Mechanistic studies: Investigating the role of oxidative stress, mitochondrial dysfunction, and apoptosis in DMXE-induced neurotoxicity.
-
Neuroinflammation assessment: Evaluating the effects of DMXE on microglial and astrocyte activation and the release of pro-inflammatory mediators.
-
In vivo studies: Employing animal models to assess the long-term neurotoxic effects of DMXE on different neuronal populations and to correlate these effects with behavioral changes.
By systematically applying the experimental protocols outlined in this guide, researchers can begin to build a comprehensive neurotoxicological profile for this compound, enabling a more informed assessment of its potential risks to human health. This knowledge is essential for regulatory bodies, healthcare professionals, and the scientific community in addressing the challenges posed by the continuous emergence of novel psychoactive substances.
References
- 1. 6,7,4′-Trihydroxyflavanone Mitigates Methamphetamine-Induced Neurotoxicity in SH-SY5y Cells via Nrf2/heme Oxyganase-1 and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. irep.iium.edu.my [irep.iium.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methoxetamine - Wikipedia [en.wikipedia.org]
- 11. Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of GC-MS versus LC-MS for Deoxymethoxetamine quantification
In the landscape of forensic toxicology and clinical research, the accurate quantification of novel psychoactive substances (NPS) is paramount. Deoxymethoxetamine (DMXE), a dissociative anesthetic, presents a significant analytical challenge. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of DMXE. While direct comparative studies on DMXE are limited, this guide synthesizes available data on analogous compounds and general principles of each technique to offer a comprehensive overview for researchers, scientists, and drug development professionals.
At a Glance: GC-MS vs. LC-MS for DMXE Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities. |
| Derivatization | Often required for polar analytes like DMXE to increase volatility. | Generally not required, simplifying sample preparation.[1] |
| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Often higher due to simpler sample preparation and faster analysis times.[2] |
| Sensitivity | Generally offers good sensitivity. | Typically provides higher sensitivity, with lower limits of detection (LOD) and quantification (LOQ).[2][3] |
| Specificity | High, especially with mass spectral library matching. | Very high, particularly with tandem MS (MS/MS) which reduces matrix interference.[3] |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | More prone to matrix effects which can impact quantification if not properly addressed.[3] |
| Cost | Instrumentation is generally less expensive.[3] | Instrumentation has a higher initial cost. |
Quantitative Performance Comparison
| Parameter | GC-MS (Expected) | LC-MS/MS (Reported for Arylcyclohexylamines) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL[4] |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 10 ng/mL[4] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99[5] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15%[5] |
Note: The GC-MS data are estimations based on performance for similar compounds. The LC-MS/MS data is based on reported values for related new psychoactive substances.
Experimental Protocols
GC-MS Protocol for DMXE Quantification (Hypothetical)
This protocol is a generalized procedure based on common practices for the analysis of amphetamine-type substances and may require optimization for DMXE.
1. Sample Preparation (e.g., Blood Plasma)
-
Alkalinization: Add 1 mL of blood plasma to a glass tube and adjust the pH to >9 with a suitable buffer (e.g., sodium carbonate).
-
Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 3000 rpm for 5 minutes to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of ethyl acetate. Heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic DMXE-derivative ions.
LC-MS/MS Protocol for DMXE Quantification
This protocol is based on a published method for the determination of methoxetamine (a close analog of DMXE) in biological fluids.[6]
1. Sample Preparation (e.g., Blood Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., DMXE-d3).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant and dilute with an equal volume of mobile phase A.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to DMXE.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams depict the typical workflows for GC-MS and LC-MS analysis.
Caption: GC-MS workflow for DMXE analysis.
Caption: LC-MS/MS workflow for DMXE analysis.
Conclusion
Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
GC-MS is a well-established and cost-effective technique that provides high specificity. However, the need for derivatization for a polar compound like DMXE can increase sample preparation time and introduce potential variability.
-
LC-MS/MS offers superior sensitivity and higher throughput due to simpler sample preparation.[2] This makes it particularly suitable for clinical and forensic laboratories where rapid and sensitive detection of a wide range of compounds is necessary. While more susceptible to matrix effects, these can be mitigated with the use of appropriate internal standards and careful method development.[3]
For researchers and professionals requiring the highest sensitivity and throughput for DMXE quantification, LC-MS/MS is generally the preferred method. However, GC-MS remains a viable and valuable tool, especially in laboratories where it is already well-established for the analysis of other drugs of abuse. Ultimately, the selection of the analytical technique should be based on a careful consideration of the analytical goals, available resources, and the nature of the samples being analyzed.
References
- 1. sciex.com [sciex.com]
- 2. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Exploring Cerebrospinal Fluid: Validation of a New Method for Quantification of 39 Drugs of Abuse by LC-MS/MS [mdpi.com]
- 5. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxetamine and its metabolites: Postmortem determination in body fluids of human cadaver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Deoxymethoxetamine (DMXE)
Disclaimer: Deoxymethoxetamine (DMXE) is a research chemical with limited available safety and toxicological data.[1] As such, it must be handled with extreme caution, and for disposal purposes, it should be treated as a hazardous substance.[2] The following procedures are based on general best practices for the disposal of novel psychoactive substances and laboratory chemicals in the absence of specific regulatory guidance. All disposal activities must comply with local, state, and federal regulations.
This compound (DMXE) is a synthetic dissociative compound of the arylcyclohexylamine class.[3] Due to its psychoactive properties and its structural similarity to controlled substances like methoxetamine (MXE), it may be subject to regulations under laws such as the Federal Analogue Act in the United States.[3] The toxicological properties of DMXE have not been fully analyzed, and all chemicals may pose unknown hazards.[1][4] Therefore, treating it as hazardous waste is a critical safety measure.[2]
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of DMXE is provided below. This information is crucial for understanding its potential interactions and for proper handling during the disposal process.
| Property | Value |
| IUPAC Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one[5] |
| Synonyms | DMXE, 3D-MXE, 3'-methyl-2-oxo-PCE[6][7] |
| Molecular Formula | C₁₅H₂₁NO[3] |
| Molecular Weight | 231.33 g/mol [3][5] |
| CAS Number | 2666932-45-0[6][8] |
| Solubility | DMSO: 10 mg/mlEthanol: 10 mg/mlDMF: 5 mg/mlPBS (pH 7.2): 5 mg/ml[1] |
| Appearance | Crystalline Solid, Powder[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
Objective: To safely collect and manage DMXE waste (pure substance, solutions, and contaminated materials) for final disposal by a certified entity.
Materials:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.
-
Designated Hazardous Waste Container: A sturdy, leak-proof container with a screw-top lid, compatible with the chemical waste. Plastic is often preferred.[9]
-
Hazardous Waste Label.
-
Secondary Containment Bin.
Procedure:
-
Preliminary Hazard Assessment:
-
Acknowledge that DMXE is a psychoactive arylcyclohexylamine with unknown long-term toxicity.[7]
-
Note that some vendors indicate it can cause respiratory and eye irritation.[8]
-
Consult any available Safety Data Sheet (SDS), but be aware that for research chemicals, these may be incomplete or classify the substance as "not classified" despite potential hazards.[4] Treat the substance as hazardous regardless of SDS information.[2]
-
-
Wear Appropriate PPE:
-
Always wear a lab coat, safety glasses, and chemically resistant gloves when handling DMXE or its waste containers.
-
-
Waste Collection and Segregation:
-
DO NOT dispose of DMXE down the sink or in the regular trash.[10] Discharging research chemicals into the environment is prohibited.
-
Solid Waste: Place pure, unused, or expired DMXE powder directly into the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing DMXE in the hazardous waste container.
-
Contaminated Materials: Any items with trace contamination (e.g., pipette tips, weighing paper, gloves, vials) should also be placed in the solid hazardous waste container.
-
Empty Containers: The original DMXE container must be triple-rinsed before being discarded. The first rinse must be collected and disposed of as hazardous waste.[11] After rinsing and air-drying, obliterate or deface the label before disposing of the container in the appropriate recycling or solid waste stream.[10][11]
-
-
Container Labeling and Storage:
-
Attach a hazardous waste label to the container as soon as the first waste is added.[2]
-
The label must include the full chemical name "this compound," the concentration, and the date accumulation started. Do not use abbreviations.[9]
-
Keep the waste container securely closed at all times, except when adding waste.[11]
-
Store the container in a designated "Satellite Accumulation Area" at or near the point of generation.[9]
-
Place the container in a secondary containment bin to prevent spills.[11]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been accumulating for a specified period (e.g., up to 12 months, depending on institutional policy), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[9][11]
-
The EHS office or a licensed hazardous waste contractor will transport the waste for final disposal, typically via high-temperature incineration, which is the preferred method for destroying controlled substances and research chemicals.[12]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: DMXE Disposal Decision Workflow.
References
- 1. chemicalroute.com [chemicalroute.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C15H21NO | CID 157010705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 2666932-45-0 [smolecule.com]
- 8. chemdare.com [chemdare.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
